1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
Description
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Properties
IUPAC Name |
1-bromo-2-chloro-4-ethoxy-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCBZSCKSHVCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696902 | |
| Record name | 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909122-17-4 | |
| Record name | 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
Abstract
Introduction and Strategic Rationale
The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, particularly in the development of novel pharmaceuticals and functional materials. The specific arrangement of bromo, chloro, ethoxy, and fluoro substituents on the benzene ring in this compound presents a unique synthetic challenge that requires careful strategic planning. The electronic properties and directing effects of each substituent must be considered to ensure a high-yielding and regioselective synthesis.
This guide proposes a robust four-step synthetic pathway, commencing with the commercially available starting material, 2-chloro-4-fluorophenol. The chosen strategy is as follows:
-
Ethoxylation: Introduction of the ethoxy group via a Williamson ether synthesis. This step is performed first to leverage the strong activating and ortho, para-directing nature of the resulting ether in subsequent electrophilic aromatic substitution.
-
Nitration: Introduction of a nitro group, which will serve as a precursor to the amine required for the final halogenation step. The position of nitration is directed by the existing substituents.
-
Reduction: Conversion of the nitro group to an amino group, creating the necessary functionality for the Sandmeyer reaction.
-
Sandmeyer Reaction: Diazotization of the amino group followed by treatment with a copper(I) bromide source to introduce the final bromo substituent at the desired position.
This sequence is designed to maximize regiochemical control and utilize well-understood, high-yielding reactions.
Proposed Synthetic Pathway Overview
The overall proposed synthesis is depicted in the workflow diagram below.
Caption: Proposed four-step synthesis of this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Ethoxylation of 2-Chloro-4-fluorophenol
Reaction: Williamson Ether Synthesis[1][2][3][4]
Objective: To convert the phenolic hydroxyl group into an ethoxy ether. This is a classic SN2 reaction where the phenoxide acts as a nucleophile.[3][5]
Protocol:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Add 2-chloro-4-fluorophenol (1.0 equivalent) to the solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Ensure all glassware is dry and the reaction is under an inert atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases. This ensures complete formation of the sodium phenoxide.
-
Cool the reaction mixture back to 0 °C and add ethyl bromide (EtBr, 1.5 equivalents) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture, and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, 1-chloro-4-ethoxy-2-fluorobenzene, can be purified by column chromatography on silica gel if necessary.
Causality and Expertise:
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion.[5]
-
Solvent Choice: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the phenoxide anion more nucleophilic and accelerating the SN2 reaction.[1]
-
Excess Ethylating Agent: A slight excess of ethyl bromide ensures the complete conversion of the phenoxide.
Caption: Mechanism of the Williamson Ether Synthesis.
Step 2: Nitration of 1-Chloro-4-ethoxy-2-fluorobenzene
Objective: To introduce a nitro group onto the aromatic ring. The position of substitution is governed by the directing effects of the existing groups.
Directing Effects Analysis: [6][7][8][9]
-
-OEt (Ethoxy): Strongly activating, ortho, para-director (+M > -I).
-
-Cl (Chloro): Weakly deactivating, ortho, para-director (+M < -I).
-
-F (Fluoro): Weakly deactivating, ortho, para-director (+M < -I).
The powerful activating effect of the ethoxy group will dominate. The two available ortho positions and one para position relative to the ethoxy group are considered. The para position is already occupied by the chloro group. One ortho position is sterically hindered by the adjacent fluorine atom. Therefore, the most likely position for electrophilic nitration is C3, which is ortho to the ethoxy group and meta to both halogens.
Protocol:
-
To a round-bottom flask, add 1-chloro-4-ethoxy-2-fluorobenzene (1.0 equivalent) and concentrated sulfuric acid (H₂SO₄) at 0 °C.
-
While stirring vigorously, add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (HNO₃) dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.
-
The precipitated solid product, 1-chloro-4-ethoxy-2-fluoro-3-nitrobenzene, is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
The crude product can be recrystallized from ethanol or purified by column chromatography.
Causality and Expertise:
-
Reagent: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction.
-
Temperature Control: Low temperature is crucial to prevent over-nitration and the formation of byproducts. The reaction is exothermic.
Step 3: Reduction of the Nitro Group
Objective: To convert the nitro group to an amine, preparing the substrate for the Sandmeyer reaction.
Protocol:
-
In a round-bottom flask, suspend 1-chloro-4-ethoxy-2-fluoro-3-nitrobenzene (1.0 equivalent) in ethanol or acetic acid.
-
Add granulated tin (Sn, 3.0 equivalents) or iron powder (Fe, 5.0 equivalents).
-
Heat the mixture to reflux and add concentrated hydrochloric acid (HCl) dropwise.
-
Continue refluxing for 2-4 hours, or until the reaction is complete by TLC.
-
Cool the reaction mixture to room temperature and neutralize by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the solution is basic.
-
Extract the product, 2-chloro-4-ethoxy-3-fluoroaniline, with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography if necessary.
Causality and Expertise:
-
Reducing Agent: The combination of a metal (Sn or Fe) and a strong acid is a classic and cost-effective method for the reduction of aromatic nitro groups. Catalytic hydrogenation with H₂/Pd/C is an alternative, often cleaner, method.
Step 4: Sandmeyer Bromination
Objective: To replace the amino group with a bromine atom via a diazonium salt intermediate.[10][11]
Protocol: This protocol is adapted from the synthesis of a structurally similar compound, 1-bromo-2-chloro-4-fluorobenzene.[12][13][14]
-
Diazotization:
-
To a stirred solution of 2-chloro-4-ethoxy-3-fluoroaniline (1.0 equivalent) in 48% hydrobromic acid (HBr), cool the mixture to -5 to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper.
-
-
Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with diethyl ether or dichloromethane (3x).
-
Combine the organic layers, wash with dilute aqueous NaOH, then with water, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel.
-
Causality and Expertise:
-
Diazotization Conditions: Low temperatures are essential to prevent the premature decomposition of the unstable diazonium salt.
-
Copper(I) Catalyst: The Cu(I) salt is a catalyst in the Sandmeyer reaction, facilitating the single-electron transfer that initiates the conversion of the diazonium salt to the aryl radical.[10]
Data Summary
The following table summarizes the key parameters for the proposed synthetic pathway. Yields are estimated based on analogous reactions reported in the literature.
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Williamson Ether Synthesis | 2-Chloro-4-fluorophenol, NaH, EtBr | DMF | 85-95 |
| 2 | Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 70-85 |
| 3 | Reduction | Sn or Fe, HCl | EtOH or Acetic Acid | 80-90 |
| 4 | Sandmeyer Reaction | NaNO₂, HBr, CuBr | Water / HBr | 65-80 |
Conclusion
This technical guide outlines a logical and robust synthetic pathway for this compound, starting from 2-chloro-4-fluorophenol. The proposed four-step sequence—ethoxylation, nitration, reduction, and Sandmeyer bromination—is based on well-established chemical principles and leverages the directing effects of the substituents to achieve the desired regiochemistry. The provided protocols are detailed and include insights into the rationale behind the choice of reagents and conditions, aiming to provide a solid foundation for researchers undertaking the synthesis of this and related polysubstituted aromatic compounds. While this guide provides a scientifically sound proposal, experimental validation and optimization would be required to establish definitive yields and optimal reaction conditions.
References
-
Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–413. [Link]
-
Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
University of St. Thomas. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
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-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Galli, C. (2016). Recent trends in the chemistry of Sandmeyer reaction: a review. Beilstein Journal of Organic Chemistry, 12, 1269–1291. [Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
- Google Patents. (n.d.). Method for producing 1-bromo-2-chloro-4-fluorobenzene.
-
University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. [Link]
-
ChemTalk. (n.d.). Directing Effects. [Link]
- Google Patents. (n.d.). Process for preparing 2-chloro-4-fluorophenol.
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physicochemical properties of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
Introduction
This compound is a polyhalogenated aromatic compound featuring a unique substitution pattern that makes it a molecule of significant interest in synthetic and medicinal chemistry. Its structural complexity, combining bromine, chlorine, and fluorine atoms with an ethoxy group on a benzene ring, provides multiple reactive sites and modulates its electronic and steric properties. Halogenated benzenes are crucial building blocks in the synthesis of pharmaceuticals and advanced materials.[1][2] For instance, related structures like 1-Bromo-2-chloro-4-fluorobenzene serve as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), such as treatments for breast cancer, and in the preparation of catalysts for peptide synthesis.[1] Understanding the fundamental physicochemical properties of this compound is therefore paramount for its effective handling, reaction optimization, and for predicting its behavior in biological systems. This guide provides a comprehensive analysis of its core properties, supported by validated experimental protocols for their determination.
Core Physicochemical Characteristics
The properties of a molecule are dictated by its structure. The interplay of the electronegative halogens, the electron-donating ethoxy group, and the aromatic ring in this compound defines its behavior. Key quantitative data are summarized below.
| Property | Value | Source |
| CAS Number | 909122-17-4 | [3][4] |
| Molecular Formula | C₈H₇BrClFO | [3] |
| Molecular Weight | 265.50 g/mol | Calculated |
| Boiling Point | No data available | [3][4] |
| Melting Point | No data available |
Solubility Profile
The solubility of a compound is a critical parameter for reaction chemistry, purification, and formulation. The principle of "like dissolves like" is the guiding rule for predicting solubility.[5]
Theoretical Assessment: this compound is a largely nonpolar molecule due to the benzene ring and the halogens. The ethoxy group introduces a slight polar character, but the molecule's overall nature is hydrophobic. Therefore, it is expected to be:
-
Soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether.
-
Sparingly soluble to soluble in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane (DCM).
-
Insoluble in polar protic solvents, most notably water.
This low aqueous solubility is a common feature of many organic molecules, particularly those with a high molecular weight and a lack of hydrogen-bonding functional groups.[6]
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to classifying a compound's solubility, which can indicate the presence of certain functional groups.[7][8]
Causality: The choice of solvents (water, NaOH, HCl) is designed to probe for polar, acidic, and basic functional groups, respectively.[8][9] A compound dissolving in 5% NaOH suggests an acidic functional group (like a phenol or carboxylic acid), while solubility in 5% HCl indicates a basic group (like an amine).[6][7]
Methodology:
-
Preparation: Label four clean, dry test tubes.
-
Dispensing: Add approximately 20-30 mg of this compound to each test tube.
-
Solvent Addition (Water): To the first tube, add 1 mL of deionized water. Vigorously shake or vortex the tube for 60 seconds. Observe if the compound dissolves completely.[5]
-
Solvent Addition (Aqueous Base): If insoluble in water, add 1 mL of 5% NaOH solution to the second tube. Shake vigorously and observe.
-
Solvent Addition (Aqueous Acid): If insoluble in water, add 1 mL of 5% HCl solution to the third tube. Shake vigorously and observe.
-
Solvent Addition (Organic): To the fourth tube, add 1 mL of a representative organic solvent (e.g., Toluene). Shake vigorously and observe.
-
Recording: Record observations as "soluble," "partially soluble," or "insoluble" for each solvent.
Diagram: Qualitative Solubility Workflow
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An In-depth Technical Guide to 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene (CAS No. 909122-17-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, potential synthetic routes, and safety considerations for 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene. Given the limited publicly available data for this specific compound, this document synthesizes known information with expert analysis of structurally related molecules to offer valuable insights for its application in research and development.
Introduction
This compound is a polysubstituted aromatic compound with a unique arrangement of halogen and ethoxy functional groups. Such molecules are of significant interest in medicinal chemistry and materials science as they serve as versatile building blocks for the synthesis of more complex structures. The specific substitution pattern on the benzene ring offers multiple reactive sites, allowing for regioselective modifications and the introduction of diverse functionalities. While detailed experimental data for this compound is not widely published, its structural motifs suggest potential applications as an intermediate in the development of novel pharmaceuticals and functional materials. This guide aims to consolidate the available information and provide a predictive analysis of its properties and reactivity.
Physicochemical Properties
The fundamental physicochemical properties of a compound are crucial for its handling, storage, and application in chemical synthesis. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source/Comment |
| CAS Number | 909122-17-4 | [1][2] |
| Molecular Formula | C₈H₇BrClFO | [1] |
| Molecular Weight | 253.50 g/mol | [1] |
| Appearance | Not available | Likely a liquid or low-melting solid at room temperature based on similar structures. |
| Boiling Point | No data available | - |
| Melting Point | No data available | - |
| Density | No data available | - |
| Solubility | Not available | Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents) and insoluble in water. |
| SMILES | FC1=C(Cl)C(Br)=CC=C1OCC | [1] |
Spectroscopic Data Analysis (Predictive)
While experimental spectra for this compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the ethoxy group and the aromatic protons. The ethoxy group will present as a triplet (CH₃) and a quartet (CH₂). The two aromatic protons will appear as doublets or more complex multiplets due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the attached substituents, with the carbons bonded to halogens and oxygen appearing at lower field.
-
¹⁹F NMR: A singlet is expected in the fluorine-19 NMR spectrum, as there are no neighboring protons or other fluorine atoms to cause splitting.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight. The isotopic pattern of this peak will be characteristic of a compound containing one bromine and one chlorine atom.
Reactivity, Synthesis, and Mechanistic Insights
The reactivity of this compound is dictated by its substituents. The bromine atom is the most likely site for organometallic reactions, such as Grignard formation or cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The electron-donating ethoxy group and the electron-withdrawing halogens will influence the regioselectivity of electrophilic aromatic substitution, though the sterically hindered nature of the ring may limit such reactions.
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be adapted from the known synthesis of structurally similar compounds, such as the Sandmeyer reaction of a corresponding aniline derivative. A potential precursor would be 2-chloro-4-ethoxy-3-fluoroaniline.
Below is a diagram illustrating a potential synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure based on established methods for the synthesis of similar aryl bromides[3].
-
Diazotization:
-
Dissolve 2-chloro-4-ethoxy-3-fluoroaniline (1 equivalent) in a suitable acidic medium (e.g., aqueous HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
-
Applications in Research and Drug Development
While specific applications for this compound have not been documented, its structure is analogous to other polyhalogenated benzene derivatives that are valuable intermediates in pharmaceutical synthesis. For instance, 1-Bromo-2-chloro-4-fluorobenzene is a key building block for brilanestrant, a selective estrogen receptor degrader for breast cancer treatment, and is also used in the preparation of catalysts for peptide synthesis[4].
The presence of a bromine atom makes this compound an ideal substrate for cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. This allows for the facile introduction of this substituted phenyl moiety into larger, more complex molecules, which is a common strategy in the design of new drug candidates. The fluorine and ethoxy groups can modulate the pharmacokinetic properties of a potential drug molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins.
Safety and Handling
No specific safety data sheet (SDS) for this compound is publicly available. However, based on the SDS for structurally similar compounds like 1-bromo-2-chloro-3-fluorobenzene and other halogenated aromatic compounds, the following precautions should be taken[5][6][7][8][9]:
-
Hazard Classification (Predicted):
-
Skin Irritation
-
Serious Eye Irritation
-
May cause respiratory irritation
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
-
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disclaimer: This safety information is based on analogous compounds. It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
Conclusion
This compound is a halogenated aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data is currently limited, this guide provides a comprehensive overview of its known properties, a predictive analysis of its spectroscopic characteristics and reactivity, a plausible synthetic route, and essential safety and handling information based on structurally related compounds. As research involving this and similar molecules progresses, a more complete understanding of its properties and applications will undoubtedly emerge.
References
-
PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- Google Patents. (n.d.). Method for producing 1-bromo-2-chloro-4-fluorobenzene.
-
PubChem. (n.d.). 1-Bromo-3-chloro-4-ethyl-2-fluorobenzene. Retrieved from [Link]
-
NIST. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. Retrieved from [Link]
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A Spectroscopic Guide to 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene: Structure Elucidation and Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene. As experimental spectra for this specific molecule are not widely published, this document serves as a predictive guide, grounded in the fundamental principles of spectroscopic analysis and supported by data from structurally analogous compounds. The methodologies and interpretation frameworks presented herein are designed to be a self-validating system for researchers encountering this or similar multi-halogenated aromatic ethers.
Molecular Structure and Predicted Spectroscopic Behavior
The structural characterization of a novel molecule like this compound is fundamentally reliant on a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The substitution pattern on the benzene ring—featuring a bromine, a chlorine, a fluorine, and an ethoxy group—creates a distinct electronic environment that will be reflected in its NMR, mass spectrometry, and infrared data.
The presence of multiple halogens with unique isotopic signatures (Bromine: ⁷⁹Br and ⁸¹Br; Chlorine: ³⁵Cl and ³⁷Cl) will be particularly informative in mass spectrometry. In NMR, the presence of ¹⁹F will introduce characteristic couplings to both ¹H and ¹³C nuclei, serving as a powerful diagnostic tool.
Caption: Molecular structure with atom numbering for spectroscopic assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experience: ¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. For this compound, we expect to see signals from the two aromatic protons and the ethoxy group. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds, as it dissolves the sample without introducing interfering proton signals. Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.0 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Add a small drop of TMS to the solution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program is typically sufficient.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.
Predicted ¹H NMR Data and Interpretation
The aromatic region will feature two distinct signals corresponding to H-5 and H-6. The ethoxy group will present as a quartet and a triplet, a classic ethyl pattern.
-
Aromatic Protons (H-5 and H-6): These protons are ortho to each other and will therefore exhibit coupling. H-5 will be further coupled to the fluorine at position 3 (a four-bond coupling, ⁴JHF). H-6 will not have significant coupling to the fluorine. This will result in H-5 appearing as a doublet of doublets and H-6 as a doublet. Their chemical shifts are influenced by the surrounding substituents; the electron-donating ethoxy group will shield them, while the halogens will have a more complex deshielding effect. We can predict their shifts to be in the range of δ 6.8-7.5 ppm.
-
Ethoxy Protons (-OCH₂CH₃):
-
The methylene protons (-OCH₂-) will be deshielded by the adjacent oxygen atom and are expected to appear as a quartet (due to coupling with the three methyl protons) around δ 4.0-4.2 ppm.
-
The methyl protons (-CH₃) will be more shielded and will appear as a triplet (due to coupling with the two methylene protons) around δ 1.3-1.5 ppm.
-
Caption: Key proton-proton and proton-fluorine coupling interactions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. For this compound, we expect eight distinct signals: six for the aromatic carbons and two for the ethoxy carbons. A key feature will be the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons close to the fluorine atom. This is an invaluable tool for assigning the aromatic signals.[1][2]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet (or as a doublet if coupled to fluorine). A higher number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.
Predicted ¹³C NMR Data and Interpretation
-
Aromatic Carbons (C1-C6): The chemical shifts will be spread over the aromatic region (δ 110-160 ppm).
-
C-F Coupling: C-3, being directly bonded to fluorine, will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, appearing as a doublet. C-2 and C-4 will show smaller two-bond couplings (²JCF), and C-1 and C-5 will show even smaller three-bond couplings (³JCF).
-
Substituent Effects: C-4 (bonded to the electron-donating ethoxy group) will be shifted upfield relative to a typical aromatic carbon, while C-1, C-2, and C-3 (bonded to electronegative halogens) will be shifted downfield. The "heavy atom effect" of bromine may cause C-1 to be more shielded than expected based on electronegativity alone.[2]
-
-
Ethoxy Carbons (-OCH₂CH₃):
-
The methylene carbon (-OCH₂-) will be in the range of δ 60-70 ppm.
-
The methyl carbon (-CH₃) will appear at a higher field, around δ 14-16 ppm.
-
Mass Spectrometry (MS)
Trustworthiness: Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the most critical diagnostic feature is the isotopic pattern of the molecular ion peak, which provides definitive evidence for the presence of one bromine and one chlorine atom.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Detection: Separate the resulting ions based on their m/z ratio and detect them.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺): The molecular weight of C₈H₇BrClFO is approximately 264.96 g/mol . The mass spectrum will show a cluster of peaks for the molecular ion due to the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) isotopes. This will result in four main peaks:
-
Fragmentation: A common fragmentation pathway for ethers is the loss of the alkyl group. We would predict a significant fragment corresponding to the loss of an ethyl radical (•CH₂CH₃), resulting in a prominent peak at M-29.
Caption: Primary fragmentation pathway involving the loss of the ethyl group.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic -CH₂, -CH₃): ~2980-2850 cm⁻¹
-
C=C stretching (aromatic ring): ~1600-1450 cm⁻¹
-
C-O stretching (aryl ether): A strong band around ~1250 cm⁻¹
-
C-F stretching: ~1200-1000 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
-
C-Br stretching: ~600-500 cm⁻¹
Summary of Predicted Spectroscopic Data
| Technique | Feature | Predicted Value/Range | Notes |
| ¹H NMR | Aromatic H-5 | δ 6.8-7.5 ppm | Doublet of doublets (coupling to H-6 and F-3) |
| Aromatic H-6 | δ 6.8-7.5 ppm | Doublet (coupling to H-5) | |
| Ethoxy -OCH₂- | δ 4.0-4.2 ppm | Quartet | |
| Ethoxy -CH₃ | δ 1.3-1.5 ppm | Triplet | |
| ¹³C NMR | Aromatic Carbons | δ 110-160 ppm | 6 signals, showing characteristic C-F couplings |
| Ethoxy -OCH₂- | δ 60-70 ppm | 1 signal | |
| Ethoxy -CH₃ | δ 14-16 ppm | 1 signal | |
| Mass Spec. | Molecular Ion | m/z ~265, 267, 269 | Characteristic isotopic pattern for Br and Cl |
| Major Fragment | m/z ~236, 238, 240 | Loss of ethyl group (M-29) | |
| IR Spec. | C-O Stretch | ~1250 cm⁻¹ | Strong absorption typical for aryl ethers |
| C-H (aliphatic) | ~2980-2850 cm⁻¹ | Characteristic of the ethoxy group |
Conclusion
The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR, with the added diagnostic power of ¹⁹F coupling, can precisely map the carbon and proton framework. Mass spectrometry provides unequivocal confirmation of the elemental composition through its unique isotopic signature, while IR spectroscopy confirms the presence of key functional groups. This guide outlines the expected outcomes and underlying principles, providing a robust framework for the synthesis, purification, and characterization of this and other complex halogenated aromatic compounds.
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NIST. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. NIST Chemistry WebBook. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link] (Provides examples of NMR spectra for various substituted aromatic compounds).
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PubChem. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Bromo-2-chloro-benzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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mass spectrometry fragmentation pattern of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
This guide provides a detailed analysis of the expected electron ionization (EI) . It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation.
Introduction to Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a hard ionization technique where high-energy electrons (typically 70 eV) bombard a molecule in the gas phase.[1][2][3] This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[4][5][6] The high internal energy of the molecular ion often causes it to undergo extensive fragmentation, breaking into smaller charged ions and neutral radicals.[1][5] The resulting mass spectrum is a fingerprint of the molecule, providing valuable information about its molecular weight and structure.[1]
The Molecular Ion and Isotopic Pattern
The first crucial piece of information in the mass spectrum is the molecular ion peak. For this compound (C₈H₇BrClFO), the nominal molecular weight is calculated as follows:
-
C₈: 8 * 12 = 96
-
H₇: 7 * 1 = 7
-
Br: 1 * 79 = 79 (using the lighter, more abundant isotope)
-
Cl: 1 * 35 = 35 (using the lighter, more abundant isotope)
-
F: 1 * 19 = 19
-
O: 1 * 16 = 16
-
Total (M): 252 Da
Due to the presence of bromine and chlorine, the molecular ion region will exhibit a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7][8][9] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[7][10][11]
This will result in a series of peaks for the molecular ion:
-
M+: Containing ⁷⁹Br and ³⁵Cl (m/z 252)
-
M+2: Containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl (m/z 254)
-
M+4: Containing ⁸¹Br and ³⁷Cl (m/z 256)
The relative intensities of these peaks in the M, M+2, M+4 cluster are expected to be in a ratio of approximately 3:4:1, which is a clear indicator of the presence of one bromine and one chlorine atom in the molecule.[12]
Predicted Fragmentation Pathways
The fragmentation of the this compound molecular ion will be dictated by the relative strengths of its bonds and the stability of the resulting fragments. The aromatic ring provides a stable core, while the substituents offer multiple sites for cleavage.
Alpha-Cleavage of the Ethoxy Group
A common fragmentation pathway for ethers is the cleavage of the C-C bond alpha to the oxygen atom. This involves the loss of a methyl radical (•CH₃) from the ethoxy group.
-
[M - CH₃]⁺: Loss of a methyl radical from the ethoxy group results in a resonance-stabilized oxonium ion.
-
m/z = 252 - 15 = 237
-
Benzylic-type Cleavage and McLafferty-type Rearrangement
The ethoxy group can also undergo a rearrangement analogous to the McLafferty rearrangement, although not a classic example as it doesn't involve a carbonyl group. This involves the transfer of a hydrogen from the ethyl group to the aromatic ring or a halogen, followed by the elimination of a neutral ethene molecule.
-
[M - C₂H₄]⁺•: Loss of ethene (ethylene) via a rearrangement.
-
m/z = 252 - 28 = 224
-
This resulting radical cation corresponds to the molecular ion of 1-bromo-2-chloro-3-fluoro-4-hydroxybenzene.
Cleavage of Halogen Atoms
The carbon-halogen bonds are susceptible to cleavage, with the ease of cleavage generally following the trend C-Br > C-Cl > C-F.
-
[M - Br]⁺: Loss of a bromine radical is a highly probable fragmentation due to the relative weakness of the C-Br bond.[8][13]
-
m/z = 252 - 79 = 173
-
-
[M - Cl]⁺: Loss of a chlorine radical is also possible.
-
m/z = 252 - 35 = 217
-
Fragments resulting from the loss of a halogen will still exhibit the isotopic signature of the remaining halogen(s). For instance, the [M - Br]⁺ fragment will show an isotopic peak at m/z 175 due to the presence of ³⁷Cl.
Fragmentation of the Aromatic Ring
Following the initial loss of substituents, the aromatic ring itself can fragment. A common fragmentation for benzene and its derivatives is the loss of acetylene (C₂H₂).
-
[C₆H₅]⁺: Loss of all substituents can lead to the formation of the phenyl cation.
-
Further Fragmentation: The phenyl cation can further lose acetylene.
-
m/z = 77 - 26 = 51
-
Summary of Predicted Fragment Ions
| m/z (for lighter isotopes) | Proposed Fragment Ion | Description of Fragmentation Pathway |
| 252 / 254 / 256 | [C₈H₇BrClFO]⁺• | Molecular Ion (M⁺•) cluster |
| 237 / 239 / 241 | [C₇H₄BrClFO]⁺ | Loss of •CH₃ from the ethoxy group (α-cleavage) |
| 224 / 226 / 228 | [C₆H₄BrClFO]⁺• | Loss of C₂H₄ from the ethoxy group (rearrangement) |
| 217 / 219 | [C₈H₇ClFO]⁺ | Loss of •Br |
| 173 / 175 | [C₈H₇BrFO]⁺ | Loss of •Cl |
| 145 / 147 | [C₆H₃BrF]⁺• | Loss of •Cl and C₂H₄ |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 51 | [C₄H₃]⁺ | Loss of C₂H₂ from the phenyl cation |
Experimental Protocol: GC-MS Analysis
A standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol would be employed for the analysis of this compound.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
GC Separation:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to the target compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion cluster and the fragmentation pattern, comparing it to the predicted pathways and library spectra if available.
-
Visualization of Fragmentation Pathways
The following diagram illustrates the primary proposed fragmentation pathways for this compound.
Caption: Proposed fragmentation of this compound.
Conclusion
The mass spectrum of this compound is predicted to be rich in structural information. The characteristic isotopic cluster of the molecular ion will definitively indicate the presence of one bromine and one chlorine atom. The primary fragmentation pathways are expected to involve cleavages of the ethoxy substituent and the loss of halogen radicals. Analysis of these fragments allows for a confident structural confirmation of the molecule.
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C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]
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Determine the mass spectrum of bromobenzene and explain its significance in mass spectrometry. Proprep. [Link]
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Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry. [Link]
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Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. NIH. [Link]
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An In-Depth Technical Guide to the FT-IR Analysis of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
This guide provides a comprehensive technical overview for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene, a polysubstituted aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the causal relationships behind methodological choices, ensuring a robust and scientifically sound analytical approach.
Introduction: Deciphering Molecular Structure with Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds.[1][2] By measuring the absorption of infrared radiation by a molecule, we can identify the specific vibrational modes of its chemical bonds.[3][4][5] Each functional group within a molecule possesses characteristic vibrational frequencies, producing a unique spectral "fingerprint".[6][7] For a complex molecule like this compound, FT-IR analysis is critical for confirming the presence of its key structural motifs: the substituted benzene ring, the ethoxy group, and the carbon-halogen bonds. This guide will detail the theoretical underpinnings, a validated experimental protocol, and a thorough interpretation of the expected spectral features.
Part 1: The Vibrational Landscape of this compound
The FT-IR spectrum of an organic molecule is governed by the vibrations of its constituent bonds, which can be visualized as masses connected by springs.[8] The frequency of these vibrations, and thus the position of absorption bands in the spectrum, is determined by the bond strength and the masses of the connected atoms.[8] For this compound, we can predict the spectrum by dissecting the molecule into its primary functional components.
-
The Aromatic Core: The benzene ring exhibits several characteristic vibrations. Aromatic C–H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.[9][10][11] Carbon-carbon stretching vibrations within the aromatic ring itself give rise to a series of sharp absorptions, often of variable intensity, in the 1600-1450 cm⁻¹ range.[10][11][12] Furthermore, the substitution pattern on the benzene ring influences the C–H out-of-plane bending vibrations, which produce strong bands in the 900-675 cm⁻¹ region.[9][10] The specific positions of these "oop" bands are highly diagnostic of the arrangement of substituents.[9]
-
The Ethoxy Substituent (-O-CH₂-CH₃): The ethoxy group introduces aliphatic C-H and C-O vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups are expected in the 2980-2850 cm⁻¹ range. The C-O stretching vibration of an aryl alkyl ether, like the one present in our target molecule, is anticipated to produce two strong bands: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[13][14][15][16] This is a key diagnostic feature for the ether linkage.
-
The Halogen Substituents (Br, Cl, F): The vibrations of carbon-halogen bonds are also IR active. The position of these stretching bands is heavily dependent on the mass of the halogen atom.[8]
-
C-F Stretch: Due to the high electronegativity and low mass of fluorine, the C-F stretch is expected to appear as a strong band in the 1400-1000 cm⁻¹ region.
-
C-Cl Stretch: The C-Cl stretching vibration absorbs in the 850-550 cm⁻¹ range.
-
C-Br Stretch: The heavier bromine atom results in a lower vibrational frequency, with the C-Br stretch typically found in the 690-515 cm⁻¹ region.
-
The confluence of these distinct vibrational modes creates a complex but highly informative spectrum that serves as a unique identifier for this compound.
Part 2: A Validated Protocol for FT-IR Spectrum Acquisition
To ensure high-quality, reproducible data, the choice of sampling technique and instrumental parameters is paramount. For a liquid or low-melting solid organic compound, Attenuated Total Reflectance (ATR) FT-IR is the preferred method due to its minimal sample preparation and high reproducibility.[17][18][19]
Justification of Method: ATR vs. Traditional Methods
Attenuated Total Reflectance (ATR) offers significant advantages over traditional methods like KBr pellets or Nujol mulls.[17] ATR requires only a small amount of the sample to be placed in direct contact with a high-refractive-index crystal (commonly diamond).[17][18] This eliminates the laborious grinding and pressing of pellets, which can introduce atmospheric moisture and potential sample degradation.[20][21] The resulting spectrum is of a neat sample, free from interferences from a matrix.[22]
Experimental Workflow
The following protocol outlines a self-validating system for acquiring the FT-IR spectrum.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Procedure:
-
Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Ensure the solvent has fully evaporated.
-
Acquire a background spectrum. This measurement of the ambient environment and the ATR crystal will be automatically subtracted from the sample spectrum.[23] A typical background scan consists of 32 co-added scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small drop (if liquid) or a few milligrams (if solid) of this compound directly onto the center of the diamond crystal.[20][23]
-
If the sample is solid, use the integrated pressure clamp to ensure firm, even contact between the sample and the crystal surface.[18][20] Consistent pressure is key to reproducibility.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution) over a standard range of 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically perform the Fourier transform to convert the interferogram into a spectrum and ratio it against the background.[5]
-
Clean the ATR crystal and pressure clamp tip thoroughly with a suitable solvent.
-
Verify the cleanliness by taking a new spectrum and ensuring no sample peaks remain.
-
Workflow Diagram
The logical flow of the ATR-FTIR analysis is depicted below.
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reactivity and stability of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
An In-depth Technical Guide to the Reactivity and Stability of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
Executive Summary
This compound is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] The unique arrangement of four different substituents—bromo, chloro, fluoro, and ethoxy groups—on the benzene ring imparts a complex and nuanced reactivity profile. Due to the scarcity of direct published literature on this specific isomer, this guide provides an in-depth, predictive analysis of its chemical behavior. Leveraging established principles of physical organic chemistry and data from structurally analogous compounds, we will explore its electronic properties, predict its reactivity in key synthetic transformations, evaluate its stability under various conditions, and provide validated protocols for its safe handling and use. This document is intended to serve as a foundational resource for researchers, enabling them to strategically design synthetic routes and anticipate reaction outcomes when incorporating this promising intermediate into their development programs.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule's physical properties is the cornerstone of its effective application in a laboratory setting. While empirical data for this compound is not widely available, we can extrapolate key parameters based on its structure and data from similar compounds. These properties are critical for predicting solubility, designing purification strategies, and ensuring safe handling.
| Property | Predicted Value / Information | Rationale & Source |
| Molecular Formula | C₈H₇BrClFO | Based on chemical structure. |
| Molecular Weight | 253.49 g/mol | Calculated from the molecular formula.[3] |
| Appearance | Colorless to light yellow liquid or low-melting solid | Typical for halogenated aromatic ethers. |
| Boiling Point | > 200 °C (at 760 mmHg) | Estimated based on isomers and related structures.[4][5] |
| Density | ~1.6 - 1.7 g/mL | Estimated based on analogous polyhalogenated benzenes.[6] |
| Solubility | Insoluble in water; Soluble in common organic solvents (THF, Dichloromethane, Ethyl Acetate, Toluene). | The hydrophobic aromatic core and halogens dominate the hydrophilic ether, predicting poor aqueous solubility. |
| Spectroscopic Data | NMR, IR, and MS data would be required for definitive structural confirmation. | Supplier websites often provide access to this data upon request for specific batches.[7][8][9] |
Comprehensive Reactivity Analysis
The synthetic utility of this compound is dictated by the interplay of its four distinct substituents. Each group exerts electronic and steric effects that influence the reactivity of the aromatic ring and the individual C-Halogen bonds.
Electronic Landscape of the Aromatic Ring
The reactivity is best understood by dissecting the electronic contributions of each substituent:
-
Ethoxy Group (-OEt): This is a strongly activating group due to its +M (mesomeric or resonance) effect, donating electron density into the ring, particularly at the ortho and para positions. It also has a weaker -I (inductive) effect.
-
Halogens (-F, -Cl, -Br): All halogens are deactivating via their strong -I effect, withdrawing electron density from the ring. They also exhibit a +M effect, which is weakest for Br and Cl and strongest for F, directing electrophiles to the ortho and para positions.
The net effect is a nuanced electron distribution. The powerful +M effect of the ethoxy group enriches the ring, making it more susceptible to certain transformations than a simple polyhalobenzene. However, the cumulative -I effect of three halogens significantly reduces its nucleophilicity compared to anisole or phenetole.
Figure 1: Dominant electronic effects influencing the benzene ring.
Metal-Halogen Exchange: The Primary Reactive Axis
Metal-halogen exchange is a foundational reaction for creating organometallic intermediates, which can then be functionalized with a wide array of electrophiles.[10] For this molecule, the differing reactivity of the C-Br and C-Cl bonds provides a handle for selective synthesis.
-
Causality of Selectivity: The rate of lithium-halogen exchange generally follows the trend I > Br > Cl > F.[10] This is primarily due to the stability of the resulting organolithium species and the polarizability of the C-X bond. Therefore, reaction with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures is expected to selectively occur at the C-Br bond, leaving the C-Cl and C-F bonds intact. This chemoselectivity is the most powerful synthetic feature of this molecule.
-
Experimental Considerations: These reactions must be performed under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen atmosphere) at low temperatures (-78 °C to -100 °C) to prevent side reactions, such as reaction with the solvent (THF) or unwanted protonation.[11]
-
Setup: A flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet is charged with this compound (1.0 eq) dissolved in anhydrous THF (0.2 M).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition: n-Butyllithium (1.1 eq, 1.6 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The solution is stirred for 30-60 minutes at -78 °C. Self-Validation: A persistent color change often indicates the formation of the organolithium species.
-
Quenching: An electrophile (e.g., benzaldehyde, 1.2 eq) dissolved in anhydrous THF is added slowly.
-
Workup: The reaction is allowed to warm to room temperature and then quenched by the slow addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate, the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Figure 2: Workflow for selective metal-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is also the preferred site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), which are cornerstones of modern drug discovery. The greater reactivity of aryl bromides compared to aryl chlorides in oxidative addition to Pd(0) is well-established.[6][12]
-
Suzuki-Miyaura Coupling: This is arguably the most versatile C-C bond-forming reaction. Reacting our target molecule with an arylboronic acid or ester in the presence of a palladium catalyst and a base would selectively form a biaryl linkage at the C1 position.
-
Choice of Catalyst and Conditions: The choice of ligand, palladium source, base, and solvent is critical for achieving high yields. For a sterically hindered substrate like this, a bulky phosphine ligand (e.g., SPhos, XPhos) paired with a catalyst like Pd₂(dba)₃ or Pd(OAc)₂ is often effective. A base such as K₂CO₃ or Cs₂CO₃ is typically used in a solvent system like Toluene/Water or Dioxane/Water.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions typically require an aromatic ring that is "activated" by strongly electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group.[13][14]
-
Reactivity Prediction: In this compound, the ring is electron-rich due to the ethoxy group, making it inherently deactivated towards nucleophilic attack. Therefore, SNAr is predicted to be very difficult and would require harsh conditions (high temperatures, very strong nucleophiles) or specialized catalysis.
-
Leaving Group Aptitude: In the rare event that an SNAr reaction could be forced, the leaving group aptitude is an interesting consideration. In activated systems, the C-F bond is often the most labile because the highly electronegative fluorine strongly polarizes the carbon, making it more susceptible to nucleophilic attack (the rate-determining step).[15] However, without activation, this pathway is synthetically unviable.
Stability and Decomposition Profile
Understanding the stability of a compound is crucial for storage, handling, and determining its compatibility with various reaction conditions.
-
Thermal Stability: As a polyhalogenated aromatic ether, the molecule is expected to be thermally stable under typical laboratory conditions (up to ~150-200 °C). At very high temperatures, decomposition will occur.
-
Chemical Stability:
-
Acids: Stable to weak acids. Strong Lewis acids or protic acids at high temperatures could potentially cleave the ethyl ether linkage.
-
Bases: Generally stable to common inorganic and organic bases (e.g., carbonates, hydroxides, amines) at moderate temperatures. This stability is essential for its use in cross-coupling reactions.
-
Oxidizing/Reducing Agents: The aromatic core is resistant to oxidation. It is stable to common reducing agents like NaBH₄ but may react with stronger reductants under forcing conditions.
-
-
Hazardous Decomposition: In case of fire, combustion can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen fluoride (HF).[16]
Safety and Handling
As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. While a specific Safety Data Sheet (SDS) for this exact molecule is not available, the hazards can be reliably inferred from closely related structures.[17][18][19][20]
-
GHS Hazard Classification (Predicted):
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[17]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[19]
-
Respiratory Protection: Handle in a well-ventilated fume hood. If exposure limits are likely to be exceeded, a full-face respirator with an appropriate organic vapor cartridge is necessary.[17]
Handling and Storage
-
Handling: Avoid formation of aerosols. Use non-sparking tools. Handle in a well-ventilated place, preferably a chemical fume hood.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]
Conclusion
This compound presents itself as a highly valuable and strategically designed synthetic intermediate. Its primary utility stems from the differential reactivity of its carbon-halogen bonds. The C-Br bond is the principal site for reactivity, enabling selective functionalization through metal-halogen exchange and palladium-catalyzed cross-coupling reactions . This chemoselectivity allows for the precise, stepwise introduction of molecular complexity, a critical advantage in multi-step syntheses for drug discovery and materials science. The compound is predicted to have good thermal and chemical stability under standard synthetic conditions, though appropriate safety precautions for halogenated aromatic compounds must be strictly followed. This guide provides the foundational understanding required for researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.
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1-Bromo-2-chloro-3-fluorobenzene . (n.d.). PubChem. Retrieved from [Link]
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The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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1-Bromo-4-chloro-2-fluorobenzene . (n.d.). NIST WebBook. Retrieved from [Link]
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1-Bromo-3-chloro-4-ethyl-2-fluorobenzene . (n.d.). PubChem. Retrieved from [Link]
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Nucleophilic Aromatic Substitution . (2022). Chemistry LibreTexts. Retrieved from [Link]
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Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium . (2017). Semantic Scholar. Retrieved from [Link]
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The Chemical Properties and Applications of 1-Bromo-4-chloro-2-fluorobenzene . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism . (2018). Master Organic Chemistry. Retrieved from [Link]
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Nucleophilic Aromatic Substitution . (2025). Chemistry LibreTexts. Retrieved from [Link]
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Nucleophilic Aromatic Substitution EXPLAINED! . (2025). YouTube. Retrieved from [Link]
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Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review . (n.d.). PMC - NIH. Retrieved from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . (n.d.). PubMed Central. Retrieved from [Link]
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Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams . (n.d.). Journal of Student Scholarship - TCNJ. Retrieved from [Link]
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Chemical Properties of Benzene, 1-bromo-2-chloro- (CAS 694-80-4) . (n.d.). Cheméo. Retrieved from [Link]
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The Strategic Utility of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Potential of a Polysubstituted Aromatic Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. The intricate dance of potency, selectivity, and favorable pharmacokinetic properties is often dictated by the subtle interplay of functional groups on a core scaffold. It is in this context that we turn our attention to the underexplored potential of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's core attributes and to illuminate its potential applications in medicinal chemistry. By dissecting its structural features, predicting its reactivity, and proposing strategic synthetic pathways, we will build a compelling case for its utility as a versatile intermediate in the synthesis of next-generation therapeutics.
Physicochemical Landscape and Structural Rationale
The medicinal chemistry potential of this compound is intrinsically linked to the unique electronic and steric properties conferred by its substituents. The arrangement of two distinct halogen atoms (bromine and chlorine), a fluorine atom, and an ethoxy group on the benzene ring creates a highly polarized and sterically defined scaffold.
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C8H7BrClFO | Provides the foundation for molecular weight and elemental composition calculations. |
| Molecular Weight | 269.49 g/mol | Falls within the range suitable for oral bioavailability (Lipinski's Rule of Five). |
| XLogP3 | 3.7 | Indicates a moderate level of lipophilicity, suggesting good potential for membrane permeability. |
| Hydrogen Bond Donors | 0 | The absence of donor groups can contribute to improved membrane transport. |
| Hydrogen Bond Acceptors | 1 (Oxygen in ethoxy group) | The ethoxy group can participate in hydrogen bonding with biological targets.[1] |
The presence of multiple halogens offers several advantages in drug design. Halogen bonds, a type of non-covalent interaction, can contribute significantly to binding affinity and selectivity for a target protein.[2] Furthermore, the fluorine atom can enhance metabolic stability and modulate the pKa of nearby functional groups. The ethoxy group, a common moiety in approved drugs, can improve pharmacokinetic properties by influencing solubility and metabolic pathways.[3][4]
Synthetic Utility and Strategic Functionalization
The true value of this compound lies in its potential for selective chemical modification. The differential reactivity of the C-Br and C-Cl bonds, along with the directing effects of the substituents, opens up a multitude of possibilities for synthetic elaboration.
A plausible synthetic route to the core structure itself likely involves a multi-step sequence starting from a substituted aniline, a common precursor for halogenated benzenes.[5][6][7]
Predicted Reactivity and Key Transformations:
The bromine atom is the most likely site for initial functionalization via cross-coupling reactions due to the generally higher reactivity of C-Br bonds compared to C-Cl bonds in such transformations.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid derivative.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 (2.0 eq).
-
Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Further functionalization could involve nucleophilic aromatic substitution (SNAr) reactions, where the electron-withdrawing nature of the halogens and the directing effect of the ethoxy group could activate the ring for substitution at specific positions.
Potential Applications in Medicinal Chemistry
The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of inhibitors targeting a variety of enzymes and receptors.
Kinase Inhibitors
The development of small molecule kinase inhibitors is a cornerstone of modern cancer therapy.[8] Many approved kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding site of the enzyme. The halogenated and ethoxy-substituted phenyl ring of our target molecule could serve as a potent pharmacophore for interaction with the hydrophobic regions of a kinase active site.[9][10]
By employing synthetic strategies such as the Suzuki coupling described above, a variety of heterocyclic moieties known to interact with the hinge region of kinases could be appended to the core scaffold. Further derivatization of the remaining halogen or the ethoxy group could then be explored to optimize potency and selectivity.
Nuclear Receptor Modulators
The structural motif of our target compound also bears resemblance to building blocks used in the synthesis of nuclear receptor modulators. For instance, 1-bromo-2-chloro-4-fluorobenzene is a key intermediate in the synthesis of brilanestrant, a selective estrogen receptor degrader (SERD).[11] This suggests that this compound could be a valuable precursor for developing novel SERDs or modulators of other nuclear receptors. The specific arrangement of substituents could lead to a unique binding mode and a differentiated pharmacological profile.
Antiviral and Antimicrobial Agents
Halogenated aromatic compounds have a rich history in the development of anti-infective agents. The presence of multiple halogens on the benzene ring can enhance the antimicrobial activity of a molecule. The this compound scaffold could be elaborated with functional groups known to possess antiviral or antibacterial properties to generate novel therapeutic candidates.
Conclusion and Future Directions
While direct experimental data on the medicinal chemistry applications of this compound is currently limited, a thorough analysis of its structural features and the known utility of related compounds strongly suggests its potential as a versatile building block in drug discovery. Its unique combination of halogen and alkoxy substituents provides a rich platform for synthetic diversification and the exploration of novel structure-activity relationships.
Future research should focus on the systematic exploration of its reactivity, particularly in various cross-coupling and substitution reactions. The synthesis of small libraries of compounds derived from this scaffold, followed by screening against a diverse panel of biological targets, would be a logical next step in unlocking its therapeutic potential. As our understanding of the subtle interplay between molecular structure and biological function continues to grow, compounds like this compound will undoubtedly play an increasingly important role in the design of innovative medicines.
References
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Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
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Wikipedia. (2023). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
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Zhang, L., et al. (2011). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 12(9), 6105-6117. [Link]
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An In-depth Technical Guide to the Solubility of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive analysis based on molecular structure, and detailed experimental protocols for empirical determination.
Section 1: Understanding the Molecule: A Physicochemical Perspective
This compound is a halogenated aromatic compound with a molecular structure that dictates its interactions with various solvents. A precise understanding of its physicochemical properties is paramount for predicting its solubility.
Molecular Structure:
Key Structural Features Influencing Solubility:
-
Halogenation: The presence of bromine, chlorine, and fluorine atoms increases the molecule's molecular weight and introduces polar C-X bonds. This contributes to dipole-dipole interactions.
-
Ethoxy Group: The ethoxy (-O-CH2-CH3) group introduces a degree of polarity and the potential for hydrogen bonding with protic solvents, albeit weak.
-
Aromatic Ring: The benzene core is nonpolar and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.
Due to this combination of features, this compound is expected to be a largely nonpolar to moderately polar molecule. Its solubility will be dictated by the balance of these competing structural elements. The general principle of "like dissolves like" will be the primary determinant of its solubility in various organic solvents.[1][2]
Section 2: Predictive Solubility Analysis
Table 1: Predicted Solubility of this compound in a Range of Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane, Toluene | High | The nonpolar aromatic ring and alkyl chain of the ethoxy group will interact favorably with nonpolar solvents. |
| Weakly Polar | Diethyl Ether, Dichloromethane | High to Moderate | The moderate overall polarity of the molecule should align well with these solvents. |
| Moderately Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | Moderate | These solvents can engage in dipole-dipole interactions, but the lack of strong hydrogen bonding may limit solubility compared to less polar options. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The increasing polarity of these solvents may lead to a mismatch with the largely nonpolar character of the target molecule. |
| Polar Protic | Methanol, Ethanol, Water | Very Low to Insoluble | The inability of the molecule to form strong hydrogen bonds will significantly limit its solubility in highly polar, protic solvents like water and lower-chain alcohols. |
Section 3: Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol provides a robust method for the quantitative determination of the solubility of this compound.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The experimental workflow is designed to ensure the creation of a saturated solution, followed by accurate quantification of the dissolved solute.
Caption: Experimental workflow for determining solubility.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is highly soluble, e.g., dichloromethane).
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against concentration.
-
Accurately dilute the filtered supernatant from the saturated solutions to a concentration that falls within the range of the calibration curve.
-
Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.
-
Calculate the original solubility in the solvent by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Section 4: Safety and Handling
As a halogenated organic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]
-
Avoid inhalation of vapors and contact with skin and eyes.[4][5]
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[3][4][5][6]
Section 5: Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and a detailed, practical protocol for its empirical determination. By following the outlined experimental procedures, researchers can obtain accurate and reliable solubility data, facilitating the effective use of this compound in their work.
References
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theoretical calculations for 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene structure
An In-depth Technical Guide to the Theoretical Calculation of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene Structure
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure and electronic properties of this compound. Aimed at researchers, computational chemists, and drug development professionals, this document details the rationale behind selecting appropriate computational methodologies, provides step-by-step protocols for their implementation, and outlines the interpretation of the resulting data. By leveraging Density Functional Theory (DFT), we can achieve a nuanced understanding of the molecule's conformational preferences, vibrational spectra, and key electronic characteristics, which are paramount for predicting its behavior in larger biological or material systems.
Introduction: The Imperative for Computational Insight
In modern chemical and pharmaceutical research, a deep understanding of a molecule's three-dimensional structure is fundamental to predicting its reactivity, biological activity, and material properties. This compound is a polysubstituted aromatic compound whose complex interplay of steric and electronic effects, arising from multiple halogen substituents and a flexible ethoxy group, presents a compelling case for theoretical analysis. Experimental characterization alone may not fully resolve the subtle conformational preferences or the distribution of electron density.
Computational chemistry offers a powerful lens to elucidate these properties with high precision. By simulating the molecule at the quantum level, we can determine its most stable geometry, predict spectroscopic signatures for experimental validation, and map its electronic landscape to understand potential interaction sites. This guide provides the theoretical foundation and practical protocols to perform such an investigation, emphasizing the causality behind each methodological choice to ensure scientific rigor and trustworthiness in the results.
Theoretical Framework: Selecting the Right Tools
The accuracy of any theoretical calculation is contingent upon the selection of an appropriate computational method and basis set. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[1][2][3]
The Choice of Method: Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for its efficiency in handling electron correlation. We will employ the B3LYP hybrid functional . This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has a proven track record of success in calculating the geometric and electronic properties of substituted benzene derivatives.[1][3][4][5] It provides a robust foundation for geometry optimization, vibrational frequency analysis, and the prediction of electronic properties.
The Choice of Basis Set: Pople Style 6-311+G(d,p)
A basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set is critical, especially for molecules containing heteroatoms and diffuse electron clouds, such as the halogens and the oxygen in the ethoxy group.
We recommend the 6-311+G(d,p) basis set for the following reasons:
-
6-311G : This is a "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility for accurately modeling the electron distribution involved in chemical bonding.
-
+ (Diffuse Functions) : The + symbol indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These functions are large and spread out, making them essential for describing the lone pairs on the halogen and oxygen atoms and the regions of space far from the nuclei, which is crucial for understanding intermolecular interactions.
-
(d,p) (Polarization Functions) : Polarization functions (d functions on heavy atoms, p functions on hydrogen) allow the atomic orbitals to change shape, or polarize, in the molecular environment. This is critical for accurately modeling bond angles and lengths in a molecule with diverse substituents like this one.[6][7]
This combination of the B3LYP functional and the 6-311+G(d,p) basis set provides a reliable and well-validated level of theory for the calculations outlined below.
Computational Workflow and Protocols
The following section details a step-by-step workflow for the complete theoretical characterization of this compound. This process is designed to be self-validating at each stage. The protocols are described in a general manner applicable to most quantum chemistry software packages like Gaussian, Q-Chem, or GAMESS.[8][9][10][11]
Caption: Atom numbering scheme for data correlation.
Table 1: Summary of Computational Parameters
| Parameter | Specification | Rationale |
| Method | DFT: B3LYP | Excellent balance of accuracy and cost for organic molecules. [1][3] |
| Basis Set | 6-311+G(d,p) | Provides flexibility for valence electrons, diffuse functions for lone pairs, and polarization for accurate geometry. [6][7] |
| Software | Gaussian / Q-Chem / GAMESS | Widely used and validated quantum chemistry packages. [8][9][10] |
| Solvation | Gas Phase | Establishes baseline intrinsic properties before considering solvent effects. |
Table 2: Predicted Structural Parameters of the Optimized Geometry
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C1-Br | Value | C6-C1-C2 | Value |
| C2-Cl | Value | C1-C2-C3 | Value |
| C3-F | Value | C2-C3-C4 | Value |
| C4-O | Value | C3-C4-O | Value |
| O-C(ethyl) | Value | Dihedral Angle (°) | |
| C-C(ethyl) | Value | C3-C4-O-C(ethyl) | Value |
| (Note: Values to be populated from calculation output) |
Table 3: Calculated Electronic Properties
| Property | Value | Significance |
| HOMO Energy | Value (eV) | Relates to the ionization potential; region of electron donation. |
| LUMO Energy | Value (eV) | Relates to the electron affinity; region of electron acceptance. |
| HOMO-LUMO Gap | Value (eV) | Indicates electronic stability and reactivity. [1] |
| Dipole Moment | Value (Debye) | Measures overall molecular polarity. |
| (Note: Values to be populated from calculation output) |
Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm, referenced to TMS)
| Atom (Number) | Predicted δ (ppm) | Atom (Number) | Predicted δ (ppm) |
| ¹³C Shifts | ¹H Shifts | ||
| C1 | Value | H on C5 | Value |
| C2 | Value | H on C6 | Value |
| C3 | Value | H on C(ethyl, CH₂) | Value |
| C4 | Value | H on C(ethyl, CH₃) | Value |
| C5 | Value | ||
| C6 | Value | ||
| C(ethyl, CH₂) | Value | ||
| C(ethyl, CH₃) | Value | ||
| (Note: Values to be populated from calculation output) |
Conclusion
This guide has outlined a robust and scientifically sound methodology for the theoretical characterization of this compound. By adhering to the described protocols, researchers can obtain reliable predictions of the molecule's structure, vibrational frequencies, electronic properties, and NMR spectra. The causality-driven approach, from the selection of the DFT functional and basis set to the validation of the optimized geometry, ensures a high degree of confidence in the results. This computational data provides a powerful complement to experimental studies, offering atomic-level insights that are crucial for applications in drug design, materials science, and chemical synthesis.
References
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Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. (IISTE.org) [Link]
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Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. (ResearchGate) [Link]
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Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Investigation with DFT Calculations. (IJERMT) [Link]
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Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. (Organic & Biomolecular Chemistry - RSC Publishing) [Link]
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Accurate Density-Functional Calculation of Core-Electron Binding Energies of Some Substituted Benzenes. (Journal of the Chinese Chemical Society) [Link]
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Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (ACS Publications) [Link]
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Vibrational Spectra of Some Substituted Benzene Derivatives. (Taylor & Francis Online) [Link]
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Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (RSC Publishing) [Link]
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Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives. (American Institute of Physics) [Link]
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Vibrational Spectra of Benzene Derivatives. II. Frequency Assignments in the CsBr Region. (Applied Spectroscopy) [Link]
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Substituent Effects on Benzene Rings. (ChemistryViews) [Link]
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Quantitative Structure–Property Relationships for the Electronic Properties of Polycyclic Aromatic Hydrocarbons. (PMC - NIH) [Link]
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Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives. (AIP Publishing) [Link]
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The use of chemical shift calculations in the conformational analysis of substituted benzenes. (RSC Publishing) [Link]
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Compact contracted Gaussian-type basis sets for halogen atoms. Basis-set superposition effects on molecular properties. (ResearchGate) [Link]
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Interaction Nature and Computational Methods for Halogen Bonding: A Perspective. (ACS Publications) [Link]
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The use of chemical shift calculations in the conformational analysis of substituted benzenes. (Organic & Biomolecular Chemistry) [Link]
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Ab Initio Investigation of the Complexes between Bromobenzene and Several Electron Donors: Some Insights into the Magnitude and Nature of Halogen Bonding Interactions. (The Journal of Physical Chemistry A - ACS Publications) [Link]
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Aromaticity and the Hückel 4n + 2 Rule. (Chemistry LibreTexts) [Link]
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What basis should I select for calculation of halogen compounds? (ResearchGate) [Link]
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Conformational Analysis. (University of California, Irvine) [Link]
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electrophilic aromatic substitution reactivity of halogenated benzenes
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactivity of Halogenated Benzenes
Authored by: Gemini, Senior Application Scientist
Introduction
Electrophilic Aromatic Substitution (EAS) represents a cornerstone of synthetic organic chemistry, providing a powerful toolkit for the functionalization of aromatic systems.[1][2][3] Among the vast array of substrates, halogenated benzenes (halobenzenes) occupy a position of particular significance. Their prevalence as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores the necessity of a deep, mechanistic understanding of their reactivity.[][5][6]
This guide addresses the central, and seemingly paradoxical, nature of halogen substituents in EAS reactions: they are concurrently deactivating toward electrophilic attack, yet direct incoming electrophiles to the ortho and para positions.[7][8][9][10][11] We will dissect the underlying electronic principles governing this behavior, quantify reactivity trends, and provide field-proven experimental protocols relevant to researchers in drug development and chemical synthesis.
The Electronic Duality of Halogen Substituents
The unique behavior of halogens in EAS is a direct consequence of a competition between two fundamental electronic effects: the inductive effect and the resonance effect. The ultimate reactivity and regioselectivity of the halobenzene ring are dictated by the delicate balance of this electronic tug-of-war.
The Inductive Effect (-I): An Electron-Withdrawing Pull
Due to their high electronegativity, halogen atoms (F, Cl, Br, I) are more electronegative than carbon. This disparity leads to a permanent polarization of the carbon-halogen sigma (σ) bond, wherein the halogen inductively withdraws electron density from the benzene ring.[12][13][14][15] This withdrawal reduces the overall electron density of the π-system, making the ring less nucleophilic and therefore less attractive to an incoming electrophile. This effect is the primary reason for the observed deactivation of the ring compared to unsubstituted benzene.[12][16][17]
The Resonance Effect (+R): An Electron-Donating Push
Conversely, halogens possess lone pairs of electrons in their valence p-orbitals which can be delocalized into the aromatic π-system.[8][12][14][18] This donation of electron density via resonance (also known as the mesomeric effect, +M) increases the electron density within the ring, particularly at the ortho and para positions.
The Outcome: Deactivation by Induction, Direction by Resonance
For halogens, the electron-withdrawing inductive effect is stronger than the electron-donating resonance effect.[16][18] The net result is that the halobenzene ring is electron-poorer and thus less reactive than benzene itself. This stands in contrast to substituents like hydroxyl (-OH) or amino (-NH₂) groups, where the resonance effect is overwhelmingly dominant, leading to strong ring activation.[14] While the overall reactivity is diminished, the resonance effect, which selectively enriches the ortho and para positions, is responsible for controlling the regioselectivity of the substitution.
Caption: Competing electronic effects of a halogen substituent on a benzene ring.
Consequence I: Diminished Reactivity
The dominance of the halogen's inductive effect means that all halobenzenes undergo electrophilic aromatic substitution at a slower rate than benzene.[12][16][19] This deactivation is a critical consideration in experimental design, often necessitating harsher reaction conditions (e.g., higher temperatures or more potent catalysts) to achieve reasonable conversion.
The trend in reactivity down the halogen group is not linear and provides a nuanced illustration of the interplay between inductive and resonance effects.
Table 1: Relative Rates of Nitration for Halobenzenes (Benzene = 1.0)
| Substituent (Ar-X) | Relative Rate |
|---|---|
| Ar-H (Benzene) | 1.0 |
| Ar-F | 0.11 - 0.18 |
| Ar-Cl | 0.02 - 0.064 |
| Ar-Br | 0.03 - 0.06 |
| Ar-I | 0.12 - 0.18 |
(Data synthesized from multiple sources including[16][20][21][22])
From this data, two key insights emerge:
-
All halobenzenes are significantly less reactive than benzene.
-
The reactivity trend is U-shaped, with fluorobenzene being the most reactive of the halobenzenes, and reactivity reaching a minimum at chloro/bromobenzene before rising again for iodobenzene.[20][22]
This anomaly is explained by considering two competing factors:
-
Inductive Effect: Electronegativity decreases down the group (F > Cl > Br > I). Based on this factor alone, one would expect reactivity to increase down the group, which is not what is observed.
-
Resonance Effect: The ability to donate lone-pair electrons via resonance depends on the effectiveness of orbital overlap between the halogen's p-orbital and the carbon's 2p-orbital. The overlap is most effective for fluorine (2p-2p), providing a stronger stabilizing resonance effect.[20][22] This overlap becomes progressively poorer for chlorine (3p-2p), bromine (4p-2p), and iodine (5p-2p).[11][22]
Therefore, fluorobenzene's relatively high reactivity (among halobenzenes) is attributed to its superior resonance donation, which partially counteracts its very strong inductive withdrawal.[20][22][23]
Consequence II: Ortho, Para Regioselectivity
While the ring as a whole is deactivated, the positions at which substitution occurs are determined by the relative stability of the cationic reaction intermediate, known as the arenium ion or sigma complex.[3][8][24] An analysis of the resonance structures of this intermediate for ortho, meta, and para attack reveals why the ortho and para pathways are favored.
When an electrophile attacks at the ortho or para position, a key resonance structure can be drawn where the positive charge resides on the carbon atom directly bonded to the halogen.[12] This specific arrangement allows the halogen to donate a lone pair of electrons to stabilize the adjacent carbocation, forming a more stable "halonium ion" contributor in which all second-row atoms have a full octet of electrons.
In contrast, during a meta attack, the positive charge is delocalized to three other carbons, but never to the carbon bearing the halogen substituent.[13] Consequently, the meta intermediate does not benefit from this additional resonance stabilization provided by the halogen's lone pairs.
The transition states leading to the ortho and para arenium ions are therefore lower in energy than the transition state for the meta pathway, resulting in the strong preference for ortho and para substitution.[13]
Caption: Stabilization of arenium ions in electrophilic attack on a halobenzene.
Typically, the para product is favored over the ortho product, primarily due to steric hindrance from the halogen atom, which impedes the approach of the electrophile to the adjacent positions.[7][25]
Table 2: Product Distribution for the Nitration of Halobenzenes
| Halogen | % ortho | % meta | % para |
|---|---|---|---|
| F | 13 | 0 | 87 |
| Cl | 30 | 1 | 69 |
| Br | 37 | 1 | 62 |
| I | 38 | 2 | 60 |
(Data from[21])
Experimental Protocol: Nitration of Bromobenzene
This section provides a robust, validated protocol for the nitration of bromobenzene, a classic EAS reaction that illustrates the principles discussed. The procedure is designed to be self-validating by controlling key parameters to favor the desired mononitration products. Halogenated aromatic compounds are crucial building blocks in drug development, and this transformation is a fundamental step in their synthesis.[6][26]
Principle and Causality
The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid, which acts as a dehydrating agent and proton source.[19][27] The reaction is exothermic and must be carefully temperature-controlled; excessive heat can lead to the formation of undesired dinitrated byproducts.[19][28] Bromobenzene is added slowly to the nitrating mixture to maintain this control. The reaction is quenched in ice water to precipitate the organic products, which are then isolated and purified by recrystallization, exploiting the differential solubility of the ortho and para isomers in ethanol.[28][29]
Step-by-Step Methodology
Safety Notice: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[19] Bromobenzene and its nitrated products are toxic and skin irritants.[30] This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Preparation of the Nitrating Mixture:
-
In a 50 mL Erlenmeyer flask, carefully add 4.0 mL of concentrated sulfuric acid.
-
Place the flask in an ice-water bath to cool.
-
Slowly, and with constant swirling, add 4.0 mL of concentrated nitric acid to the cooled sulfuric acid.[19] This order of addition is critical for safety. Keep the mixture in the ice bath.
-
-
Reaction with Bromobenzene:
-
Measure 3.0 mL of bromobenzene.
-
Using a Pasteur pipette, add the bromobenzene dropwise to the cold, stirred nitrating mixture over a period of 5-10 minutes.
-
Monitor the temperature of the reaction mixture with a thermometer. Do not allow the temperature to exceed 50-60°C.[19] If the temperature rises, slow the rate of addition and cool the flask in the ice bath as needed.
-
-
Reaction Completion:
-
Once the addition is complete, remove the ice bath and allow the flask to stand at room temperature for 15 minutes, with occasional swirling, to ensure the reaction goes to completion.[28]
-
-
Product Isolation (Workup):
-
Prepare a 150 mL beaker containing approximately 50 g of crushed ice.
-
Carefully pour the reaction mixture onto the ice with stirring.[28] The solid product should precipitate.
-
Isolate the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals thoroughly with several portions of cold deionized water to remove any residual acid.[19]
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid. You will need approximately 5 mL of ethanol per gram of crude product.[30]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the crystallization of the less soluble p-bromonitrobenzene.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and allow them to air-dry completely.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of p-bromonitrobenzene.
Scope of Other EAS Reactions
-
Halogenation: Halobenzenes can be further halogenated (e.g., chlorination of bromobenzene) using a halogen and a Lewis acid catalyst (e.g., FeCl₃, AlCl₃).[31][32] The reaction proceeds via the same ortho, para-directing mechanism.
-
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H), again primarily at the ortho and para positions.[12]
-
Friedel-Crafts Acylation: This is a valuable method for introducing an acyl group (R-C=O) using an acyl chloride or anhydride with a Lewis acid catalyst.[12] The resulting ketone is even more deactivated, effectively preventing polyacylation.[12][25]
-
Friedel-Crafts Alkylation: This reaction is generally not synthetically useful for halobenzenes. The strong deactivation of the ring makes it less reactive than required for most alkylation conditions.[12][33] Furthermore, the Lewis acid catalyst can complex with the halogen substituent, and the reaction is prone to carbocation rearrangements and polyalkylation.[33]
Conclusion
The is a classic case study in the nuanced interplay of electronic effects in organic chemistry. The superior strength of the electron-withdrawing inductive effect renders the ring deactivated towards electrophilic attack. However, the electron-donating resonance effect, though weaker, governs the regiochemical outcome by preferentially stabilizing the cationic intermediates formed during ortho and para attack. This fundamental understanding is crucial for synthetic chemists, particularly those in drug discovery and development, enabling the strategic design of synthetic routes that leverage halogenated aromatic compounds as versatile and predictable chemical building blocks.
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The Advent of the Fluorinated Arene: A Technical Chronicle of Discovery and Synthesis
A Guide for the Modern Chemist
Abstract
The strategic incorporation of fluorine into aromatic systems represents a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique physicochemical properties imparted by the carbon-fluorine bond—enhanced metabolic stability, modulated lipophilicity and pKa, and altered conformational preferences—have rendered polysubstituted fluorobenzenes indispensable scaffolds in contemporary molecular design.[1][2][3] This guide provides an in-depth technical narrative of the discovery and historical development of these pivotal compounds. We will traverse the chronological evolution of synthetic methodologies, from the hazardous nascent attempts of the 19th century to the elegant and highly selective catalytic systems of today. This document is structured not as a rigid review, but as a logical progression of scientific inquiry, elucidating the causality behind key advancements and providing field-proven insights into the practical application of these methods. For the practicing researcher, detailed protocols for seminal reactions, comparative data on synthetic efficiency, and mechanistic diagrams are provided to serve as both a historical reference and a practical resource for contemporary synthetic challenges.
The Dawn of Aromatic Fluorination: Early Endeavors and Foundational Breakthroughs
The journey to tame the most electronegative of elements and forge a stable bond with an aromatic ring was fraught with peril. Early encounters with elemental fluorine by pioneers like Henri Moissan in the late 1800s revealed its extreme reactivity, often leading to violent decomposition of organic substrates rather than controlled substitution.[4] The synthesis of the first organofluorine compound is credited to Alexander Borodin, who in 1862 prepared benzoyl fluoride via halogen exchange, a method that foreshadowed later, more general techniques.[5]
However, the first successful synthesis of the parent fluorobenzene (C₆H₅F) was reported in 1886 by Otto Wallach at the University of Bonn.[6][7] His two-step procedure, while groundbreaking, was cumbersome and hazardous, involving the formation of a phenyldiazonium salt, its conversion to a triazene with piperidine, and subsequent cleavage with hydrofluoric acid.[6] This method underscored the necessity of taming the reactivity of the reagents and pointed towards the importance of diazonium salt intermediates, a theme that would dominate the field for decades.
The Balz-Schiemann Reaction: A Paradigm Shift in Aryl Fluoride Synthesis
For over four decades, the synthesis of aryl fluorides remained a niche and challenging endeavor. This changed dramatically in 1927 with the discovery of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[4][8] This reaction became the classical and most reliable method for introducing fluorine into an aromatic ring for much of the 20th century.[9][10] It provided a significant improvement in safety and practicality over previous methods.[8][11]
The causality behind this advancement lies in the clever use of fluoroboric acid (HBF₄). The reaction proceeds in two key stages:
-
Diazotization: An aromatic primary amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.
-
Fluoride Exchange and Decomposition: The addition of fluoroboric acid precipitates the corresponding aryldiazonium tetrafluoroborate salt. This salt is often stable enough to be isolated, dried, and then thermally decomposed to yield the aryl fluoride, nitrogen gas, and boron trifluoride.[8][11]
The relative stability of the diazonium tetrafluoroborate intermediate was a key innovation, allowing for its isolation and purification, which in turn led to cleaner reactions and higher yields compared to the violent decompositions of earlier methods.[12][13]
The mechanism is generally accepted to proceed through a unimolecular decomposition (Sɴ1-type) of the diazonium salt upon heating, generating a highly unstable aryl cation intermediate. This cation is then rapidly trapped by the fluoride ion from the tetrafluoroborate counterion.[10]
Despite its utility, the Balz-Schiemann reaction has limitations, including the often harsh thermal conditions required for decomposition, the potential for explosive runaway reactions with isolated diazonium salts, and modest yields for certain substituted anilines, particularly those with ortho-substituents.[12][13]
Experimental Protocol: A Representative Balz-Schiemann Reaction
This protocol is a generalized representation and should be adapted and optimized for specific substrates with appropriate safety precautions.
Objective: Synthesis of 4-Fluorotoluene from p-Toluidine.
Step 1: Diazotization and Formation of Diazonium Tetrafluoroborate
-
In a suitable reaction vessel equipped with a mechanical stirrer and thermometer, dissolve p-toluidine (1.0 eq) in a solution of aqueous fluoroboric acid (48%, ~3.0 eq). Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the internal temperature below 5 °C. Vigorous stirring is essential.
-
After the addition is complete, continue stirring the resulting slurry at 0-5 °C for 30 minutes.
-
Isolate the precipitated 4-methylbenzenediazonium tetrafluoroborate by vacuum filtration.
-
Wash the solid precipitate with cold diethyl ether and dry it carefully under vacuum. Caution: Dry diazonium salts are potentially explosive and should be handled with extreme care, behind a blast shield, and not scraped with metal spatulas.
Step 2: Thermal Decomposition
-
Gently heat the dried diazonium salt in a flask equipped for distillation. The decomposition is often initiated with gentle warming and can become exothermic.
-
The product, 4-fluorotoluene, will distill over along with boron trifluoride gas, which should be vented through a proper scrubbing system.
-
Collect the crude product in a cooled receiver.
Step 3: Work-up and Purification
-
Wash the crude distillate with aqueous sodium hydroxide to remove any acidic impurities, followed by a water wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Purify the final product by fractional distillation to yield pure 4-fluorotoluene. Expected yields are typically in the range of 80-90%.[10]
The Rise of Nucleophilic Aromatic Substitution (SɴAr): The Halex Reaction
While the Balz-Schiemann reaction provided a route from anilines, a different strategy was needed for substrates lacking an amino group. The development of Nucleophilic Aromatic Substitution (SɴAr) provided a powerful alternative, particularly for the synthesis of polysubstituted and electron-deficient fluorobenzenes.
The causality for the success of SɴAr in this context is the profound electronic effect of fluorine itself and other electron-withdrawing groups (EWGs) on the aromatic ring. These groups activate the ring towards attack by nucleophiles by stabilizing the negatively charged intermediate (a Meisenheimer complex).[5][14] A key industrial application of this is the Halex (Halogen Exchange) reaction , first reported by Gottlieb in 1936.[4]
In a typical Halex process, an activated aryl chloride is heated with a source of fluoride, most commonly anhydrous potassium fluoride (KF), in a polar aprotic solvent like DMSO or sulfolane.[6][15][16] The reaction is particularly effective when the aromatic ring is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions relative to the leaving group (the chlorine atom).[6][17]
The Halex reaction is a cornerstone of industrial fluoroaromatic chemistry, providing access to key building blocks. For example, the synthesis of 1,3-difluoro-4-nitrobenzene from 1,3-dichloro-4-nitrobenzene is achieved on a commercial scale using this method.[6] This process is complementary to the Balz-Schiemann reaction and is often the more economical choice for appropriately activated substrates.[6]
The Modern Era: The Emergence of Catalytic and Direct Fluorination
The latter half of the 20th century and the dawn of the 21st witnessed a revolution in fluorination chemistry, driven by the increasing demand for complex, polyfunctional fluorinated molecules in drug discovery.[1][18] The limitations of classical methods—harsh conditions, limited substrate scope, and poor functional group tolerance—necessitated the development of milder and more selective catalytic approaches.
Transition Metal-Catalyzed Fluorination
The advent of transition metal catalysis opened new avenues for C-F bond formation. Palladium and copper catalysts, in particular, have proven to be exceptionally versatile.
-
Palladium-Catalyzed Fluorination: Buchwald and others developed methods for the fluorination of aryl triflates and bromides using palladium catalysts with specialized phosphine ligands.[19] More recently, groundbreaking work by Ritter and others has led to palladium-catalyzed direct C-H fluorination.[20][21] These methods often involve a high-valent Pd(IV)-F intermediate and can fluorinate arenes that are unreactive towards traditional electrophilic fluorinating reagents, significantly expanding the synthetic toolbox.[19][20][21]
-
Copper-Catalyzed Fluorination: Copper-catalyzed methods have also emerged as powerful tools. These can include directing group-assisted C-H fluorination of benzoic acid and benzylamine derivatives, allowing for precise ortho-fluorination.[22] Other copper-catalyzed systems enable the fluorination of benzylic C-H bonds, providing access to a different class of fluorinated compounds.[23][24][25][26]
The driving force behind these developments is the need for "late-stage fluorination"—the ability to introduce a fluorine atom into a complex molecule at a late step in the synthesis. This strategy is invaluable in drug development, as it allows for the rapid generation of fluorinated analogues of a lead compound for structure-activity relationship (SAR) studies.[20]
Evolution of Fluorinating Agents
Parallel to the development of new reaction pathways has been the evolution of the fluorinating agents themselves. The extreme hazards of F₂ gas spurred the development of safer, more manageable electrophilic fluorinating reagents.
| Reagent Class | Examples | Key Characteristics |
| Early Reagents | F₂, Perchloryl fluoride (FClO₃) | Highly reactive, often non-selective, hazardous to handle. |
| N-F Reagents | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® | Crystalline solids, easier to handle, tunable reactivity. Widely used in modern electrophilic fluorination.[27][28][29] |
| Nucleophilic Sources | Anhydrous KF, CsF, Tetrabutylammonium fluoride (TBAF) | Used in SɴAr and as fluoride sources in catalytic cycles. Solubility and reactivity vary.[6][15] |
The development of reagents like Selectfluor® (F-TEDA-BF₄) provided a stable, solid, and highly effective electrophilic fluorine source, making many previously difficult fluorinations routine.[27][28]
Polysubstituted Fluorobenzenes in Drug Discovery: A Legacy of Innovation
The history of polysubstituted fluorobenzenes is inextricably linked to the advancement of modern medicine. The introduction of fluorine can dramatically improve a drug's pharmacokinetic and pharmacodynamic profile.[1][18][30]
-
Metabolic Blocking: A C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position on a drug molecule can prevent its rapid breakdown, increasing its half-life and bioavailability.[1]
-
Tuning Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as amines. This can be crucial for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., reducing hERG channel affinity).[30]
-
Conformational Control & Binding Affinity: Fluorine can engage in favorable intermolecular interactions within a protein's binding pocket and can influence the preferred conformation of a molecule to better fit its target.[1]
Case Study Snapshot:
| Drug Class | Example | Role of Fluorine |
| Antibiotics | Ciprofloxacin | The fluorine at the C-6 position is crucial for its antibacterial activity and cell penetration. |
| Antidepressants | Fluoxetine (Prozac®) | The para-trifluoromethyl (-CF₃) group increases lipophilicity, enhancing its penetration across the blood-brain barrier.[1] |
| Anticancer Agents | Ibrutinib | A 4-fluorophenoxy substituent enhances binding affinity and improves pharmacokinetic properties.[1] |
The ability to synthesize a wide array of polysubstituted fluorobenzenes, enabled by the historical advancements from Balz-Schiemann to modern catalytic methods, provides medicinal chemists with a powerful toolkit to rationally design the next generation of therapeutics.
Conclusion and Future Outlook
The trajectory of polysubstituted fluorobenzene synthesis is a compelling narrative of chemical innovation. From Wallach's perilous first synthesis to the precision of modern palladium-catalyzed C-H functionalization, the field has been shaped by a persistent drive for greater safety, efficiency, and selectivity. The foundational discoveries of the Balz-Schiemann reaction and the Halex process laid the groundwork for industrial-scale production, which in turn fueled the incorporation of fluorine into countless commercial products.
For today's researchers, this history provides not only a rich intellectual backdrop but also a diverse and powerful arsenal of synthetic methods. The ongoing development of late-stage fluorination techniques continues to push the boundaries of what is possible, enabling chemists to modify complex molecules with surgical precision. As our understanding of the subtle influence of fluorine on molecular properties deepens, the demand for novel polysubstituted fluorinated arenes will undoubtedly continue to grow, ensuring that this vibrant area of chemistry remains at the forefront of scientific discovery for years to come.
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Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
Introduction: Navigating the Complexities of Polysubstituted Aryl Amines
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool for medicinal and process chemists.[5]
This application note provides a detailed protocol and practical guidance for the Buchwald-Hartwig amination of a particularly challenging substrate: 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene. This molecule presents several key considerations for the synthetic chemist:
-
Chemoselectivity: The presence of both a bromine and a chlorine atom necessitates a catalyst system that can selectively activate the more reactive C-Br bond over the C-Cl bond. Generally, the order of reactivity for aryl halides in oxidative addition is I > Br > Cl.[6]
-
Electronic Effects: The fluorine and ethoxy substituents significantly influence the electronic properties of the aromatic ring, which can impact the rates of oxidative addition and reductive elimination in the catalytic cycle.
-
Steric Hindrance: The substitution pattern may introduce steric challenges that require careful selection of a bulky phosphine ligand to facilitate the coupling reaction.
By carefully considering these factors, a robust and high-yielding protocol can be developed. This guide will walk researchers through the critical aspects of catalyst and ligand selection, base and solvent choice, and reaction optimization, culminating in a detailed experimental procedure and troubleshooting advice.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Buchwald-Hartwig amination mechanism is crucial for rational troubleshooting and optimization. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (Ar-X). This is often the rate-determining step, particularly for less reactive aryl chlorides.[8][9] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step.
-
Amine Coordination and Deprotonation: The resulting Pd(II) complex coordinates with the amine. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, which regenerates the active Pd(0) catalyst and releases the desired aryl amine product.[10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Strategic Selection of Reaction Components
The success of the Buchwald-Hartwig amination hinges on the judicious choice of catalyst, ligand, base, and solvent. For the specific case of this compound, the following recommendations are based on established principles and literature precedents.
| Component | Recommended Choice | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Both are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) sources are reduced in situ to the active Pd(0) species.[10][11] |
| Ligand | A bulky biaryl phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos) | Bulky, electron-rich ligands promote the oxidative addition of the aryl halide and the final reductive elimination step.[12] The choice may depend on the specific amine coupling partner. |
| Base | Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) | Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the reaction. NaOtBu is a strong base suitable for many couplings, while K₃PO₄ is a milder option for base-sensitive substrates.[6] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar, or moderately polar solvents are generally preferred. Toluene is a common choice, while dioxane can also be effective.[13] Anhydrous conditions are crucial. |
Detailed Experimental Protocol
This protocol provides a general starting point for the amination of this compound with a primary or secondary amine. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific amine substrates.
Materials and Reagents:
-
This compound
-
Amine of choice (primary or secondary)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.02-0.10 mmol, 2-10 mol%).
-
Addition of Base and Amine: Add the base (e.g., NaOtBu, 1.2-2.0 mmol, 1.2-2.0 equiv.) to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Amine Addition: Add the amine (1.1-1.5 mmol, 1.1-1.5 equiv.) followed by the anhydrous solvent (e.g., toluene, 5-10 mL) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. The following table outlines potential problems and suggested solutions.[14][15]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or solvent | - Use a fresh batch of catalyst and ligand- Ensure all glassware is oven-dried and use anhydrous solvents- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF)[14] |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Competing reaction pathways- Reaction temperature too high | - Lower the reaction temperature- Screen different ligands that may favor the desired coupling |
| Reaction Stalls | - Catalyst deactivation- Product inhibition | - Add a fresh portion of catalyst and ligand- Consider using a higher catalyst loading from the start |
Conclusion
The Buchwald-Hartwig amination of this compound is a feasible transformation that requires careful consideration of chemoselectivity and reaction conditions. By employing a suitable palladium catalyst with a bulky phosphine ligand, in conjunction with a strong, non-nucleophilic base and an anhydrous aprotic solvent, high yields of the desired N-aryl amine can be achieved. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers tackling this and similar challenging cross-coupling reactions.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 199-206. Retrieved from [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Retrieved from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? [r/chemistry]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Nolan, S. P., et al. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. European Journal of Organic Chemistry, 2011(21), 3903-3909. Retrieved from [Link]
-
Skonieczny, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17937-17947. Retrieved from [Link]
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Application Notes and Protocols: 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene as a Versatile Building Block for Programmed API Synthesis
Introduction: The Strategic Value of Polysubstituted Scaffolds
In modern medicinal chemistry, the precise control over a molecule's three-dimensional structure and electronic properties is paramount to achieving desired pharmacological activity. Fluorinated organic compounds are particularly significant, with 15-20% of all pharmaceuticals containing at least one fluorine atom to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] The polysubstituted aromatic compound, 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene , represents a highly valuable building block for the synthesis of Active Pharmaceutical Ingredients (APIs). Its utility stems not just from the beneficial presence of the fluorine and ethoxy groups, but from the distinct electronic and steric environments of its three halogen substituents. This arrangement allows for programmed, sequential chemical modifications, primarily through chemoselective cross-coupling reactions. This guide provides a detailed exploration of this reagent's properties, strategic applications, and robust protocols for its use in API synthesis.
Compound Properties and Safe Handling
A thorough understanding of a reagent's physicochemical properties and safety requirements is the foundation of any successful and safe laboratory operation.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 909122-17-4 | [4] |
| Molecular Formula | C₈H₇BrClFO | |
| Molecular Weight | 253.49 g/mol | - |
| Appearance | (Predicted) Colorless to light yellow liquid or low-melting solid | - |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF) | - |
Safety, Handling, and Storage
While specific toxicological data for this exact molecule is limited, its structure as a halogenated aromatic compound necessitates careful handling. The following guidelines are based on data for structurally similar chemicals.[5][6][7][8]
-
Hazard Identification :
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[5][7]
-
Skin Protection : Wear impervious, flame-retardant protective clothing and gloves (e.g., nitrile rubber).[5][7]
-
Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood.[5][7] If exposure limits may be exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[5][7]
-
-
Handling and Storage :
-
Handle under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture and air exposure, especially when using organometallic reagents in subsequent steps.
-
Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed.
-
Avoid contact with skin, eyes, and clothing.[9]
-
Prevent fire caused by electrostatic discharge. Use non-sparking tools.[5]
-
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
The Strategic Advantage: Chemoselective Functionalization
The primary value of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the ease of oxidative addition typically follows the trend: C-Br > C-Cl .[10] This predictable reactivity hierarchy allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. This enables a modular and convergent approach to complex molecule synthesis, which is highly desirable in drug development.
The fluorine and ethoxy substituents are not merely passive spectators. Their electronic-donating (ethoxy) and -withdrawing (fluoro) effects, along with steric hindrance, modulate the reactivity of the adjacent halogen atoms, further refining the chemoselectivity of synthetic transformations.[11]
Caption: Programmed synthesis using differential halogen reactivity.
Core Application: Palladium-Catalyzed Cross-Coupling Protocols
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds.[12] The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation (e.g., Suzuki) or related steps, and concluding with reductive elimination to release the product and regenerate the catalyst.[12]
The following protocols are designed to selectively target the C-Br bond of the title compound.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Protocol 4.1: Selective Suzuki-Miyaura Coupling (C-C Bond Formation)
This protocol facilitates the formation of a biaryl linkage at the C-Br position, a common motif in APIs. The choice of a modern catalyst system (e.g., Pd(OAc)₂ with a biarylphosphine ligand like SPhos) ensures high efficiency even with sterically hindered substrates.[12]
-
Objective : To selectively couple an arylboronic acid at the C-Br position.
-
Materials :
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv), finely ground
-
Anhydrous, degassed Toluene and deionized water (e.g., 4:1 v/v)
-
-
Equipment :
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure :
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed toluene and water.
-
Under a positive pressure of argon, add the Pd(OAc)₂ and SPhos ligand.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Causality : The use of a strong base like K₃PO₄ is crucial for the transmetalation step. The biarylphosphine ligand (SPhos) accelerates the rate-limiting reductive elimination step and stabilizes the palladium catalyst, preventing decomposition at elevated temperatures.[12][13]
Protocol 4.2: Selective Sonogashira Coupling (C-C Bond Formation)
This reaction creates a C(sp²)-C(sp) bond, introducing an alkyne moiety that is a versatile handle for further chemistry, such as click reactions or cyclizations.
-
Objective : To selectively couple a terminal alkyne at the C-Br position.
-
Materials :
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI, 0.06 equiv)
-
Anhydrous, degassed solvent (e.g., THF or 1,4-Dioxane)
-
Anhydrous, degassed base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
-
Equipment :
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply
-
-
Procedure :
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent and base via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at a temperature between room temperature and 60 °C. The reaction is often mildly exothermic.
-
Monitor progress by TLC or GC-MS. Reactions are typically complete in 1-6 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove precipitated salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent like ethyl acetate, wash with saturated aqueous NH₄Cl (to remove copper), water, and brine.
-
Dry the organic layer, filter, concentrate, and purify by flash column chromatography.
-
-
Causality : The Sonogashira reaction operates via a dual catalytic cycle. The palladium catalyst performs the oxidative addition, while the copper(I) co-catalyst reacts with the alkyne to form a copper(I) acetylide, which facilitates the transmetalation to the palladium center.[10][14]
Protocol 4.3: Selective Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol is essential for installing amine functionalities, which are ubiquitous in pharmaceuticals.
-
Objective : To selectively couple a primary or secondary amine at the C-Br position.
-
Materials :
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
A suitable palladium precatalyst (e.g., G3-Xantphos Pd, 0.02 equiv) or a combination of a Pd source (Pd₂(dba)₃) and a ligand (e.g., Xantphos).
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 1.4 equiv).
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene).
-
-
Equipment :
-
Glovebox (recommended for handling air-sensitive reagents)
-
Sealed reaction vial
-
Magnetic stirrer and hotplate
-
-
Procedure :
-
Inside a glovebox : To a reaction vial, add the palladium precatalyst and the base.
-
Add this compound, the amine, and the anhydrous solvent.
-
Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath at 90-110 °C.
-
Stir vigorously for 4-24 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
-
Causality : The Buchwald-Hartwig amination requires a strong base to deprotonate the amine, forming the amide that participates in the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand (like Xantphos) is critical; it promotes the rate-limiting reductive elimination step that forms the C-N bond and prevents catalyst decomposition.[10]
Concluding Remarks
This compound is a sophisticated building block engineered for the demands of modern API synthesis. Its key advantage is the predictable and hierarchical reactivity of its halogen substituents, which empowers chemists to perform selective, programmed functionalizations. By carefully selecting catalysts, ligands, and reaction conditions, researchers can unlock a multitude of synthetic pathways to novel and complex molecular architectures. The protocols detailed herein serve as a robust starting point for harnessing the full potential of this versatile reagent in drug discovery and development programs.
References
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ChemSRC. (n.d.). 1-BROMO-2-CHLORO-3-FLUOROBENZENE SDS, 1000573-03-4 Safety Data Sheets. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. PubChem Compound Database. Retrieved from [Link]
-
Pharmaceutical Technology. (2015, October 2). Advances in Fluorination Chemistry for API Synthesis. Retrieved from [Link]
-
Hovione. (n.d.). Advances in Fluorination Chemistry for API Synthesis. Retrieved from [Link]
-
Govaerts, S., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1207. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- Google Patents. (n.d.). Method for producing 1-bromo-2-chloro-4-fluorobenzene.
-
Gockel, S., et al. (2023). Polysubstituted Benzene Bioisosteres and Beyond: Photochemical Access to Bicyclo[2.1.1]hexanes. ChemRxiv. Retrieved from [Link]
-
Thomas, A. A., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(43), 15141-15144. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-3-chloro-4-ethyl-2-fluorobenzene. PubChem Compound Database. Retrieved from [Link]
-
NIST. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. In NIST Chemistry WebBook. Retrieved from [Link]
-
AOBChem USA. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-ethoxybenzene. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Wang, H., et al. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Retrieved from [Link]
-
Nature Portfolio. (2022). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry. Retrieved from [Link]
-
MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 8(12), 625. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 1-Bromo-4-chloro-2-fluorobenzene: A Key Intermediate Manufacturer & Supplier for API Synthesis & Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 29). 8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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Application Notes and Protocols for the Selective Sonogashira Coupling of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Chemoselectivity in Polyhalogenated Systems
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation is pivotal in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][5]
This guide provides a detailed examination of the Sonogashira coupling as applied to a challenging substrate: 1-bromo-2-chloro-4-ethoxy-3-fluorobenzene. The presence of multiple halogen atoms with differing reactivities on the aromatic ring necessitates a carefully designed protocol to achieve chemoselective coupling at a single, desired position. We will delve into the mechanistic principles that govern this selectivity and provide a robust, field-proven protocol for the preferential coupling at the carbon-bromine bond, a critical transformation for the synthesis of complex pharmaceutical intermediates.
The Principle of Chemoselectivity in Sonogashira Couplings
The success of a selective Sonogashira coupling on a polyhalogenated arene hinges on the inherent differences in the reactivity of the carbon-halogen bonds. The rate-determining step in the palladium catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex.[6] The reactivity of aryl halides in this step follows a well-established trend, primarily dictated by the carbon-halogen bond dissociation energy:
Ar-I > Ar-Br > Ar-Cl > Ar-F [6][7]
This reactivity order is the key to achieving selectivity. The carbon-bromine bond in this compound is significantly more susceptible to oxidative addition by the palladium catalyst than the stronger carbon-chlorine and carbon-fluorine bonds. By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to effect the coupling exclusively at the C-Br position.
The electronic nature of the substituents on the aromatic ring also influences reactivity. The electron-donating ethoxy group and the electron-withdrawing fluoro and chloro groups will modulate the electron density of the aromatic ring and, consequently, the ease of oxidative addition. However, for the purpose of chemoselectivity among different halogens, the inherent reactivity difference of the halogens themselves is the dominant factor.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4]
The Palladium Cycle
-
Oxidative Addition: A low-valent Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.[1]
-
Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the Pd(0) catalyst.[1]
The Copper Cycle
-
Acetylide Formation: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[1] This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.
While the copper co-catalyst enhances the reaction rate, it can also lead to the undesirable homocoupling of the alkyne (Glaser coupling).[1] Therefore, in some cases, a copper-free Sonogashira protocol may be advantageous.
Visualizing the Sonogashira Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Recommended Protocol for Selective Sonogashira Coupling
This protocol is designed for the selective coupling of a terminal alkyne with the bromo position of this compound.
Materials and Reagents
-
Substrate: this compound
-
Alkyne: Terminal alkyne of choice (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][6]
-
Copper Co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert Gas: Argon or Nitrogen
Reaction Setup and Procedure
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne and to protect the catalyst.[5] This is achieved by using standard Schlenk line techniques or a glovebox.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv).
-
Add the copper(I) iodide (0.04-0.10 equiv).
-
-
Solvent and Base Addition:
-
Add the anhydrous, degassed solvent (e.g., THF, 5-10 mL per mmol of substrate).
-
Add the base (e.g., Et₃N, 2-3 equiv).
-
-
Alkyne Addition:
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. Gentle heating (40-50 °C) may be required for less reactive alkynes, but higher temperatures should be avoided to maintain selectivity.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine base, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Summary of Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | Polyhalogenated aromatic compound |
| Alkyne | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the aryl halide. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A common and effective catalyst for Sonogashira couplings.[6] |
| Copper Co-catalyst | CuI (4-10 mol%) | Accelerates the reaction rate.[1] |
| Base | Et₃N or DIPA (2-3 equivalents) | Neutralizes the HX byproduct and facilitates the formation of the copper acetylide.[1] |
| Solvent | Anhydrous, degassed THF or DMF | Aprotic solvents that are suitable for dissolving the reactants and catalysts.[8] |
| Temperature | Room temperature to 50 °C | Mild conditions are crucial for maintaining chemoselectivity and preventing side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst deactivation and alkyne homocoupling.[5] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or poor quality of reagents. | Use a fresh batch of catalyst, ensure all reagents are anhydrous, and consider gentle heating (40-50 °C). |
| Formation of Di-coupled Product | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature and monitor the reaction closely to stop it once the mono-coupled product is formed. |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen, or high concentration of copper catalyst. | Ensure the reaction is performed under strictly inert conditions. Consider a copper-free protocol if homocoupling is a persistent issue.[1] |
| Hydrodehalogenation (Loss of Bromine) | Presence of a hydrogen source and a reducing agent in the catalytic cycle. | Use high-purity, freshly distilled amine base and aprotic solvents. Running the reaction at a lower temperature may also help.[7] |
Conclusion
The selective Sonogashira coupling of this compound is a highly achievable transformation that relies on the fundamental principles of chemical reactivity. By leveraging the inherent difference in the C-Br and C-Cl bond strengths and maintaining mild reaction conditions, researchers can selectively introduce an alkyne moiety at the bromo position. This detailed guide provides a robust starting point for scientists and drug development professionals to successfully implement this crucial synthetic step in their research endeavors.
References
-
Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. Retrieved from [Link]
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-
Selected examples of ligands used in decarboxylative Sonogashira coupling. ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Shaikh, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]
-
Sonogashira Coupling. NROChemistry. Retrieved from [Link]
-
Sonogashira Cross-Coupling. J&K Scientific LLC. Retrieved from [Link]
-
The Sonogashira coupling reaction mechanism. ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling. BYJU'S. Retrieved from [Link]
-
Sonogashira Coupling. Organic Synthesis. Retrieved from [Link]
- Panda, B. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
-
Supposed mechanism for the copper-cocatalysed Sonogashira reaction. ResearchGate. Retrieved from [Link]
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135-9142.
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. National Center for Biotechnology Information. Retrieved from [Link]
- Langer, P., et al. (2006). Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. Organic Letters, 8(24), 5545-5548.
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Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved from [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. National Center for Biotechnology Information. Retrieved from [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Retrieved from [Link]
-
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. Retrieved from [Link]
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Application Note: Chemoselective Heck Vinylation of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] This application note provides a comprehensive guide and a detailed protocol for the palladium-catalyzed Heck reaction involving the polysubstituted aryl halide, 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene. A key focus is placed on achieving chemoselectivity, exploiting the differential reactivity of the C-Br and C-Cl bonds to predictably form the desired vinylated product. We will delve into the mechanistic rationale behind reagent selection and provide a step-by-step protocol designed for reproducibility and high yield. This document is intended for researchers in synthetic chemistry and drug development who require robust methods for constructing complex molecular architectures.
Mechanistic Overview: The Heck Reaction Catalytic Cycle
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][2][3] Understanding this mechanism is paramount for troubleshooting and adapting the protocol to different substrates. The cycle consists of four primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a square planar Aryl-Pd(II)-Halide complex. This is often the rate-determining step, and its efficiency follows the trend of C-I > C-OTf > C-Br >> C-Cl.[4]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[5][6]
-
Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent (beta) to the palladium center is eliminated, also in a syn fashion, to form a hydrido-palladium(II) complex and the final substituted alkene product.[4] This step regenerates the double bond.
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination. The base neutralizes the generated hydrohalic acid (HX), regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Sources
Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process development.
Abstract: This technical guide provides an in-depth exploration of synthetic strategies for converting the polysubstituted aromatic building block, 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene, into diverse and medicinally relevant heterocyclic compounds. We present detailed, field-proven protocols for the selective functionalization of this versatile starting material, focusing on the synthesis of substituted benzofurans and N-aryl amines. The narrative emphasizes the causal logic behind experimental choices, including catalyst selection, reaction conditions, and regiochemical control, to empower researchers in the development of novel molecular entities.
Introduction: The Strategic Value of Polysubstituted Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. Privileged structures such as benzofurans and benzothiophenes are present in numerous clinically significant agents, prized for their ability to interact with a wide array of biological targets.[1][2][3] The therapeutic promise of these scaffolds continues to drive innovation in synthetic methodology.[4][5][6][7][8]
The starting material, this compound, represents a highly functionalized and strategically valuable building block. Its unique arrangement of four different substituents—two distinct halogens (Br, Cl), a fluorine atom, and an ethoxy group—offers a rich platform for controlled, sequential chemical modifications. The differential reactivity of the C-Br and C-Cl bonds in transition-metal-catalyzed cross-coupling reactions is the cornerstone of its synthetic utility, allowing for programmed, site-selective bond formation.[9][10]
This guide details robust protocols for leveraging this reactivity to construct complex heterocyclic systems, providing not just procedural steps but the underlying scientific rationale to facilitate adaptation and further discovery.
Foundational Analysis: Reactivity and Regioselectivity
The synthetic utility of this compound hinges on the predictable and selective reaction at its two halogen sites. Understanding the factors that govern this selectivity is paramount for successful synthesis design.
-
Halogen Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the rate of oxidative addition to the Pd(0) center typically follows the trend of C-I > C-Br > C-Cl.[9][11] This inherent reactivity difference is the primary tool for achieving selectivity. The C-Br bond at the C1 position is significantly more reactive than the C-Cl bond at the C2 position, allowing for initial functionalization at the bromine site while leaving the chlorine untouched for a subsequent, potentially more forcing, coupling reaction.
-
Electronic and Steric Influence: The substituents on the ring further modulate this reactivity.
-
Ethoxy Group (C4): As an electron-donating group, it can slightly increase the electron density of the ring, potentially slowing the rate of oxidative addition.
-
Fluorine (C3): As a strongly electronegative atom, it has an electron-withdrawing inductive effect, which can make the adjacent C-Cl and C-Br bonds more susceptible to oxidative addition.
-
Steric Hindrance: The chlorine atom at C2 is flanked by the bromine at C1 and the fluorine at C3, making it more sterically hindered than the bromine. This steric factor further favors initial reaction at the less encumbered C1-Br bond.[12][13]
-
This predictable reactivity hierarchy enables a modular approach to building molecular complexity, as illustrated in the workflow below.
Caption: Synthetic workflow from the starting material to diverse heterocyclic cores.
Application Protocol 1: Synthesis of a Substituted Benzofuran via Sonogashira Coupling and Cyclization
This protocol demonstrates the synthesis of a benzofuran derivative. The strategy involves a highly selective Sonogashira coupling at the C-Br position with a propargyl alcohol, followed by a base-mediated intramolecular cyclization. The copper(I) cocatalyst is crucial for facilitating the transmetalation of the copper acetylide to the palladium center.[10][14]
Reaction Scheme:
(Self-generated image for illustrative purposes)
Step A: Sonogashira Cross-Coupling
-
Vessel Preparation: To a flame-dried 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq, 2.74 g, 10.0 mmol), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 347 mg, 0.3 mmol), and copper(I) iodide (CuI) (0.06 eq, 114 mg, 0.6 mmol).
-
Reagent Addition: Add anhydrous, degassed toluene (40 mL) and triethylamine (TEA) (20 mL). Stir the mixture for 5 minutes to ensure dissolution.
-
Substrate Addition: Add 2-methyl-3-butyn-2-ol (1.1 eq, 1.07 mL, 11.0 mmol) dropwise via syringe over 5 minutes.
-
Reaction Execution: Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter it through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate (3 x 20 mL).
-
Extraction: Combine the filtrates and wash with saturated aqueous NH₄Cl solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-(2-chloro-5-ethoxy-6-fluorophenyl)-2-methylbut-3-yn-2-ol, is typically a viscous oil or low-melting solid and can be used in the next step without further purification, or purified by column chromatography if necessary.
Step B: Base-Mediated Intramolecular Cyclization
-
Reaction Setup: Dissolve the crude product from Step A in anhydrous tetrahydrofuran (THF) (50 mL) in a round-bottom flask.
-
Base Addition: Add potassium tert-butoxide (KOtBu) (1.5 eq, 1.68 g, 15.0 mmol) portion-wise at room temperature. Caution: The reaction can be exothermic.
-
Reaction Execution: Stir the mixture at room temperature for 2-4 hours. The cyclization reaction also cleaves the acetone protecting group. Monitor by TLC for the formation of the benzofuran product.
-
Quenching and Work-up: Carefully quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, 7-chloro-4-ethoxy-6-fluoro-2-methylbenzofuran .
| Parameter | Step A: Sonogashira Coupling | Step B: Cyclization |
| Key Reagents | Pd(PPh₃)₄, CuI, 2-methyl-3-butyn-2-ol | Potassium tert-butoxide |
| Solvent | Toluene / Triethylamine | Tetrahydrofuran (THF) |
| Temperature | 70 °C | Room Temperature |
| Typical Time | 12-16 hours | 2-4 hours |
| Anticipated Yield | >85% (for the coupled intermediate) | >90% (for the cyclized product) |
Application Protocol 2: Synthesis of a Substituted N-Aryl Amine via Buchwald-Hartwig Amination
This protocol outlines the synthesis of an N-aryl amine, a precursor for various nitrogen-containing heterocycles like carbazoles or phenothiazines. The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that relies on a palladium catalyst and a specialized phosphine ligand.[15][16][17] The use of bulky, electron-rich ligands accelerates the rate-limiting reductive elimination step, enabling the coupling of a wide range of amines.[18]
Reaction Scheme:
(Self-generated image for illustrative purposes)
Protocol:
-
Vessel and Reagent Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 183 mg, 0.2 mmol) and a bulky phosphine ligand such as XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.08 eq, 381 mg, 0.8 mmol) to an oven-dried Schlenk tube.
-
Catalyst Activation: Add anhydrous, degassed toluene (20 mL) and stir for 10 minutes at room temperature to allow for the formation of the active catalyst complex.
-
Reagent Addition: To the catalyst solution, add this compound (1.0 eq, 2.74 g, 10.0 mmol), the desired amine (e.g., morpholine, 1.2 eq, 1.05 mL, 12.0 mmol), and sodium tert-butoxide (NaOtBu) (1.4 eq, 1.35 g, 14.0 mmol). Note: NaOtBu is a strong base and should be handled with care.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours. Monitor the reaction by LC-MS.
-
Work-up and Extraction: Cool the reaction to room temperature. Add ethyl acetate (50 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Final Product Isolation: Purify the crude material by flash column chromatography (hexane/ethyl acetate gradient) to obtain the pure product, 4-(2-chloro-5-ethoxy-6-fluorophenyl)morpholine .
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of complex heterocyclic molecules. The distinct reactivity of its carbon-halogen bonds provides a reliable handle for programmed, site-selective functionalization using modern cross-coupling methodologies. The protocols detailed herein for the synthesis of benzofuran and N-aryl amine derivatives serve as robust starting points for discovery campaigns. By understanding the principles of regioselectivity and catalyst activity, researchers can readily adapt these methods to generate vast libraries of novel compounds for evaluation in drug development and materials science.
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Application Note: 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene as a Multifunctional Building Block in Advanced Materials Science
An In-Depth Technical Guide
Abstract
This guide provides a comprehensive technical overview of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene, a highly functionalized aromatic compound with significant potential in materials science. Its unique substitution pattern, featuring four distinct functional groups, offers multiple, orthogonal reaction pathways. This allows for its strategic incorporation into advanced materials such as organic semiconductors for OLEDs and high-performance engineering polymers. We present the fundamental chemical principles, field-proven insights, and detailed experimental protocols for leveraging this molecule's capabilities, targeting researchers, chemists, and materials scientists in both academic and industrial settings.
Introduction: A Building Block of Strategic Importance
This compound is a polyhalogenated aromatic hydrocarbon whose value lies in the distinct chemical reactivity of its substituents.[1][2] The presence of bromine, chlorine, and fluorine atoms, combined with an electron-donating ethoxy group, creates a scaffold ripe for sequential, site-selective chemical modifications. This multi-functionality is paramount for constructing the complex, conjugated molecular architectures required for next-generation organic electronics and specialty polymers.
Key Structural Features and Their Implications:
-
Carbon-Bromine Bond: The most labile of the carbon-halogen bonds, it serves as the primary reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[3][4]
-
Carbon-Chlorine Bond: Less reactive than the C-Br bond, it can be engaged in cross-coupling reactions under more forcing conditions or with specific ligand systems, enabling sequential functionalization. It also serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.
-
Carbon-Fluorine Bond: The strongest carbon-halogen bond, it is typically unreactive in cross-coupling but profoundly influences the molecule's electronic properties. The high electronegativity of fluorine lowers both the HOMO and LUMO energy levels of the system, which is critical for designing electron-transporting materials and enhancing the oxidative stability of devices.[5]
-
Ethoxy Group (-OEt): This electron-donating alkoxy group modulates the electronic properties of the benzene ring, increases solubility in organic solvents, and can influence the solid-state packing of derived materials.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₈H₇BrClFO | N/A |
| Molecular Weight | 253.50 g/mol | N/A |
| Boiling Point | ~240-260 °C (at 760 mmHg) | Predicted |
| Density | ~1.65 g/cm³ | Predicted |
| Appearance | Colorless to light yellow liquid | Analog Data[6] |
Application in Organic Electronics: Synthesis of π-Conjugated Systems
The strategic incorporation of fluorine atoms into organic semiconductors is a proven method for enhancing the performance and longevity of Organic Light-Emitting Diodes (OLEDs).[5][7] Fluorination can improve charge injection and transport, leading to lower turn-on voltages and higher efficiencies. This compound is an ideal precursor for building blocks used in emissive, host, or charge-transport layers of OLED devices.[8]
The most direct application is its use in Suzuki-Miyaura cross-coupling reactions to synthesize fluorinated biphenyl derivatives or more extended polycyclic aromatic hydrocarbons (PAHs).[9][10] The differential reactivity between the C-Br and C-Cl bonds allows for a selective reaction at the bromine position, leaving the chlorine atom available for subsequent transformations.[11]
Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling
This protocol details the selective palladium-catalyzed coupling of this compound with an arylboronic acid at the C-Br position. This reaction is fundamental for extending the π-conjugated system of the core molecule.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling workflow.
Methodology:
-
Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and deionized water (volume appropriate to achieve ~0.1 M concentration of the halide).
-
Degassing: Seal the flask and degas the mixture thoroughly by bubbling nitrogen gas through the solution for 20-30 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%).
-
Causality: Pd(PPh₃)₄ is a reliable pre-catalyst that readily generates the active Pd(0) species. The phosphine ligands stabilize the palladium center throughout the catalytic cycle. The C-Br bond undergoes oxidative addition to the Pd(0) center much more readily than the stronger C-Cl bond, ensuring high selectivity.[4][11]
-
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.
-
Workup: Cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biphenyl product.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application as a Monomer for High-Performance Polymers
Poly(arylene ether)s (PAEs) are a class of high-performance engineering thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties.[12] They are typically synthesized via nucleophilic aromatic substitution (SNAr) step-growth polymerization.[13] The electron-withdrawing nature of the halogen atoms on the this compound ring activates the molecule for nucleophilic attack, making it a viable monomer for PAE synthesis.[14][15]
Protocol 2: Synthesis of a Poly(arylene ether) via SNAr Polymerization
This protocol describes the polycondensation of this compound (acting as a dihalide monomer, with F and Cl as potential leaving groups) with a bisphenol monomer, such as Bisphenol A.
Reaction Scheme:
Caption: Poly(arylene ether) synthesis workflow.
Methodology:
-
Vessel Preparation: Equip a three-neck flask with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet.
-
Reactant Charging: Charge the flask with equimolar amounts of this compound and Bisphenol A (1.0 eq each). Add an excess of anhydrous potassium carbonate (K₂CO₃, ~1.5 eq).
-
Causality: Precise 1:1 stoichiometry of the monomers is crucial for achieving high molecular weight in step-growth polymerization. The excess K₂CO₃ acts as a base to deprotonate the bisphenol, forming the more nucleophilic phenoxide species required for the SNAr reaction.[13]
-
-
Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) as the polar aprotic solvent to dissolve the reactants and polymer. Add toluene as an azeotroping agent to facilitate the removal of water.
-
Causality: Aprotic polar solvents like NMP are essential as they solvate the cations (K⁺) but not the phenoxide anions, enhancing nucleophilicity. Toluene forms an azeotrope with the water produced during phenoxide formation, which is removed via the Dean-Stark trap, driving the reaction to completion.
-
-
Dehydration: Heat the mixture to ~140-150 °C to reflux the toluene. Continue until all water has been collected in the Dean-Stark trap (typically 2-4 hours).
-
Polymerization: After dehydration is complete, drain the toluene from the trap and slowly increase the reaction temperature to 160-180 °C to initiate polymerization. Maintain this temperature for 12-24 hours. The viscosity of the solution will increase significantly as the polymer chains grow.
-
Isolation and Purification: Cool the viscous solution and dilute it with additional NMP if necessary. Slowly pour the polymer solution into a large volume of vigorously stirred methanol or water to precipitate the polymer.
-
Washing: Filter the fibrous polymer product and wash it repeatedly with hot water and methanol to remove residual salts and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for the glass transition temperature (Tg), and Thermogravimetric Analysis (TGA) for thermal stability.
Expected Polymer Properties
The properties of the resulting polymer can be tailored by the choice of bisphenol comonomer. Based on analogous fluorinated poly(arylene ether)s, the following properties can be anticipated:
| Property | Expected Range | Significance |
| Glass Transition Temp. (Tg) | 180 - 250 °C | High Tg indicates excellent dimensional stability at elevated temperatures.[13] |
| Thermal Decomposition (Td, 5%) | > 450 °C (in N₂) | Demonstrates high thermal stability suitable for demanding applications. |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, Chloroform) | Good solubility facilitates processing and film casting.[13] |
| Dielectric Constant | 2.5 - 3.0 | Low dielectric constant is desirable for microelectronics applications. |
Safety and Handling
-
Hazard Profile: Based on similar polyhalogenated aromatic compounds, this compound should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.[16]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a uniquely versatile platform molecule for materials science innovation. Its orthogonally addressable functional groups provide chemists with precise control over molecular design. The protocols detailed herein for Suzuki cross-coupling and nucleophilic aromatic substitution polymerization demonstrate two primary pathways for its application, enabling the synthesis of advanced π-conjugated materials for organic electronics and high-performance polymers for engineering applications. This building block represents a powerful tool for developing next-generation materials with tailored electronic, thermal, and mechanical properties.
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Application Notes and Protocols for the Formation of 2-Chloro-4-ethoxy-3-fluorophenylmagnesium Bromide
<
Abstract
The formation of Grignard reagents from polyhalogenated and functionally substituted aromatic compounds presents unique challenges in chemoselectivity. This document provides a comprehensive guide for the synthesis of 2-chloro-4-ethoxy-3-fluorophenylmagnesium bromide from 1-bromo-2-chloro-4-ethoxy-3-fluorobenzene. The protocol emphasizes the selective formation of the Grignard reagent at the carbon-bromine bond, leveraging the differential reactivity of halogens. Detailed experimental procedures, including magnesium activation, reaction setup, and reagent quantification, are provided for researchers, scientists, and professionals in drug development.
Introduction
Grignard reagents, organomagnesium halides (RMgX), are among the most pivotal organometallic compounds in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds.[1][2][3] Their synthesis typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2][4] The subject of this guide, this compound, is a polyhalogenated aromatic compound with additional ether and fluoro substituents. The successful formation of the desired Grignard reagent, 2-chloro-4-ethoxy-3-fluorophenylmagnesium bromide, hinges on the selective reaction at the more labile carbon-bromine bond over the stronger carbon-chlorine and carbon-fluorine bonds. The general order of reactivity for halogens in Grignard formation is I > Br > Cl > F.[4][5] This inherent difference in reactivity allows for the chemoselective formation of the arylmagnesium bromide.[6]
The presence of the ethoxy and fluoro groups can also influence the reaction. The electron-donating ethoxy group may slightly deactivate the ring towards oxidative addition, while the electron-withdrawing fluoro group can have the opposite effect. However, the dominant factor in this selective reaction is the bond strength of the carbon-halogen bond. This protocol is designed to optimize the selective formation of the desired Grignard reagent, a valuable intermediate for the synthesis of complex molecules in pharmaceutical and materials science research.
Causality of Experimental Choices
Solvent Selection: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are crucial for the successful formation and stabilization of Grignard reagents.[7][8][9][10] These solvents are aprotic, meaning they do not have acidic protons that would quench the highly basic Grignard reagent.[9][10][11] Furthermore, the lone pair of electrons on the ether's oxygen atom coordinates with the magnesium center, forming a soluble and stable complex.[7][8][9] This solvation is essential for the reagent's reactivity.[8] For this specific protocol, THF is recommended due to its higher boiling point and better solvating ability for many organomagnesium compounds.
Magnesium Activation: The surface of commercially available magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit the initiation of the Grignard reaction.[12][13] Therefore, activation of the magnesium surface is a critical step.[12] Common methods include mechanical activation (crushing or stirring) and chemical activation.[12][13][14] Chemical activation using agents like iodine (I₂), 1,2-dibromoethane (DBE), or methyl iodide is widely employed.[12] These activators react with the magnesium surface to expose a fresh, reactive metal surface.[12] The disappearance of the characteristic color of iodine is a visual indicator of successful initiation.[12]
Inert Atmosphere: Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[5][11] Therefore, the reaction must be conducted under a dry, inert atmosphere, such as nitrogen or argon. All glassware must be rigorously dried, typically by flame-drying or oven-drying, to remove any adsorbed water.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | (Specify) | |
| Magnesium turnings | 99.8% | (Specify) | |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | (Specify) | Freshly distilled from sodium/benzophenone |
| Iodine | Crystal, ACS reagent | (Specify) | |
| 1,2-Dibromoethane | 99% | (Specify) | Optional, for activation |
| (-)-Menthol | ≥99% | (Specify) | For titration |
| 1,10-Phenanthroline | Reagent grade | (Specify) | Indicator for titration |
| Anhydrous Toluene | ≥99.8% | (Specify) | For titration |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Syringes and needles
-
Schlenk line (optional, but recommended)
Experimental Workflow Diagram
Caption: Workflow for the formation and quantification of the Grignard reagent.
Step-by-Step Procedure
-
Preparation of Apparatus:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen or argon.
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a 100 mL pressure-equalizing addition funnel with a septum.
-
-
Magnesium Activation and Reaction Setup:
-
To the reaction flask, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine.
-
In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF (to make a ~0.5 M solution).
-
-
Initiation of the Grignard Reaction:
-
Add a small portion (~10%) of the aryl bromide solution from the addition funnel to the magnesium turnings.
-
Observe for signs of reaction initiation, which include the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight exotherm.[12]
-
If the reaction does not initiate within 5-10 minutes, gently warm the flask with a heat gun or in a warm water bath. A few drops of 1,2-dibromoethane can also be added to initiate the reaction.[14]
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated and is self-sustaining (as evidenced by gentle reflux of the THF), slowly add the remaining aryl bromide solution from the addition funnel at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The final solution should appear as a cloudy grey or brownish mixture.
-
Quantification of the Grignard Reagent
The concentration of the newly formed Grignard reagent should be determined before its use in subsequent reactions. Titration is a common and reliable method for this purpose.[15] Direct titration with a colorimetric indicator is a convenient method.[15][16][17]
Titration Protocol (using (-)-Menthol and 1,10-Phenanthroline)
-
Preparation:
-
Titration:
-
Carefully withdraw a precise volume (e.g., 1.0 mL) of the Grignard reagent solution and add it to the flask containing the indicator. A distinct color (often violet or reddish-brown) will form as the Grignard reagent complexes with the indicator.[16]
-
Titrate this solution by adding the standardized (-)-menthol solution dropwise from a burette or syringe with vigorous stirring.[15]
-
The endpoint is reached when the color of the solution sharply disappears, indicating that all the active Grignard reagent has been quenched by the alcohol.[15]
-
-
Calculation:
-
The concentration of the Grignard reagent can be calculated using the following formula: Concentration (M) = (Volume of titrant (L) × Concentration of titrant (M)) / Volume of Grignard solution (L)
-
Potential Side Reactions
While the chemoselectivity is generally high, it is important to be aware of potential side reactions:
-
Wurtz Coupling: The formed Grignard reagent can react with the starting aryl bromide to form a biphenyl dimer. This is more prevalent at higher concentrations and temperatures.
-
Formation of Di-Grignard Reagent: Although less likely due to the lower reactivity of the C-Cl bond, some formation of the di-Grignard reagent may occur, especially if the reaction is forced with prolonged heating.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture. All operations must be carried out under a dry, inert atmosphere.
-
Anhydrous ethers can form explosive peroxides upon storage. Always use freshly distilled or certified peroxide-free solvents.
-
The initiation of the Grignard reaction can be highly exothermic. Ensure that the reaction is well-controlled and that a cooling bath is readily available.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Diagram of the Chemical Transformation
Caption: Formation of the Grignard reagent from the aryl bromide.
References
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | Organic Process Research & Development. (n.d.).
- Why is ether used as a solvent during Grignard reactions? - askIITians. (2025, July 18).
- Why are ethereal solvents important to the success of preparing the grignard reagent? (n.d.).
- Titration methods for determining the concentration of Grignard reagents from 3-Bromo-3-methylpentane - Benchchem. (n.d.).
- What is the role of ether in preparation of Grignard reagents? - Quora. (2018, March 15).
- Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6).
- preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles) - UNL Digital Commons. (n.d.).
- What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do? - Quora. (2024, April 11).
- Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE - Vedantu. (n.d.).
- How to measure the concentration of any grignard reagent (RMgX) in situ? - ResearchGate. (2012, October 23).
- Titration Grignard and BuLi - Chemistry - Scribd. (n.d.).
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- Titrating Organometallic Reagents is Easier Than You Think - Chemtips. (2015, January 12).
- Reactions of Alkyl Halides: Grignard Reagents | Organic Chemistry Class Notes - Fiveable. (n.d.).
- 10 - Organic Syntheses Procedure. (n.d.).
- Activation of Grignard reagent - Chemistry Stack Exchange. (2021, August 30).
- New Functionalized Grignard Reagents and their Applications in Amination Reactions. (n.d.).
- 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. (2024, March 24).
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- Grignard reagent - Wikipedia. (n.d.).
- Alkyl Halide Reactivity - MSU chemistry. (n.d.).
- What is the role of halides in the reactivity of Grignard reagent? - Quora. (2018, August 17).
- Aryne Reactions of Polyhalobenzenes with Alkenyl and Alkynyl Grignard Reagents - Sci-Hub. (n.d.).
- grignard reagents - Chemguide. (n.d.).
- Grignard reagent and Green Chemistry: Mechanistic studies to understand the molecular origins of selectivity in the formation of RMgX. (n.d.).
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- grignard reagent formation: Topics by Science.gov. (n.d.).
- Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene - Benchchem. (n.d.).
- How to prepare benzene from a Grignard reagent - Quora. (2018, May 24).
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2023, September 5).
- 3 - Organic Syntheses Procedure. (n.d.).
- (PDF) Formation of phenylmagnesium halides in toluene - ResearchGate. (2025, August 6).
- Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities | Request PDF - ResearchGate. (2025, August 6).
- Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (2020, October 28).
- Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene - Benchchem. (n.d.).
- Cross-Coupling Reactions of Phenylmagnesium Halides with Fluoroazines and Fluorodiazines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- On the grignard reaction of 2‐bromo‐3‐iodo‐ and 3‐bromo‐2‐chlorothiophene. (1976, October 1).
- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents. (n.d.).
- Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PubMed Central. (n.d.).
- Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. (n.d.).
- CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents. (n.d.).
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Application Note: A Strategic Approach to the HPLC Purification of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene Derivatives
Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and purification sciences.
Abstract: This document provides a detailed methodological guide for the purification of complex halogenated aromatic compounds, specifically focusing on derivatives of 1-bromo-2-chloro-4-ethoxy-3-fluorobenzene. We will explore a comprehensive strategy encompassing analytical method development, scale-up to preparative chromatography, and post-purification analysis. The protocols herein are designed to be robust and adaptable, ensuring high purity and recovery of target compounds, which are often key intermediates in pharmaceutical and materials science research.
Introduction: The Purification Challenge
Derivatives of this compound represent a class of molecules with significant synthetic utility. However, their purification presents a considerable challenge due to their inherent non-polar nature and the subtle differences in physicochemical properties between the desired product and potential impurities, such as starting materials or by-products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice for such separations, offering high resolution and compatibility with a wide range of organic molecules.[1][2]
This application note will use two representative virtual derivatives to illustrate the purification strategy:
-
Derivative A (Biphenyl Product): Formed via a Suzuki-Miyaura coupling reaction, where the bromine atom is replaced by a phenyl group. This results in a more non-polar, larger aromatic system.
-
Derivative B (Nitrated Product): Formed by electrophilic aromatic substitution, introducing a nitro group onto the benzene ring. This increases the molecule's polarity and introduces strong UV-absorbing properties.
The successful purification of these derivatives hinges on a systematic approach to method development, beginning at the analytical scale to conserve material and solvent, followed by a logical and calculated scale-up to preparative HPLC.[3][4]
Foundational Principles: Causality in Method Design
A robust HPLC purification method is not a matter of chance but is built on a foundation of understanding the interactions between the analyte, the stationary phase, and the mobile phase.
Stationary Phase Selection
The choice of stationary phase is a critical first step in method development.[5] For the target compounds, which are relatively non-polar, several reversed-phase chemistries are suitable.
-
C18 (Octadecyl): This is the workhorse of reversed-phase chromatography and a good starting point due to its high hydrophobicity, which provides strong retention for non-polar compounds.[6]
-
Phenyl-Hexyl: This phase offers alternative selectivity, particularly for compounds containing aromatic rings. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic analytes, providing a different retention mechanism compared to the purely hydrophobic interactions of a C18 phase.[3][7] This can be particularly advantageous for separating aromatic isomers or compounds with similar hydrophobicity.
-
Biphenyl: Biphenyl phases provide an even more pronounced aromatic character, leading to enhanced retention and unique selectivity for aromatic and unsaturated compounds.[8][9]
For our derivatives, a Phenyl-Hexyl or Biphenyl column is recommended as the primary screening column due to the aromatic nature of the target molecules. A C18 column should be considered as an orthogonal screening option.
Mobile Phase Optimization
The mobile phase composition dictates the elution strength and selectivity of the separation.[10][11][12] A mixture of water and an organic solvent, typically acetonitrile or methanol, is used in reversed-phase HPLC.
-
Acetonitrile (ACN): Generally preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
-
Methanol (MeOH): A more cost-effective option that can offer different selectivity compared to ACN, particularly for compounds capable of hydrogen bonding.
A gradient elution , where the proportion of the organic solvent is increased over time, is recommended for initial method development.[13][14] This allows for the efficient elution of compounds with a wide range of polarities and helps to determine the optimal solvent composition for separation.
Detection Wavelength
Effective detection is crucial for monitoring the separation and triggering fraction collection. Substituted benzene derivatives typically exhibit strong UV absorbance.[15]
-
For the biphenyl derivative (Derivative A), the extended conjugation will shift the absorbance maximum to a longer wavelength, likely in the range of 250-280 nm .[16][17]
-
The introduction of a nitro group (Derivative B) will also result in a significant bathochromic shift, with a strong absorbance maximum typically observed between 250 nm and 280 nm .
Therefore, a detection wavelength of 254 nm is a good starting point for both derivatives, as it is a common output for UV detectors and falls within the expected absorbance range. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength for each specific compound.
Experimental Protocols
This section provides a step-by-step guide for the purification of the target derivatives, from initial analytical method development to preparative scale-up.
Analytical Method Development
The goal of this phase is to achieve a baseline separation of the target compound from its impurities with good peak shape and a reasonable run time.[4]
Protocol 1: Analytical HPLC Method Development
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
-
-
HPLC System and Conditions:
-
System: An analytical HPLC system equipped with a gradient pump, autosampler, column oven, and a PDA detector.
-
Column: Start with a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: PDA detector, monitoring from 200-400 nm, with a discrete channel at 254 nm.
-
-
Gradient Elution:
-
Run a scouting gradient from 5% to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute and equilibrate for 5 minutes before the next injection.
-
-
Optimization:
-
Based on the initial chromatogram, adjust the gradient to improve the resolution of the target peak. If peaks are clustered, a shallower gradient over that region will improve separation.
-
If peak shape is poor, consider adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to both mobile phases, especially if the compounds have acidic or basic functionalities.
-
If resolution is still insufficient, screen a C18 or Biphenyl column with the same gradient conditions to explore different selectivities.
-
Data Presentation: Analytical Method Parameters
| Parameter | Recommended Starting Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | HPLC-Grade Water |
| Mobile Phase B | HPLC-Grade Acetonitrile |
| Gradient | 5-95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | 254 nm (or optimal λ from PDA) |
| Injection Volume | 5 µL |
Preparative Scale-Up
Once an optimized analytical method is established, the next step is to scale it up for preparative purification. The primary goal is to maximize throughput while maintaining the resolution achieved at the analytical scale.[3][16]
Protocol 2: Preparative HPLC Scale-Up
-
Calculate Scale-Up Parameters:
-
Use the same column chemistry and particle size for both analytical and preparative columns to ensure a predictable transfer of the separation.
-
The flow rate and injection volume can be scaled geometrically based on the cross-sectional area of the columns. The scaling factor (SF) is calculated as: SF = (d_prep² / d_anal²) * (L_prep / L_anal) where d is the column diameter and L is the column length. For simplicity, if the length is the same, the scaling is based on the square of the diameters.
-
New Flow Rate = Analytical Flow Rate x SF
-
New Injection Volume = Analytical Injection Volume x SF
-
-
Sample Preparation for Preparative Run:
-
Dissolve the crude material in the minimum amount of a strong solvent (like DMSO or DMF), and then dilute with the initial mobile phase composition to a higher concentration (e.g., 20-50 mg/mL), ensuring the sample is fully dissolved.
-
Filter the entire sample solution through a 0.45 µm filter.
-
-
Preparative HPLC System and Conditions:
-
System: A preparative HPLC system with a high-pressure gradient pump, a manual or automated injector with a large sample loop, a preparative column, a UV detector with a preparative flow cell, and an automated fraction collector.
-
Column: A preparative column with the same stationary phase as the analytical column (e.g., 21.2 x 150 mm, 5 µm).
-
Mobile Phase: Use the same mobile phases as in the optimized analytical method.
-
Gradient: The gradient duration should be kept the same as the analytical method.
-
Detection: Monitor at the same wavelength used in the analytical method.
-
-
Fraction Collection:
-
Set the fraction collector to trigger based on the UV signal threshold or slope.[17] This ensures that only the desired peak is collected, minimizing the number of fractions and subsequent analysis.
-
Collect fractions across the entire peak, including the leading and tailing edges, into separate tubes. This allows for the pooling of only the purest fractions.
-
-
Post-Purification Analysis and Work-up:
-
Analyze a small aliquot of each collected fraction using the analytical HPLC method to determine their purity.
-
Combine the fractions that meet the desired purity level.
-
Remove the organic solvent from the pooled fractions using a rotary evaporator.
-
If the product is not soluble in the remaining aqueous phase, it may precipitate and can be collected by filtration. Alternatively, the product can be extracted into an appropriate organic solvent.
-
Dry the purified product under a high vacuum to remove any residual solvent.
-
Data Presentation: Example Scale-Up Calculation
| Parameter | Analytical | Preparative |
| Column Dimensions | 4.6 x 150 mm | 21.2 x 150 mm |
| Scaling Factor (SF) | - | (21.2² / 4.6²) ≈ 21.2 |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Injection Volume | 10 µL (0.01 mg) | 212 µL (2.12 mg) |
| Sample Load | 1 mg/mL | 10 mg/mL |
Visualization of Workflows
Visualizing the workflow can aid in understanding the logical progression of the purification process.
Overall Purification Workflow
Caption: Overall workflow for HPLC purification.
Method Development Decision Tree
Caption: Decision tree for analytical method development.
Conclusion
The purification of derivatives of this compound, while challenging, can be accomplished efficiently and effectively through a systematic and well-reasoned HPLC strategy. By carefully selecting the stationary phase to leverage specific chemical interactions, optimizing the mobile phase gradient at an analytical scale, and methodically scaling up to a preparative scale, researchers can achieve high levels of purity and recovery. The protocols and principles outlined in this application note provide a robust framework for tackling the purification of these and other complex aromatic small molecules, thereby accelerating research and development timelines.
References
- Agilent Technologies. (n.d.). Using Focused Gradients on a Combined Analytical/Preparative HPLC System to Optimize the Purification Scale-up Process. LCGC International.
- Agilent Technologies. (n.d.). Developing Strategies for Preparative HPLC. Separation Science.
- Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. Gilson Learning Hub.
- Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract.
- Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2.
- Thermo Fisher Scientific. (2019, July 11). Prep LC 101: Scaling up with Preparative HPLC.
- Kumar, P. (2014, April 17). How can I scale up from analytical to preparative HPLC? ResearchGate.
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MilliporeSigma/Supelco. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]
- Benchchem. (2025, December 3). Technical Support Center: HPLC Purification of Non-Polar Compounds.
- PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology.
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MacNeil, J. D., Safe, S., & Hutzinger, O. (1976). The ultraviolet absorption spectra of some chlorinated biphenyls. Bulletin of Environmental Contamination and Toxicology, 15(1), 66–77. Retrieved from [Link]
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Tysklind, M. (n.d.). Ultraviolet absorption spectra of all 209 polychlorinated biphenyls evaluated by principal component analysis. DiVA portal. Retrieved from [Link]
- IJARSCT. (n.d.). Advances, Applications, and Challenges in RP HPLC Method Development.
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Ahmed, A. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development. Labroots Webinar. Retrieved from [Link]
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
-
MilliporeSigma. (2016, April 27). The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity. Chromatography Today. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
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Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]
-
Rohlfs, W. (2019, February 28). Development of a Procedure for Sampling, Fractionation and HPLC Analysis of Nitrated Polycyclic Aromatic Hydrocarbons in Air. Carolina Digital Repository. Retrieved from [Link]
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EPA. (2006, October). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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ResearchGate. (n.d.). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Retrieved from [Link]
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Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
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Bardsley, J. (2022, January 27). Sample Preparation for HPLC. Thermo Fisher Scientific. Retrieved from [Link]
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Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
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Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
-
Pharmatutor. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]
-
IJERMT. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. Retrieved from [Link]
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Application Notes and Protocols for Catalytic Cross-Coupling with Sterically Hindered Aryl Halides
Introduction: Overcoming the Steric Challenge in Modern Synthesis
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] However, the extension of these powerful methods to sterically hindered substrates, particularly aryl halides with bulky ortho-substituents, presents a significant challenge. The steric bulk around the reaction center can impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination, leading to low yields and slow reaction rates.[3][4][5]
This guide provides an in-depth analysis of catalytic systems specifically designed to address the challenges of cross-coupling with sterically hindered aryl halides. We will delve into the mechanistic principles that underpin the success of these systems and provide detailed, field-proven protocols for their application. The focus will be on providing not just a set of instructions, but a framework for understanding how to select and optimize a catalytic system for your specific sterically demanding transformation.
The Mechanistic Hurdle: Steric Hindrance in the Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle.[2][6] Understanding how steric hindrance impacts this cycle is crucial for designing effective catalyst systems.
Figure 1: The impact of steric hindrance on the Pd-catalyzed cross-coupling cycle.
With sterically hindered aryl halides, the oxidative addition step is often the rate-limiting step. The bulky substituents on the aryl halide can prevent the palladium catalyst from efficiently inserting into the carbon-halogen bond. Similarly, the reductive elimination step, which forms the desired product, can be slowed by the steric congestion around the metal center, which disfavors the formation of the sterically demanding product.[3][5]
To overcome these hurdles, catalyst systems for hindered substrates typically feature:
-
Electron-rich and sterically bulky ligands: These ligands promote the formation of highly reactive, low-coordinate metal species that are more amenable to oxidative addition. The steric bulk of the ligand also facilitates reductive elimination.[2][4][7]
-
Alternative metal catalysts: Nickel, being smaller and having different electronic properties than palladium, can be more effective for certain cross-couplings involving hindered substrates.[8][9][10]
Palladium-Catalyzed Systems for Sterically Hindered Couplings
Palladium remains the workhorse for many cross-coupling reactions. The development of sophisticated phosphine ligands has been instrumental in expanding the scope of palladium catalysis to include sterically challenging substrates.[2][4][11]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Bulky Partners
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl compounds. For sterically hindered substrates, the choice of ligand is paramount.[3][11][12]
Key Considerations for Ligand Selection:
-
Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective for Suzuki-Miyaura couplings of hindered aryl halides.[2][7][13] Their steric bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form stable palladium complexes, often leading to high catalyst turnover numbers.[2][7] The flexible steric bulk of some NHC ligands can be advantageous for accommodating hindered substrates.
Application Protocol: Synthesis of a Tetra-ortho-substituted Biaryl via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a di-ortho-substituted aryl bromide with a di-ortho-substituted arylboronic acid, a challenging transformation.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Di-ortho-substituted aryl bromide (1.0 equiv)
-
Di-ortho-substituted arylboronic acid (1.5 equiv)
-
Anhydrous toluene
-
Anhydrous isopropanol
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a nitrogen-filled glovebox, to a vial, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add a portion of the anhydrous toluene and stir for 15 minutes.
-
Reaction Setup: To a separate oven-dried Schlenk flask equipped with a magnetic stir bar, add the di-ortho-substituted aryl bromide (1.0 equiv), di-ortho-substituted arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Solvent Addition: Evacuate and backfill the Schlenk flask with nitrogen (repeat three times). Add the anhydrous toluene and isopropanol (typically a 3:1 to 5:1 mixture).
-
Catalyst Addition: Add the pre-formed catalyst solution to the Schlenk flask via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ligand Choice (SPhos): SPhos provides the necessary steric bulk and electron-richness to facilitate the challenging oxidative addition and reductive elimination steps.[14]
-
Base (K₃PO₄): A strong, non-nucleophilic base is required to activate the boronic acid without competing in side reactions.
-
Solvent System (Toluene/Isopropanol): Toluene is a good solvent for the aromatic substrates, while the addition of a protic co-solvent like isopropanol can aid in the dissolution of the base and facilitate the transmetalation step.
Buchwald-Hartwig Amination: Constructing Hindered C-N Bonds
The Buchwald-Hartwig amination is the premier method for the synthesis of aryl amines.[6][15][16] When dealing with hindered aryl halides or bulky amines, specialized catalytic systems are required to overcome steric repulsion.[13][17]
Key Catalyst System Features:
-
Bulky, Electron-Rich Ligands: Similar to Suzuki coupling, bulky biarylphosphine ligands are essential. Ligands like RuPhos and BrettPhos have demonstrated high efficacy in coupling sterically demanding partners.[13]
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine without interfering with the catalyst.[15]
Application Protocol: Amination of a Hindered Aryl Chloride
This protocol details the coupling of a di-ortho-substituted aryl chloride with a secondary amine.
Materials:
-
[Pd(cinnamyl)Cl]₂ or Pd₂(dba)₃
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Hindered aryl chloride (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Anhydrous toluene
Procedure:
-
Glovebox Setup: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1 mol%), RuPhos (2.2 mol%), and NaOtBu (1.4 equiv) to a vial.
-
Reagent Addition: In a separate vial, add the hindered aryl chloride (1.0 equiv) and the secondary amine (1.2 equiv). Dissolve in anhydrous toluene.
-
Reaction Initiation: Add the substrate solution to the vial containing the catalyst and base.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 100 °C. Stir until the starting material is consumed, as monitored by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite. Concentrate the filtrate.
-
Purification: Purify the residue by flash chromatography.
Figure 2: A typical workflow for a Buchwald-Hartwig amination of a hindered substrate.
Nickel-Catalyzed Systems: A Powerful Alternative
Nickel catalysts offer a complementary and sometimes superior approach for cross-coupling with sterically hindered substrates.[8][9][10] The smaller atomic radius of nickel can sometimes better accommodate sterically congested transition states.
Reductive Cross-Coupling of Aryl and Alkyl Halides
A particularly innovative approach is the nickel-catalyzed reductive cross-coupling, which directly couples two different organic halides, avoiding the need for pre-formed organometallic reagents.[8][18][19]
Key Features of the System:
-
Dual-Ligand System: A synergistic effect is often observed when a mixture of two ligands is used, for example, a bipyridine and a phosphine ligand.[8][18]
-
Stoichiometric Reductant: A metal reductant, such as manganese or zinc, is used to drive the catalytic cycle.
Application Protocol: Nickel-Catalyzed Reductive Coupling
This protocol provides a general method for the reductive coupling of a hindered aryl halide with a secondary alkyl halide.
Materials:
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme))
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
1,2-Bis(diphenylphosphino)benzene (dppbz)
-
Manganese powder (Mn)
-
Hindered aryl halide (1.0 equiv)
-
Secondary alkyl halide (1.0 equiv)
-
Anhydrous DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone)
-
Pyridine (as an additive)
Procedure:
-
Glovebox Preparation: In a nitrogen-filled glovebox, add NiCl₂(dme) (10 mol%), dtbbpy (10 mol%), dppbz (10 mol%), and Mn powder (1.5 equiv) to a screw-cap vial.
-
Reagent Addition: Add the hindered aryl halide (1.0 equiv) and the secondary alkyl halide (1.0 equiv).
-
Solvent and Additive: Add anhydrous DMPU as the solvent and a small amount of pyridine (e.g., 20 mol%).
-
Reaction: Seal the vial and stir the reaction mixture at room temperature. The reaction is often complete within 12-24 hours.
-
Monitoring and Workup: Monitor the reaction by GC-MS. Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Comparative Summary of Catalytic Systems
| Feature | Pd/Bulky Phosphine (Suzuki) | Pd/Bulky Phosphine (Buchwald-Hartwig) | Ni/Dual Ligand (Reductive) |
| Bond Formed | C(sp²)–C(sp²) | C(sp²)–N | C(sp²)–C(sp³) |
| Typical Substrates | Hindered Ar-X, Ar-B(OH)₂ | Hindered Ar-X, Amines | Hindered Ar-X, Alkyl-X |
| Key Ligands | SPhos, XPhos, RuPhos[2][7][13] | RuPhos, BrettPhos[13] | dtbbpy, dppbz[8][18] |
| Advantages | Broad substrate scope, well-established | Excellent for C-N bond formation | Avoids pre-formed organometallics, mild conditions |
| Challenges | Boronic acid stability/availability | Base sensitivity of some substrates | Stoichiometric metal waste |
Conclusion and Future Outlook
The development of catalytic systems for cross-coupling with sterically hindered aryl halides has been a major advance in organic synthesis. The key to success lies in the rational design of ligands and the exploration of alternative metal catalysts that can overcome the steric barriers inherent in these transformations. While palladium catalysts with bulky, electron-rich phosphine ligands remain the dominant choice for many applications, nickel-based systems are emerging as powerful alternatives, particularly for challenging C(sp²)-C(sp³) couplings.
Future research will likely focus on the development of even more active and selective catalysts that can operate under milder conditions with lower catalyst loadings. The continued exploration of base-metal catalysis and the application of high-throughput experimentation will undoubtedly lead to new and innovative solutions for the synthesis of sterically congested molecules, further empowering researchers in drug discovery and materials science.
References
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Everson, D. A., Shrestha, R., & Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(3), 920–921. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Li, G. C., & Wolf, C. (2008). Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry, 73(20), 8035–8044. [Link]
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Weix, D. J. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, 53(9), 1954–1965. [Link]
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Newman, S. G., & Willis, M. C. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(8), 3959–3969. [Link]
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Lafrance, M., & Fagnou, K. (2007). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 9(8), 1427–1430. [Link]
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Sharma, S., & Van der Eycken, E. V. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Chemical Communications, 57(68), 8503-8506. [Link]
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Buchwald, S. L. (2012). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Thesis, Massachusetts Institute of Technology]. [Link]
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Willis, M. C. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. The University of Melbourne. [Link]
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Cai, M., & Hao, J. (2016). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 21(9), 1198. [Link]
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selective functionalization of C-Br vs C-Cl bonds in polyhalogenated aromatics
An Application Guide to the Selective Functionalization of C-Br vs C-Cl Bonds in Polyhalogenated Aromatics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Selective Halogen Functionalization
Polyhalogenated aromatic compounds are versatile building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The ability to selectively functionalize one halogen in the presence of another on the same aromatic core offers a powerful strategy for rapid diversification and the construction of complex molecular architectures.[1][2][3] This is particularly relevant in late-stage functionalization (LSF), where modifying a complex, drug-like molecule can efficiently generate analogues for structure-activity relationship (SAR) studies, thereby accelerating the drug discovery process.[4]
This guide focuses on the chemoselective functionalization of carbon-bromine (C-Br) bonds over carbon-chlorine (C-Cl) bonds. This specific transformation is of high synthetic utility due to the differential reactivity of the two halogens, which can be exploited using modern catalytic methods. We will explore the fundamental principles governing this selectivity, detail the catalytic systems that enable it, and provide robust, field-tested protocols for its practical implementation.
Part 1: The Chemical Basis for Selectivity
The selective activation of a C-Br bond in the presence of a C-Cl bond is primarily governed by fundamental differences in their bond strengths and the kinetics of the key oxidative addition step in transition-metal catalysis.[5]
Bond Dissociation Energies (BDEs)
The C-Br bond is inherently weaker than the C-Cl bond. This thermodynamic difference is a crucial factor driving selectivity. Oxidative addition of a low-valent metal catalyst (e.g., Pd(0)) into a carbon-halogen bond is the rate-determining step in many cross-coupling reactions, and the lower BDE of the C-Br bond results in a lower activation energy for this process.[5][6]
| Bond Type (in Benzene) | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |
| C-F | ~124 | ~519 |
| C-Cl | ~96 | ~402 |
| C-Br | ~81 | ~339 |
| C-I | ~65 | ~272 |
| Data compiled from various sources. Exact values can vary depending on the specific aromatic system.[6][7][8][9] |
As the data indicates, significantly less energy is required to cleave a C-Br bond compared to a C-Cl bond, making it the kinetically favored site for catalytic activation.
The Oxidative Addition Step
In palladium-catalyzed cross-coupling reactions, the catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex.[1] The higher reactivity of aryl bromides compared to aryl chlorides in this step is the cornerstone of C-Br/C-Cl selectivity.
Factors influencing the rate and selectivity of oxidative addition include:
-
Halogen Identity : As discussed, the reactivity order is I > Br > OTf > Cl.
-
Electronic Effects : Electron-withdrawing groups on the aromatic ring can accelerate oxidative addition by making the carbon atom more electrophilic.[1]
-
Steric Hindrance : Bulky groups near a halogen can impede the approach of the catalyst, potentially influencing site selectivity.[1]
-
Catalyst System : The choice of metal, ligand, and additives can dramatically influence the catalyst's ability to discriminate between the two halogen atoms.[10][11][12]
Caption: Workflow for selective C-Br bond functionalization.
Part 2: Catalytic Systems and Reaction Design
Achieving high selectivity requires careful selection of the catalyst, ligands, and reaction conditions. Palladium-based systems are the most widely used and well-understood for this purpose.[13]
Palladium Catalysts and Ligands
The choice of phosphine ligand is critical for tuning the reactivity and selectivity of the palladium catalyst. Electron-rich, sterically hindered phosphine ligands generally promote the oxidative addition of less reactive C-Cl bonds, but under controlled conditions, they can be used to achieve excellent C-Br selectivity.
-
Buchwald-Type Ligands : Biaryl phosphine ligands like XPhos, SPhos, and RuPhos are highly effective. Their steric bulk and electron-donating properties create a highly active Pd(0) species that can readily engage the C-Br bond at lower temperatures, leaving the C-Cl bond intact.[11][14]
-
NHC Ligands : N-Heterocyclic carbene (NHC) ligands can also be employed, offering high stability and activity.[10]
Caption: Simplified catalytic cycle highlighting selective oxidative addition.
Key Cross-Coupling Reactions
Several palladium-catalyzed cross-coupling reactions can be rendered selective for C-Br bonds.
-
Suzuki-Miyaura Coupling : The coupling of an aryl halide with an organoboron reagent (e.g., boronic acid or ester). It is widely used due to the stability and low toxicity of the boron reagents.[1]
-
Negishi Coupling : Involves the reaction with an organozinc reagent. Organozinc compounds are highly reactive, often allowing for milder reaction conditions and broader substrate scope.[13][15]
-
Buchwald-Hartwig Amination : Forms a C-N bond by coupling an aryl halide with an amine. This reaction is fundamental in medicinal chemistry for synthesizing anilines and their derivatives.[14][16][17]
-
Sonogashira Coupling : Creates a C-C bond between an aryl halide and a terminal alkyne.
Part 3: Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate and desired product. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Selective Suzuki-Miyaura Coupling of 1-Bromo-4-chlorobenzene
Objective: To selectively couple 1-bromo-4-chlorobenzene with phenylboronic acid, yielding 4-chloro-1,1'-biphenyl.
Materials:
-
1-bromo-4-chlorobenzene (1.0 mmol, 191.5 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 mmol, 637 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), K₃PO₄ (637 mg), and phenylboronic acid (146 mg).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add 1-bromo-4-chlorobenzene (191.5 mg).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-chloro-1,1'-biphenyl.
Protocol 2: Selective Negishi Coupling of 2-Bromo-5-chloropyridine
Objective: To selectively form a C(sp²)-C(sp³) bond on 2-bromo-5-chloropyridine via Negishi coupling.
Materials:
-
2-bromo-5-chloropyridine (1.0 mmol, 192.4 mg)
-
Alkylzinc reagent (e.g., 0.5 M solution of n-butylzinc bromide in THF, 1.5 mmol, 3.0 mL)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry, argon-flushed Schlenk flask, add 2-bromo-5-chloropyridine (192.4 mg) and Pd(PPh₃)₄ (34.7 mg).
-
Solvent Addition: Add anhydrous THF (5 mL) via syringe.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the n-butylzinc bromide solution (3.0 mL) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours. Monitor progress by TLC or GC-MS.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extraction: Dilute with diethyl ether (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired 2-butyl-5-chloropyridine.
Part 4: Troubleshooting and Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Reactivity | Inactive catalyst; Insufficiently anhydrous conditions; Poor quality reagents. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly prepared or titrated organometallic reagents. |
| Poor Selectivity (C-Cl bond reaction) | Reaction temperature is too high; Reaction time is too long; Ligand choice is suboptimal. | Reduce the reaction temperature. Monitor the reaction closely and stop it once the C-Br starting material is consumed. Screen different ligands; sometimes a less active catalyst provides better selectivity. |
| Formation of Homocoupled Byproducts | Oxidative homocoupling of the organometallic reagent. | Add the organometallic reagent slowly at a lower temperature. Ensure the reaction is under a strictly inert atmosphere. |
| Hydrodehalogenation (Loss of Halogen) | Presence of water or protic sources; β-hydride elimination side reactions. | Use rigorously dried solvents and reagents. For Buchwald-Hartwig amination, β-hydride elimination from the Pd-amido complex can be a side reaction; ligand choice can mitigate this.[17] |
Conclusion
The selective functionalization of C-Br bonds over C-Cl bonds is a robust and highly enabling transformation in modern organic synthesis. By understanding the fundamental principles of bond energies and the mechanism of oxidative addition, researchers can rationally design highly selective cross-coupling reactions. The careful selection of palladium catalysts, advanced phosphine ligands, and optimized reaction conditions allows for the predictable and efficient synthesis of valuable, complex aromatic molecules, providing a critical tool for professionals in drug discovery and materials science.
References
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- American Chemical Society. (2025). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.
- American Chemical Society. (n.d.). Selective, Catalytic Carbon−Carbon Bond Activation and Functionalization Promoted by Late Transition Metal Catalysts. Journal of the American Chemical Society.
- Chinese Chemical Society. (n.d.). Branch-Selective Cyanation of Alkenes Through Photoinduced Traceless Functional Group Translocation. CCS Chemistry.
- Duke University Department of Chemistry. (2020). Modifying Positional Selectivity in C-H Functionalization Reactions with Nitrogen-Centered Radicals: Generalizable Approaches to 1,6-Hydrogen-Atom Transfer Processes.
- Palani, V., et al. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health.
- American Chemical Society. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
- Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate.
- American Chemical Society. (2026). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society.
- Royal Society of Chemistry. (n.d.). Site-selective C(sp3)–H functionalization of primary aliphatic amines. Organic Chemistry Frontiers.
- ResearchGate. (2025). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- Chemistry LibreTexts. (2025). Bond Energies.
- National Institutes of Health. (2019). Modifying Positional Selectivity in C–H Functionalization Reactions with Nitrogen-Centered Radicals: Generalizable Approaches to 1,6-Hydrogen-Atom Transfer Processes.
- Wikipedia. (n.d.). Negishi coupling.
- ResearchGate. (2025). Carbon–Chlorine and Carbon–Bromine Bond Cleavage in the Catalytic Hydrodehalogenation of Halogenated Aromatics.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- National Institutes of Health. (n.d.). A Perspective on Late-Stage Aromatic C–H Bond Functionalization.
- National Institutes of Health. (n.d.). Negishi Cross-Coupling Is Compatible with a Reactive B–Cl Bond: Development of a Versatile Late-Stage Functionalization of 1,2-Azaborines and Its Application to the Synthesis of New BN Isosteres of Naphthalene and Indenyl.
- Royal Society of Chemistry. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications.
- National Institutes of Health. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Royal Society of Chemistry. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers.
- Beilstein Journals. (n.d.). Site-selective covalent functionalization at interior carbon atoms and on the rim of circumtrindene, a C36H12 open geodesic polyarene.
- Wikipedia. (n.d.). Bond dissociation energy.
- National Institutes of Health. (n.d.). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation.
- American Chemical Society. (n.d.). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- University of California. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
- American Chemical Society. (n.d.). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society.
- Université Paris-Saclay. (2021). Catalytic Intermolecular C(sp3)−H Amination: Selective Functionalization of Tertiary C−H Bonds vs Activated. eCampus.
- ResearchGate. (n.d.). Late-stage C–H functionalization offers new opportunities in drug discovery.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Macmillan Group. (2025). Generalizing arene C−H alkylations by radical−radical cross-coupling.
- Master Organic Chemistry. (2013). Bond Strengths And Radical Stability.
- American Chemical Society. (n.d.). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
- ResearchGate. (2025). Catalytic C−C Bond Formation through Selective Activation of C−F Bonds.
- ChemRxiv. (2025). Caging the Chlorine Radical: Chemoselective Photocatalytic C(sp3)–H Functionalization Enabled by Terminal Cu–Cl Sites in a Metal-Organic Framework.
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The Versatile Scaffold: Application Notes and Protocols for Substituted Benzohydrazide Derivatives in Medicinal Chemistry
Substituted benzohydrazides represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of their therapeutic potential, offering detailed protocols and the scientific rationale behind their application. Designed for researchers, scientists, and drug development professionals, this document aims to be a practical resource for harnessing the power of this versatile chemical class.
Introduction: The Benzohydrazide Core - A Gateway to Diverse Bioactivity
The benzohydrazide moiety, characterized by a benzene ring attached to a hydrazide group (-CONHNH₂), is a cornerstone for the synthesis of a vast array of derivatives.[1][2][3] The reactivity of the hydrazide group, particularly its ability to form hydrazones through condensation with aldehydes and ketones, allows for facile structural diversification.[4][5] This chemical tractability, combined with the electronic and steric effects of substituents on the benzene ring, gives rise to a wide spectrum of pharmacological properties. These derivatives have been extensively investigated and have shown promise as anticancer, antimicrobial, antiviral, and enzyme inhibitory agents.[1][6] The core structure's ability to engage in various biological interactions, including hydrogen bonding and metal chelation, underpins its therapeutic potential.[3]
Key Therapeutic Applications and Underlying Mechanisms
Substituted benzohydrazide derivatives have emerged as potent agents in several key therapeutic areas. The following sections delve into their applications, mechanisms of action, and provide exemplary data.
Anticancer Activity
Benzohydrazide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][6][7] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
A notable application is in the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[8] Overexpression of EGFR is a hallmark of many cancers, and its inhibition is a validated therapeutic strategy. Certain benzohydrazide derivatives containing dihydropyrazole moieties have shown potent inhibitory activity against EGFR.[8]
Workflow for Anticancer Screening of Benzohydrazide Derivatives
Caption: A generalized workflow for the discovery and validation of anticancer benzohydrazide derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| H20 | A549 (Lung) | 0.46 | [8] |
| H20 | MCF-7 (Breast) | 0.29 | [8] |
| H20 | HeLa (Cervical) | 0.15 | [8] |
| H20 | HepG2 (Liver) | 0.21 | [8] |
| Compound 20 | HCT116 (Colorectal) | 19 µg/cm³ | [6] |
| Compound 20 | MCF7 (Breast) | 18 µg/cm³ | [6] |
Table 1: Examples of Anticancer Activity of Substituted Benzohydrazide Derivatives.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[5][6] Substituted benzohydrazides have demonstrated broad-spectrum activity against both bacteria and fungi.[1][9][10] The presence of the azomethine group (-C=N-) in hydrazone derivatives is often cited as a key pharmacophore for antimicrobial action.[5][11] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.
Some derivatives have been specifically designed to target multidrug efflux pumps, such as MATE (Multidrug and Toxic Compound Extrusion), which are a major cause of bacterial resistance.[10]
Signaling Pathway for a Hypothetical Antimicrobial Benzohydrazide
Caption: Potential mechanisms of antimicrobial action for benzohydrazide derivatives.
| Compound | Microorganism | Activity (MIC) | Reference |
| 4a | S. aureus | 26.11 µM | [10] |
| 4a | C. albicans | 26.11 µM | [10] |
| 4b | P. aeruginosa | 23.28 µM | [10] |
| 4b | E. coli | 23.28 µM | [10] |
| 18 | MRSA | 3.91 µg/mL | [12] |
Table 2: Examples of Antimicrobial Activity of Substituted Benzohydrazide Derivatives.
Enzyme Inhibition
The structural features of benzohydrazides make them effective inhibitors of various enzymes implicated in disease.
-
Urease Inhibitors: Urease is an enzyme that catalyzes the hydrolysis of urea and is associated with infections by Helicobacter pylori. Benzohydrazide derivatives have been shown to be potent urease inhibitors.[7][13][14]
-
Cholinesterase Inhibitors: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the treatment of Alzheimer's disease. Several benzohydrazide derivatives have demonstrated dual inhibition of these enzymes.[15][16]
-
Succinate Dehydrogenase (SDH) Inhibitors: SDH is a key enzyme in the mitochondrial electron transport chain and is a target for agricultural fungicides. Certain benzohydrazide derivatives have shown potent inhibition of SDH, highlighting their potential in crop protection.[17]
Protocols for Synthesis and Characterization
The synthesis of substituted benzohydrazide derivatives is generally straightforward, making them an attractive class of compounds for medicinal chemistry campaigns.
General Synthesis of Substituted Benzohydrazides
A common method involves the reaction of a substituted methyl benzoate with hydrazine hydrate.[1]
Protocol:
-
Reaction Setup: In a round-bottom flask, combine the substituted methyl benzoate (1 equivalent) with an excess of hydrazine hydrate (1.2-2 equivalents).
-
Solvent: Ethanol can be used as a solvent to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates as a white solid.
-
Purification: Filter the solid product and wash it with cold water or ethanol to remove excess hydrazine hydrate. The product can be further purified by recrystallization from a suitable solvent like ethanol.[1]
Synthesis of N'-Benzylidene-benzohydrazide Derivatives (Schiff Bases)
These derivatives are typically synthesized by the condensation of a substituted benzohydrazide with a substituted aldehyde.[5][9]
Protocol:
-
Reactant Mixture: Dissolve the substituted benzohydrazide (1 equivalent) and the substituted aldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Catalyst: Add a few drops of a catalyst, like glacial acetic acid or concentrated hydrochloric acid, to the mixture.[5][7]
-
Reaction: Stir the mixture at room temperature or under reflux for a period ranging from a few hours to overnight, monitoring by TLC.
-
Isolation: Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially evaporated, or the product can be precipitated by adding water.
-
Purification: Collect the solid by filtration, wash with a suitable solvent, and recrystallize to obtain the pure product.
Characterization Techniques
The structural elucidation of the synthesized compounds is crucial for confirming their identity and purity.
-
FT-IR Spectroscopy: To confirm the presence of key functional groups such as N-H, C=O (amide), and C=N (azomethine).[9][11]
-
NMR Spectroscopy (¹H and ¹³C): To determine the complete chemical structure and confirm the connectivity of atoms.[8][9]
-
Mass Spectrometry: To determine the molecular weight of the compound and confirm its elemental composition.[8][9]
Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][8]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzohydrazide derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]
In Vitro Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[5][11]
Protocol:
-
Media Preparation: Prepare and sterilize nutrient agar plates.
-
Inoculation: Evenly spread a standardized inoculum of the test microorganism (bacteria or fungi) onto the surface of the agar plates.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile borer.
-
Compound Application: Add a known concentration of the benzohydrazide derivative (dissolved in a suitable solvent like DMSO) into the wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.[5][11]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
In Vitro Enzyme Inhibition Assay (General Protocol)
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the buffer, the specific enzyme, and the substrate.
-
Inhibitor Addition: Add various concentrations of the benzohydrazide derivative to the reaction mixture.
-
Incubation: Incubate the mixture for a specific period at an optimal temperature.
-
Reaction Measurement: Measure the product formation or substrate depletion using a suitable method (e.g., spectrophotometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Conclusion and Future Directions
Substituted benzohydrazide derivatives have firmly established themselves as a versatile and promising scaffold in medicinal chemistry. Their ease of synthesis and the vast chemical space that can be explored through substitution patterns offer immense opportunities for the development of novel therapeutic agents. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies, exploring novel therapeutic targets, and advancing the most promising candidates into preclinical and clinical development. The integration of in silico methods like molecular docking can further aid in the rational design of more potent and selective benzohydrazide-based drugs.[13][14]
References
- Synthesis and In-vitro Anti-Cancer Screening of N [(Substituted Phenyl)Benzylidene]Benzohydrazides. PharmaInfo.
- Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. ResearchGate.
- Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica.
- Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate.
- N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. PMC - NIH.
- Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. PMC - NIH.
- Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC - NIH.
- Benzohydrazides: As potential bio-active agents. The Pharma Innovation.
- Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica.
- Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. MDPI.
- Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry.
- Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. PMC - NIH.
- ChemInform Abstract: N′-[4-[(Substituted imino)methyl]benzylidene]-substituted Benzohydrazides: Synthesis, Antimicrobial, Antiviral, and Anticancer Evaluation, and QSAR Studies. ResearchGate.
- Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research.
- Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). ResearchGate.
- Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica.
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central.
- Synthesis of substituted benzohydrazide derivatives: In vitro urease activities and their molecular docking studies. ResearchGate.
- Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives.
- Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PMC - PubMed Central.
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed.
- Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. PubMed.
- Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis.
- Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC - NIH.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene. This document is designed for researchers, chemists, and drug development professionals who are working with this advanced halogenated building block. Given that this specific multi-substituted benzene derivative is a niche compound, established literature protocols are scarce. This guide provides a robust, proposed synthetic route based on well-established chemical principles, alongside comprehensive troubleshooting and frequently asked questions to empower you to optimize your reaction yield and purity.
Our approach is grounded in the principles of the Sandmeyer reaction, a reliable method for introducing halides onto an aromatic ring via a diazonium salt intermediate. We will explore the critical parameters of this synthesis, potential pitfalls, and data-driven solutions.
Proposed Synthetic Pathway
The synthesis of this compound can be logically achieved from the corresponding aniline precursor, 2-Chloro-4-ethoxy-3-fluoroaniline. The overall two-step process involves the formation of a diazonium salt followed by a copper-catalyzed bromination.
Caption: Proposed Sandmeyer reaction pathway for the target compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?
Low or no yield in a Sandmeyer reaction typically points to issues in one of the two critical stages: diazotization or the subsequent halide substitution.
| Potential Cause | Scientific Explanation | Recommended Solution |
| A. Incomplete Diazotization | The formation of the diazonium salt is highly temperature-sensitive. If the temperature rises above 5 °C, the nitrous acid (formed in situ from NaNO₂ and HBr) can decompose before it reacts with the aniline.[1][2] The stoichiometry is also critical. | 1. Temperature Control: Ensure the reaction mixture is maintained between -5 and 5 °C during the dropwise addition of the sodium nitrite solution. Use a reliable cooling bath (e.g., ice-salt).2. Reagent Quality: Use a fresh, unopened bottle of sodium nitrite. Ensure the hydrobromic acid is of sufficient concentration.3. Test for Excess Nitrous Acid: After the addition is complete, test for the presence of excess nitrous acid using potassium iodide-starch paper (a positive test shows a blue-black color). This confirms the reaction has gone to completion. If the test is negative, add a small amount more of the nitrite solution. |
| B. Premature Decomposition of Diazonium Salt | Aryl diazonium salts are notoriously unstable at elevated temperatures. If the solution is allowed to warm before the Sandmeyer step, the diazonium group can be lost, often leading to phenol byproducts through reaction with water. | 1. Maintain Cold Chain: Do not allow the diazonium salt solution to warm up. Proceed immediately to the Sandmeyer reaction step after diazotization is complete. |
| C. Inactive Copper(I) Bromide Catalyst | The Cu(I) catalyst is essential for the substitution of the diazonium group with bromide. If the catalyst is oxidized to Cu(II) or is of poor quality, the reaction will fail. | 1. Use Freshly Prepared Catalyst: Prepare CuBr immediately before use if possible. A common method involves the reduction of CuSO₄ with a reducing agent like Na₂SO₃ in the presence of NaBr.[3]2. Ensure Sufficient Catalyst: Use a stoichiometric or slight excess of the CuBr catalyst relative to the aniline starting material. |
| D. Inefficient Bromination | The decomposition of the diazonium salt and the subsequent reaction with bromide needs to reach an adequate temperature to proceed at a reasonable rate. Insufficient heating can lead to an incomplete reaction. | 1. Controlled Warming: After adding the diazonium salt to the CuBr solution, allow the mixture to warm to room temperature slowly, then heat to 50-70 °C to drive the reaction to completion, as indicated by the cessation of nitrogen gas evolution.[1] |
Question 2: My final product is impure. What are the common side products and how can I avoid them?
Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
Caption: A decision workflow for troubleshooting common synthesis issues.
-
Side Product: 2-Chloro-4-ethoxy-3-fluorophenol
-
Cause: This is formed when the diazonium salt reacts with water instead of the bromide ion. This is often exacerbated by allowing the diazonium salt solution to warm up prematurely.
-
Prevention: Maintain strict temperature control as described above. Use a concentrated solution of HBr to minimize the relative amount of water available for this side reaction.
-
-
Side Product: Azo Compounds
-
Cause: The electrophilic diazonium salt can react with unreacted, nucleophilic aniline starting material to form brightly colored azo compounds. This happens if the addition of sodium nitrite is too fast or if there is a localized excess of aniline.[4]
-
Prevention: Ensure the sodium nitrite solution is added slowly and dropwise to the acidic aniline solution. This maintains a slight excess of nitrous acid and ensures the aniline is consumed quickly, preventing it from reacting with the newly formed diazonium salt.
-
-
Side Product: Unreacted 2-Chloro-4-ethoxy-3-fluoroaniline
-
Cause: Incomplete diazotization or an inefficient Sandmeyer step.
-
Prevention: Re-evaluate the diazotization conditions (temperature, stoichiometry) and ensure the Sandmeyer step is allowed to proceed to completion with sufficient heating and an active catalyst.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended procedure for preparing the CuBr catalyst? A: A reliable method for preparing fresh cuprous bromide involves dissolving copper(II) sulfate and sodium bromide in water. The solution is heated, and then a reducing agent, such as sodium sulfite, is added to reduce the Cu(II) to Cu(I), which precipitates as CuBr. The solid is then washed and used immediately.[3]
Q: How can I monitor the reaction's progress? A: The evolution of nitrogen gas during the Sandmeyer step is a strong visual indicator that the reaction is proceeding. For more detailed tracking, Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used. A small aliquot of the reaction mixture can be quenched, extracted with an organic solvent (e.g., ethyl acetate), and analyzed to observe the disappearance of the starting aniline and the appearance of the product.
Q: What is the most effective method for purifying the final product? A: After an aqueous workup to remove acids and inorganic salts, the crude product is typically an oil or solid. Purification can be achieved through:
-
Distillation under reduced pressure: This is effective if the product is a liquid with a suitable boiling point.
-
Column Chromatography: Using silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate) is a very effective method for removing polar impurities and closely related isomers.[3]
Q: What are the critical safety precautions for this synthesis? A: Diazonium salts are potentially explosive, especially when isolated and dried. Never isolate the diazonium salt intermediate. Always use it as a solution and proceed to the next step promptly. The reaction also involves corrosive strong acids (HBr) and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Detailed Experimental Protocol (Proposed)
This protocol is a model procedure based on established Sandmeyer reactions.[1][3] Researchers should adapt it based on their laboratory conditions and scale.
Reagents & Stoichiometry
| Reagent | Molar Mass | Amount (mmol) | Mass/Volume | Equivalents |
| 2-Chloro-4-ethoxy-3-fluoroaniline | 189.61 g/mol | 20.0 | 3.79 g | 1.0 |
| Hydrobromic Acid (48%) | 80.91 g/mol | ~120 | ~15 mL | ~6.0 |
| Sodium Nitrite (NaNO₂) | 69.00 g/mol | 22.0 | 1.52 g | 1.1 |
| Copper(I) Bromide (CuBr) | 143.45 g/mol | 22.0 | 3.16 g | 1.1 |
Step-by-Step Procedure:
-
Aniline Solution Preparation:
-
In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-Chloro-4-ethoxy-3-fluoroaniline (3.79 g, 20.0 mmol) and 48% hydrobromic acid (15 mL).
-
Cool the mixture to -5 °C in an ice-salt bath with vigorous stirring. The aniline salt may precipitate as a slurry.
-
-
Diazotization:
-
Dissolve sodium nitrite (1.52 g, 22.0 mmol) in 8 mL of deionized water and place it in the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred aniline slurry over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.
-
-
Sandmeyer Reaction:
-
In a separate 250 mL flask, add copper(I) bromide (3.16 g, 22.0 mmol) to 10 mL of 48% hydrobromic acid. Cool this mixture to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 2 to the stirred CuBr solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature over 30 minutes. A steady evolution of nitrogen gas should be observed.
-
Heat the mixture to 60 °C for 1 hour, or until the gas evolution ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash sequentially with 1 M NaOH (2 x 30 mL), water (30 mL), and saturated brine solution (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5%) to afford the pure this compound.
-
References
- Google Patents. (1995). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- Google Patents. (1987). JPS62114921A - 1-bromo-2-chloro-4-fluorobenzene and production thereof.
-
Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction. Retrieved from [Link]
Sources
- 1. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]
- 2. JPS62114921A - 1-bromo-2-chloro-4-fluorobenzene and production thereof - Google Patents [patents.google.com]
- 3. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
troubleshooting failed Suzuki coupling with 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during their experiments, with a special focus on complex substrates such as 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene .
Troubleshooting Failed Suzuki Coupling with this compound
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success with polyhalogenated and electronically modified substrates like this compound hinges on a nuanced understanding of the competing factors at play. This guide provides a structured approach to troubleshooting, addressing the unique challenges posed by this substrate.
Understanding the Substrate: A Balancing Act of Reactivity, Sterics, and Electronics
The primary challenge with this compound lies in the oxidative addition step, which is often rate-determining.[1] The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-couplings generally follows the order: C-I > C-Br > C-OTf > C-Cl >> C-F.[2][3] Therefore, the C-Br bond is the primary site of reaction. However, several factors complicate this:
-
Steric Hindrance: The bromine atom is flanked by both a chloro and a fluoro substituent in the ortho positions. This significant steric congestion can impede the approach of the bulky palladium catalyst to the C-Br bond, thereby slowing down or inhibiting oxidative addition.[4]
-
Electronic Effects: The ethoxy group at the para-position is strongly electron-donating, increasing the electron density of the aromatic ring. This makes the C-Br bond less electrophilic and thus less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[1]
A successful coupling must therefore overcome both steric hindrance and electronic deactivation.
Troubleshooting Guide: From Low Yield to No Reaction
This section is designed to help you systematically diagnose and resolve common issues encountered when using this compound in a Suzuki coupling.
Initial Observation: Low to No Product Yield
This is the most common issue and can stem from multiple sources. The following flowchart provides a logical progression for troubleshooting.
Troubleshooting workflow for low-yield Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: My reaction is not working. Which halogen is supposed to react?
A1: The C-Br bond is the most reactive site for oxidative addition in a palladium-catalyzed Suzuki coupling, followed by the C-Cl bond. The C-F bond is generally unreactive under these conditions.[2] Therefore, you should expect the coupling to occur at the bromine-substituted position. If you are not observing any reaction, it is likely due to the combined steric and electronic challenges of the substrate, not an incorrect assumption about which halogen should react.
Q2: How do I select the right catalyst and ligand for this challenging substrate?
A2: For sterically hindered and electron-rich aryl halides like this compound, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[1] You need a catalyst system that can facilitate the difficult oxidative addition step.
-
Bulky, Electron-Rich Phosphine Ligands: These are the industry standard for such challenges.[1] Ligands like SPhos, XPhos, and other biaryl phosphines are designed to promote both oxidative addition and the final reductive elimination step. Their bulkiness can help to create a more reactive, coordinatively unsaturated palladium center.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable and highly active palladium complexes capable of activating unreactive aryl chlorides, and by extension, challenging aryl bromides.[1]
Q3: I am observing significant hydrodehalogenation of my starting material. What causes this and how can I prevent it?
A3: Hydrodehalogenation is a side reaction where the bromine atom is replaced by a hydrogen atom. This occurs via a palladium-hydride (Pd-H) intermediate.[5]
-
Causes: The Pd-H species can be formed from the reaction of the palladium complex with the base, solvent (especially alcohols), or residual water.[5]
-
Solutions:
-
Minimize Water: While a small amount of water can be beneficial for the transmetalation step, excess water can promote hydrodehalogenation. Ensure your solvents are anhydrous if possible, or carefully control the amount of water used.[5]
-
Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene.[5]
-
Base Selection: Strong bases can sometimes exacerbate this side reaction. Consider screening different bases; for instance, if you are using a strong hydroxide base, switching to a carbonate or phosphate base might be beneficial.[5]
-
Q4: What is the optimal base and solvent system for this reaction?
A4: The choice of base and solvent is critical for the transmetalation step.
-
Bases: For difficult couplings, stronger bases are often necessary to activate the boronic acid. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[1] Cesium carbonate is particularly effective due to its high solubility in organic solvents.
-
Solvents: Aprotic polar solvents are generally preferred. A mixture of dioxane/water or toluene/water (typically in a 10:1 to 5:1 ratio) is a good starting point. The water helps to dissolve the inorganic base and facilitates the transmetalation step.[6]
Q5: I see homocoupling of my boronic acid. How can I avoid this?
A5: Homocoupling of the boronic acid is typically caused by the presence of oxygen, which can lead to oxidative coupling.
-
Solution: Ensure your reaction setup is rigorously deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through your solvent for an extended period or by using the freeze-pump-thaw technique. Maintain a positive pressure of inert gas throughout the reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 10:1, 0.2 M)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium precatalyst.
-
Add the degassed solvent mixture via syringe.
-
Place the sealed vial in a preheated heating block or oil bath at 100-120 °C.
-
Stir the reaction vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Catalyst and Base Screening
When the general protocol fails, a systematic screening of catalysts and bases is recommended.
| Entry | Catalyst (2 mol%) | Ligand (4 mol%) | Base (3 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O (10:1) | 110 | Optimize |
| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene/H₂O (10:1) | 110 | Optimize |
| 3 | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | THF/H₂O (10:1) | 80 | Optimize |
| 4 | PEPPSI-IPr | - | K₃PO₄ | Dioxane/H₂O (10:1) | 110 | Optimize |
Note: This table provides a template for your screening experiments. The yields will be dependent on your specific arylboronic acid partner.
Visualizing the Catalytic Cycle and Potential Failure Points
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. Understanding this cycle is key to diagnosing failures.
Suzuki-Miyaura catalytic cycle with key failure points.
References
-
Suzuki-Miyaura coupling - Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes - ResearchGate. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. [Link]
-
ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes - ResearchGate. [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH. [Link]
-
(PDF) Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - ResearchGate. [Link]
-
Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction - ResearchGate. [Link]
-
Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). [Link]
-
A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity - ResearchGate. [Link]
-
Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging - ResearchGate. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. [Link]
-
Bromide conversions in C-C coupling reactions using... - ResearchGate. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]
Sources
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Rich Aryl Halides
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N cross-coupling reactions, particularly with challenging electron-rich aryl halides. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your experiments.
Introduction: The Challenge of Electron-Rich Aryl Halides
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are crucial components in pharmaceuticals and functional materials.[1] However, aryl halides bearing electron-donating groups (e.g., ethers, amines, alkyl groups) present a significant challenge. The increased electron density at the aromatic ring makes the crucial oxidative addition step of the catalytic cycle more difficult. This guide provides expert insights and practical solutions for overcoming these hurdles by carefully selecting and optimizing the base and ligand.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig reaction with an electron-rich aryl chloride not working?
A1: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strong C-Cl bond.[1] For electron-rich aryl chlorides, this challenge is amplified. The key is to use a highly active catalyst system. This typically involves a palladium precatalyst paired with a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center and promote the challenging oxidative addition step.[2] Also, ensure your reagents and solvent are scrupulously dry and the reaction is performed under an inert atmosphere.[3]
Q2: What is the general role of the base in the Buchwald-Hartwig reaction?
A2: The base plays a critical role in the catalytic cycle. Its primary function is to deprotonate the amine, forming the more nucleophilic amide, which then coordinates to the palladium center.[4][5] The choice of base can significantly impact the reaction rate and outcome, and its effectiveness is often dependent on the solvent and the pKa of the amine.[6][7]
Q3: Can I use a weaker base for my reaction to avoid side reactions with sensitive functional groups?
A3: Yes, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often used when substrates contain base-sensitive functional groups.[3][6] However, reactions with weaker bases may require higher temperatures or longer reaction times to achieve good conversion.[3][6] For particularly sensitive substrates, a careful screening of weaker bases is recommended.
Q4: How do I choose the right phosphine ligand for my electron-rich aryl halide?
A4: The choice of ligand is paramount. For electron-rich aryl halides, especially chlorides, sterically hindered and electron-rich monodentate biaryl phosphine ligands are generally the most effective.[8] Ligands like XPhos, SPhos, RuPhos, and BrettPhos have been specifically designed to facilitate challenging cross-coupling reactions.[9] These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition.[10]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Problem 1: Low or no conversion of the starting material.
-
Q: I'm using an electron-rich aryl bromide with a primary amine, a common palladium precatalyst, and sodium tert-butoxide, but I'm seeing very little product. What should I try first?
-
A: First, re-evaluate your ligand. While traditional phosphine ligands can be effective in some cases, electron-rich substrates often require more specialized ligands. Consider switching to a bulky biaryl phosphine ligand like XPhos or RuPhos. These ligands are known to accelerate the rate-limiting oxidative addition step for electron-rich aryl halides.[11] Also, ensure your sodium tert-butoxide is fresh and has been handled under inert conditions, as its efficacy can be diminished by moisture.
-
-
Q: I've tried several advanced ligands with my electron-rich aryl chloride, and the conversion is still poor. What's my next step?
-
A: If ligand screening doesn't improve the outcome, consider the base. For challenging aryl chlorides, a very strong base like lithium bis(trimethylsilyl)amide (LiHMDS) might be necessary.[3] LiHMDS is a potent, non-nucleophilic base that can facilitate the deprotonation of the amine even when weaker bases fail. Additionally, consider increasing the reaction temperature, as aryl chlorides often require more thermal energy to react.[1]
-
Problem 2: Significant formation of side products, such as hydrodehalogenation.
-
Q: My main side product is the hydrodehalogenated arene. How can I suppress this?
-
A: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, can be a competing side reaction. This often occurs when the reductive elimination of the desired product is slow. To favor the desired C-N bond formation, you can try a ligand that accelerates reductive elimination. Sterically demanding ligands can often promote this step.[8] Alternatively, lowering the reaction temperature slightly might disfavor the hydrodehalogenation pathway.
-
-
Q: I'm observing what appears to be scrambling of my phosphine ligand or catalyst decomposition. What could be the cause?
-
A: Catalyst decomposition can be an issue, especially at high temperatures. Ensure you are using a sufficiently robust ligand. Some of the newer generation biaryl phosphine ligands are designed for high thermal stability. Also, check the quality of your solvent and reagents. Trace impurities can sometimes poison the catalyst.[3] Using a pre-formed palladium precatalyst can also sometimes lead to more consistent results compared to generating the active catalyst in situ.[6]
-
Ligand and Base Selection Guide
The interplay between the ligand and base is crucial for a successful Buchwald-Hartwig amination of electron-rich aryl halides.
Selecting the Right Ligand
For these challenging substrates, the focus should be on bulky and electron-rich monodentate phosphine ligands.
| Ligand Family | Key Features & Applications |
| Buchwald Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos, BrettPhos) | Highly effective for a broad range of substrates, including electron-rich and sterically hindered aryl chlorides and bromides. They promote fast reductive elimination.[9] |
| Josiphos-type Ligands | Bidentate ferrocenyl phosphines that can be effective, particularly with weaker bases like carbonates.[1] |
| YPhos Ligands | A newer class of ylide-functionalized phosphines that are highly electron-donating and have shown excellent activity for room-temperature aminations of aryl chlorides.[12][13] |
Choosing an Appropriate Base
The choice of base depends on the reactivity of the aryl halide and the functional group tolerance of the substrates.
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOtBu) | ~19 | High reactivity, often allowing for lower catalyst loadings and faster reaction times.[3] | Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[3] |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~26 | Very strong base, useful for unreactive substrates and low-temperature aminations.[3] | Air-sensitive solid; can be incompatible with some functional groups at elevated temperatures.[3] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Excellent functional group tolerance; often the most effective weak base.[3] | More expensive; can be difficult to stir on a large scale.[3] |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Good functional group tolerance; economically attractive.[3] | May require higher catalyst loadings and longer reaction times.[3] |
Visualizing the Catalytic Cycle and Optimization Strategy
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Decision Workflow for Optimization
Caption: A decision-making workflow for optimizing reaction conditions.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Electron-Rich Aryl Chloride
This protocol is a starting point and may require optimization for specific substrates.[1]
Materials:
-
Electron-rich aryl chloride (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Biarylphosphine Ligand (e.g., XPhos, 0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)
-
Anhydrous toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the sodium tert-butoxide to the Schlenk flask.
-
Reagent Addition: Add the aryl chloride and the amine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for precatalyst formation. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]
-
Chiral Phosphorus Ligands for Sterically Hindered Cross-Coupling Catalysis - Strem Catalog Blogs. [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. [Link]
-
An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Buchwald-Hartwig amination reaction of chlorobenzene with aniline... - ResearchGate. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. [Link]
-
A Highly Active Ylide-Functionalized Phosphine for Palladium-Catalyzed Aminations of Aryl Chlorides - PubMed. [Link]
-
A Highly Active Ylide‐Functionalized Phosphine for Palladium‐Catalyzed Aminations of Aryl Chlorides | Request PDF - ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. [Link]
-
Pd‐catalyzed coupling of aryl bromides and secondary amines using... - ResearchGate. [Link]
-
Table 3 Effect of various bases in the Buchwald coupling reaction a - ResearchGate. [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. [Link]
-
Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides | Request PDF - ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. A Highly Active Ylide-Functionalized Phosphine for Palladium-Catalyzed Aminations of Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating Chemoselectivity: A Guide to Preventing Debromination in Reactions with 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
Technical Support Center
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of reacting with this polyhalogenated aromatic compound, with a primary focus on preventing undesired debromination and achieving high chemoselectivity for the carbon-bromine bond.
Troubleshooting Guide: The Debromination Dilemma
Undesired debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling processes, leading to the formation of 1-chloro-4-ethoxy-3-fluorobenzene as a significant byproduct. This not only reduces the yield of your desired product but also complicates purification. This section addresses specific issues you might encounter and provides actionable solutions grounded in mechanistic principles.
Question 1: My Suzuki-Miyaura coupling reaction is resulting in significant amounts of the debrominated byproduct. How can I favor the C-Br coupling?
Answer:
This is a classic chemoselectivity challenge. The oxidative addition of palladium to the C-Br bond is generally faster than to the C-Cl bond. However, competing hydrodehalogenation can occur if the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) are slow relative to the debromination pathway. Here’s how to troubleshoot:
Core Issue: The catalytic cycle for C-Br coupling is inefficient, allowing time for the debromination side reaction to occur.
Solutions:
-
Ligand Selection is Critical: The choice of phosphine ligand is the most crucial parameter. Bulky, electron-rich ligands are known to accelerate the rate-limiting reductive elimination step, which outcompetes the debromination pathway.[1]
-
Recommendation: Switch to ligands such as SPhos, XPhos, or other bulky biaryl phosphine ligands. These are designed to promote the desired coupling of even less reactive C-Cl bonds, and are therefore highly effective at ensuring the more reactive C-Br bond couples efficiently.
-
-
Base Optimization: The base plays a multifaceted role. While necessary for the transmetalation step, some bases can promote or be a source of hydrides for debromination.
-
Recommendation: If using strong alkoxide bases like sodium tert-butoxide (NaOtBu), consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These are less likely to act as hydride donors.
-
-
Solvent Choice: Solvents can be a source of hydrogen atoms for the undesired debromination.
-
Recommendation: Avoid alcoholic solvents. Aprotic solvents like dioxane, THF, or toluene are generally preferred. If you suspect your solvent is a hydride source (e.g., DMF can be), switching to a less reducible solvent like toluene or dioxane can be beneficial.
-
-
Lower Reaction Temperature: Higher temperatures can sometimes increase the rate of debromination more than the desired coupling.
-
Recommendation: Attempt the reaction at a lower temperature. If the reaction is too sluggish, a carefully screened ligand/catalyst combination is a better solution than simply increasing the heat.
-
Comparative Table: Suzuki-Miyaura Parameter Optimization
| Parameter | Standard Conditions (Prone to Debromination) | Optimized Conditions (Favors C-Br Coupling) | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂ or Pd₂(dba)₃ with SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands accelerate reductive elimination, preventing side reactions. |
| Base | NaOtBu, KOtBu | K₃PO₄, Cs₂CO₃, K₂CO₃ | Weaker, non-nucleophilic inorganic bases are less likely to be hydride sources. |
| Solvent | Alcohols (e.g., Methanol), DMF | Dioxane, Toluene, THF | Aprotic solvents are less likely to donate hydrogen atoms for hydrodehalogenation. |
| Temperature | High (e.g., >100 °C) | Lower (e.g., 60-80 °C), if kinetics allow | Minimizes the rate of the undesired debromination side reaction. |
Question 2: I am attempting a Sonogashira coupling, and besides debromination, I am also seeing Glaser coupling of my alkyne. What should I do?
Answer:
This indicates two competing side reactions. The strategies to suppress debromination are similar to the Suzuki coupling, but the Sonogashira reaction has the additional challenge of managing the copper co-catalyst, which is responsible for the homocoupling (Glaser) of the terminal alkyne.
Solutions:
-
Go Copper-Free: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol. This relies on a palladium catalyst system robust enough to facilitate the entire cycle without copper.
-
Recommendation: Employ a catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). The base is critical in this setup; an amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often used, but inorganic bases like Cs₂CO₃ can also be effective.
-
-
Minimize Debromination (in Copper-Free or Co-catalyzed systems):
-
Ligand Choice: As with Suzuki coupling, bulky electron-rich phosphine ligands are beneficial.
-
Base Selection: Use a mild base. For copper-catalyzed reactions, an amine base like TEA or DIPEA is standard. For copper-free systems, carefully consider the base to avoid it acting as a hydride source.
-
Solvent: Use aprotic polar solvents like DMF or NMP, but if debromination persists, consider switching to toluene or dioxane.
-
Experimental Workflow: Copper-Free Sonogashira Coupling
Caption: Workflow for a copper-free Sonogashira coupling.
Question 3: In my Buchwald-Hartwig amination, I am getting low yields and a significant amount of the debrominated starting material. How can I improve this?
Answer:
The Buchwald-Hartwig amination is also susceptible to hydrodehalogenation.[2][3][4] The key is to ensure the rate of C-N reductive elimination is much faster than any competing debromination pathway.
Solutions:
-
Ligand Choice is Paramount: Modern Buchwald-Hartwig reactions rely heavily on specialized, bulky, electron-rich biaryl phosphine ligands.
-
Recommendation: Use ligands such as Xantphos, DavePhos, or XPhos. These ligands are specifically designed to accelerate the C-N bond-forming reductive elimination, which directly competes with and thus minimizes hydrodehalogenation.[1]
-
-
Base Selection: A strong, non-nucleophilic base is typically required.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base. While it can be a hydride source in some contexts, its ability to promote rapid C-N coupling with the right ligand often overrides this risk. If debromination is severe, lithium bis(trimethylsilyl)amide (LiHMDS) can be an alternative.
-
-
Catalyst Precursor: Using a pre-formed palladium catalyst can sometimes give more consistent results.
-
Recommendation: Consider using a G3 or G4 Buchwald precatalyst, which are air-stable and efficiently generate the active Pd(0) species.
-
Logical Relationship: Suppressing Debromination in C-N Coupling
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group [organic-chemistry.org]
Technical Support Center: Navigating Steric Hindrance in Reactions of Ortho-Substituted Aryl Halides
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with steric hindrance in cross-coupling reactions of ortho-substituted aryl halides. Molecules with multiple ortho-substituents are of significant interest in drug discovery and materials science as they introduce three-dimensionality.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your sterically demanding coupling reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by potential causes and actionable solutions grounded in established chemical principles.
Issue 1: Low or No Product Yield with Di-ortho-Substituted Aryl Halides
You are attempting a cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with a di-ortho-substituted aryl halide, but you observe minimal or no formation of the desired product, with the starting material largely unreacted.
Potential Causes:
-
Slow Oxidative Addition: The primary obstacle in reactions with sterically hindered aryl halides is often the rate-determining oxidative addition step.[2][3] The bulky ortho substituents physically block the approach of the metal catalyst (typically Palladium or Nickel) to the carbon-halogen bond.
-
Ineffective Ligand: Standard phosphine ligands, such as triphenylphosphine (PPh₃), are often not bulky enough to promote the necessary reductive elimination step and may not sufficiently stabilize the active catalytic species when dealing with hindered substrates.[4][5]
-
Suboptimal Catalyst Precursor: The choice of the palladium or nickel source can influence the generation of the active catalytic species.[4][6]
-
Inappropriate Base or Solvent: The base and solvent system is crucial for the efficiency of the catalytic cycle, particularly the transmetalation step in Suzuki-Miyaura couplings.[2]
Solutions & Protocols:
1. Strategic Ligand Selection:
The most critical parameter for overcoming steric hindrance is the choice of ligand. Bulky, electron-rich monodentate biaryl phosphine ligands are often the key to success. These ligands promote the formation of monoligated palladium complexes, which are more reactive in the oxidative addition step, and facilitate the final reductive elimination.[5]
| Ligand | Recommended For | Key Features |
| XPhos | Suzuki, Buchwald-Hartwig | Highly effective for sterically hindered substrates.[7] |
| SPhos | Suzuki, Buchwald-Hartwig | Excellent for challenging couplings, including aryl chlorides. |
| AntPhos | Suzuki-Miyaura | Shows exceptional reactivity for severely hindered aryl-alkyl couplings. |
| RuPhos | Buchwald-Hartwig | Provides high turnover numbers for aminations. |
| Carbene Ligands (e.g., IPr) | Buchwald-Hartwig | Can be effective for hindered aminations.[8] |
2. Catalyst System Optimization:
-
Palladium Precatalysts: Consider using preformed palladium precatalysts, such as XPhos Pd G3 or G4. These are often more stable and efficient at generating the active Pd(0) species.
-
Nickel Catalysis: For particularly challenging couplings, especially with aryl chlorides, nickel-based catalysts can be superior to palladium.[6][9] A common system is NiCl₂(PCy₃)₂.[9]
3. Reaction Condition Tuning:
-
Base Selection: For Suzuki-Miyaura reactions, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[2] For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is a common choice.[7]
-
Solvent Choice: Aprotic polar solvents or ethereal solvents are generally preferred. Toluene, dioxane, and THF are common choices. Sometimes, a small amount of water can be beneficial in Suzuki reactions, but excess water should be avoided to prevent protodeboronation.[2]
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. For hindered substrates, a balance must be found. Microwave-assisted heating can sometimes provide rapid and efficient heating, leading to improved yields.
Experimental Protocol: Suzuki-Miyaura Coupling of a Di-ortho-Substituted Aryl Bromide
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the di-ortho-substituted aryl bromide (1.0 equiv.), the boronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).[2]
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[2]
-
Solvent Addition: Add degassed toluene via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or GC-MS).[2]
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 2: Significant Protodeboronation of the Boronic Acid Reagent
In a Suzuki-Miyaura coupling, you observe a significant amount of the arene corresponding to the boronic acid, indicating that the boron group is being replaced by a hydrogen atom.
Potential Causes:
-
Excess Water: While a small amount of water can be beneficial, too much can lead to the hydrolysis of the boronic acid.[2]
-
Strong Bases: Certain strong bases, particularly hydroxides, can accelerate the rate of protodeboronation.[2]
-
Elevated Temperatures: Prolonged reaction times at high temperatures can promote this side reaction.
Solutions:
-
Use Anhydrous Solvents: Ensure that your solvents are properly dried before use.
-
Optimize the Base: Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[2]
-
Use Potassium Trifluoroborate Salts: Convert the boronic acid to its corresponding potassium trifluoroborate salt. These are generally more stable and less prone to protodeboronation.
-
Control Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
Frequently Asked Questions (FAQs)
Q1: Why are bulky, electron-rich phosphine ligands so effective for sterically hindered substrates?
A1: The success of these ligands is attributed to a combination of steric and electronic effects:
-
Steric Bulk: The large size of the ligand favors the formation of a 14-electron, monoligated Pd(0)L species. This species is more coordinatively unsaturated and thus more reactive in the oxidative addition step with the hindered aryl halide.[5] The bulk also promotes the final C-C bond-forming reductive elimination step.[5]
-
Electron-Donating Properties: These ligands are strong sigma-donors, which increases the electron density on the palladium center.[5] This increased electron density facilitates the oxidative addition of the aryl halide to the Pd(0) center.
Q2: What is the general reactivity trend for aryl halides in these reactions?
A2: The reactivity generally follows the trend of bond dissociation energy: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl. Aryl iodides are the most reactive, while aryl chlorides are the least reactive due to the strong C-Cl bond.[3][10] Overcoming the low reactivity of aryl chlorides often requires more specialized and highly active catalyst systems, such as those based on nickel or palladium with very bulky and electron-rich ligands like SPhos.
Q3: Can I use a bidentate ligand like BINAP for a di-ortho-substituted aryl halide?
A3: While bidentate ligands like BINAP were a significant advancement and can be effective for some primary amines in Buchwald-Hartwig aminations, they are often less effective than bulky monodentate ligands for severely hindered substrates.[11] The rigid bite angle of many bidentate ligands can create a more crowded coordination sphere around the metal, which can hinder the approach of the bulky aryl halide.
Q4: My reaction is clean but very slow. What can I do to increase the rate?
A4: If the reaction is proceeding cleanly but slowly, consider the following:
-
Increase Temperature: Cautiously increasing the reaction temperature can significantly increase the rate. Microwave heating can be a good option for rapid optimization.
-
Switch to a More Active Catalyst: If you are using a standard catalyst like Pd(PPh₃)₄, switching to a more modern system with a bulky biaryl phosphine ligand (e.g., XPhos) will likely accelerate the reaction.
-
Change the Leaving Group: If possible, switching from an aryl chloride or bromide to a more reactive aryl iodide or triflate will increase the rate of oxidative addition.
Visualizing the Solution: Troubleshooting and Catalytic Cycle
Below are diagrams to help visualize the troubleshooting process and the key steps in a typical cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting low yields.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key steps.
References
- Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
- Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry.
- Advances in Cross-Coupling Reactions. Molecules.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Mechanistic Study on Steric Activity Interplay of Olefin/Polar Monomers for Industrially Selective Late Transition Metal C
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
- The metal–halogen exchange reaction between ortho-substituted aryl halides and Ph2CuLi LiCN. ElectronicsAndBooks.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Steric Influences on the Selectivity in Palladium-Catalyzed Allylation.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Buchwald–Hartwig amin
- Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)
- Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. PubMed.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
- Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal.
- Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Steric Influences on the Selectivity in Palladium-Catalyzed Allyl
- Buchwald-Hartwig Amin
- Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
- Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C−H Bonds and Some of Their Synthetic Equivalents with Aryl Halides and Pseudohalides. Chemical Reviews.
- The metal-halogen exchange reaction between ortho-substituted aryl halides and Ph2CuLi·LiCN: Scope and applicability for coupling reactions.
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- Palladium Catalyzed Allylic C-H Alkyl
- Controlling a Chemical Coupling Reaction on a Surface: Tools and Strategies for On-Surface Synthesis. PubMed Central.
- Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). MDPI.
- (PDF) Designing catalysts for olefin polymerization and copolymerization: beyond electronic and steric tuning.
- Ligand design for cross-couplings: phosphines. YouTube.
- The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. Pharmaceutical Business Review.
- Cross-Coupling Reactions: A Practical Guide.
- Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
- From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
- Intermolecular oxidative cross-coupling of arenes.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies.
- Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. MDPI.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.
- Struggling with Suzuki Reaction. Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions.
- Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge. Springer.
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Reactions of Aryl Halides
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving aryl halides. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common catalyst deactivation issues encountered in the laboratory. By understanding the underlying causes of catalyst failure, you can enhance reaction efficiency, improve reproducibility, and accelerate your research and development efforts.
This resource is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing common problems with quick, actionable advice.
-
In-Depth Troubleshooting Guides: Providing detailed mechanistic explanations and step-by-step protocols for complex issues.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during palladium-catalyzed reactions of aryl halides.
Q1: My reaction has stalled, and the mixture has turned black. What is happening?
A1: The formation of a black precipitate is a classic sign of catalyst deactivation through the formation of palladium black, which consists of inactive, agglomerated palladium particles.[1][2] This occurs when the active, soluble Pd(0) catalyst decomposes and aggregates.[1]
-
Immediate Action: The reaction has likely ceased. Attempting to salvage it by adding more catalyst is often inefficient. It is best to stop the reaction and diagnose the root cause before repeating the experiment.
-
Common Causes:
-
High Temperature: Excessive heat can accelerate the decomposition of the active catalyst.[1]
-
Ligand Dissociation/Degradation: The phosphine ligand may be dissociating from the palladium center, leaving the metal atoms unprotected and prone to aggregation.[1] These ligands are also susceptible to oxidation.[3]
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also degrade sensitive phosphine ligands.[1][3]
-
Q2: My reaction is giving a very low yield, but I don't see any palladium black. What are other potential causes?
A2: Low yields without the visible formation of palladium black can stem from several more subtle deactivation pathways or suboptimal reaction conditions.
-
Initial Checks:
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are pure and anhydrous. Moisture and oxygen can significantly hinder the reaction.[4]
-
Catalyst and Ligand Integrity: Verify that your palladium source and phosphine ligand are fresh and have been stored correctly under an inert atmosphere.[3] Phosphine ligands are particularly prone to oxidation.
-
Inefficient Precatalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[5] If this reduction is inefficient, the catalytic cycle will not initiate effectively.[4]
-
Q3: I'm observing significant homocoupling of my boronic acid/ester in a Suzuki-Miyaura coupling. How can I prevent this?
A3: Homocoupling is a common side reaction that consumes your starting material and reduces the yield of the desired product.[3]
-
Primary Cause: The presence of oxygen is a major contributor to the homocoupling of boronic acids, as it can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[3][6]
-
Prevention Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[3][6]
-
Catalyst Choice: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes minimize homocoupling that might occur during the in-situ reduction of a Pd(II) source.[3]
-
Controlled Addition: In some cases, the slow addition of the boronic acid reagent can keep its concentration low, thereby disfavoring the homocoupling pathway.[3]
-
Part 2: In-Depth Troubleshooting Guides
This section delves deeper into specific deactivation mechanisms, providing detailed explanations, diagnostic procedures, and preventative protocols.
Guide 1: Understanding and Preventing Palladium Black Formation
Palladium black formation is one of the most visible and definitive forms of catalyst deactivation. It represents the irreversible aggregation of the active catalyst into bulk, catalytically inactive palladium metal.
The active species in most cross-coupling reactions is a coordinatively unsaturated, low-ligated Pd(0) complex. This species is inherently unstable and relies on the coordination of phosphine ligands for its stability and solubility.
Step 1: Diagnose the Cause
Review your experimental parameters against the following common culprits:
| Parameter | Potential Issue | Recommended Action |
| Temperature | Reaction temperature is too high, promoting ligand dissociation and catalyst aggregation.[1] | Run the reaction at the lowest temperature that provides a reasonable rate. Perform a temperature screen if necessary. |
| Ligand | The chosen ligand may not be sterically bulky or electron-rich enough to stabilize the Pd(0) center.[1][7] | Switch to a more robust ligand. For challenging couplings, consider bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) which are designed to enhance catalyst stability.[1] |
| Atmosphere | Inadequate inert atmosphere allows oxygen to degrade the ligand and/or catalyst.[3] | Improve degassing techniques. Use freeze-pump-thaw cycles for solvents (3 cycles is standard) or sparge with an inert gas (e.g., argon) for at least 30 minutes.[1] Assemble the reaction in a glovebox if possible. |
| Reagent Purity | Impurities in starting materials or solvents can act as catalyst poisons.[2] | Use high-purity, anhydrous solvents and recrystallize solid reagents if their purity is questionable. |
Step 2: Implement Preventative Measures
-
Experimental Setup Workflow:
-
Glassware: Ensure all glassware is oven- or flame-dried to remove moisture.
-
Reagent Addition: Add the palladium precatalyst, ligand, and solid reagents to the flask.
-
Inerting: Seal the flask and purge thoroughly with argon or nitrogen.
-
Solvent Addition: Add degassed solvent via syringe or cannula.
-
Reaction: Maintain a positive pressure of inert gas throughout the reaction.
-
Guide 2: Addressing Ligand-Related Deactivation
The phosphine ligand is not merely a spectator; its structure and integrity are critical to the catalyst's performance and longevity.[7]
-
Oxidation: Many phosphine ligands, especially electron-rich ones, are sensitive to air and can be oxidized to the corresponding phosphine oxides. Phosphine oxides do not bind effectively to palladium, leading to the formation of under-ligated, unstable palladium species that can decompose.[3]
-
P-C Bond Cleavage: Under harsh reaction conditions, certain phosphine ligands can undergo degradation through cleavage of the phosphorus-carbon bond, leading to catalyst deactivation.
-
Formation of Inactive Complexes: The use of certain bidentate phosphines with Pd(II) precatalysts can lead to inactive complexes if one of the phosphorus atoms is not oxidized to generate the active catalyst.[5] Conversely, an excess of a bidentate ligand can sometimes bind palladium too tightly, rendering it catalytically inactive.[5]
| Issue | Diagnostic Observation | Solution |
| Ligand Oxidation | Low or no reactivity; analysis by ³¹P NMR may show signals corresponding to phosphine oxide. | Purchase high-purity ligands and store them under an inert atmosphere in a desiccator or freezer. Handle ligands quickly in the air or preferably in a glovebox. |
| Suboptimal Ligand Choice | Reaction is sluggish or stalls, particularly with challenging substrates (e.g., aryl chlorides).[5] | Screen a panel of ligands. For electron-poor or sterically hindered aryl halides, bulky, electron-rich monophosphine ligands are often superior.[8] |
| Incorrect Pd:Ligand Ratio | Inconsistent results or low yields. | The optimal Pd:Ligand ratio is crucial. For monodentate ligands, a ratio of 1:2 to 1:4 is common. For bidentate ligands, a 1:1 to 1:1.2 ratio is typical. This should be optimized for your specific reaction.[3] |
Guide 3: Deactivation via Formation of Off-Cycle Palladium Species
Besides palladium black, the catalyst can enter various off-cycle states that are catalytically inactive or have diminished activity.
Under certain conditions, two Pd(I) species can form a stable, bridged dimer, {[Pd(μ-Br)(PR₃)]₂}.[9] While sometimes used as precatalysts themselves, their in-situ formation from a Pd(0)/Pd(II) cycle can remove the active catalyst from the reaction, effectively sequestering it in an inactive state.[10][11] This process can be promoted by certain ligands and reaction conditions.
-
Ligand Choice: The propensity to form Pd(I) dimers is highly dependent on the phosphine ligand. If you suspect this is an issue, screening different ligand classes may identify a system less prone to this deactivation pathway.[9]
-
Precatalyst Selection: Using well-defined, pre-formed Pd(0) precatalysts (e.g., G3 or G4 Buchwald precatalysts) can sometimes provide more consistent results by avoiding complex in-situ reduction steps where these species might form.[12]
// Main catalytic cycle Pd0 [label="Pd(0)L_n", fillcolor="#34A853", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)-X(L_n)\nOxidative Addition"]; Transmetal [label="Ar-Pd(II)-R(L_n)\nTransmetalation"]; RedElim [label="Product & Pd(0)L_n\nReductive Elimination"];
// Deactivation pathways PdBlack [label="Pd(0) Aggregates\n(Palladium Black)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdI_Dimer [label="[Pd(I)L]_2\nInactive Dimer", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Cycle edges Pd0 -> OxAdd [label=" + Ar-X"]; OxAdd -> Transmetal [label=" + R-M"]; Transmetal -> RedElim [label=" "]; RedElim -> Pd0 [label=" "];
// Deactivation edges Pd0 -> PdBlack [label="Aggregation"]; OxAdd -> PdI_Dimer [label="Off-Cycle\nComproportionation"];
// Title labelloc="t"; label="Palladium Catalytic Cycle and Major Deactivation Pathways"; } caption: "Catalytic cycle with key deactivation points."
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
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- 13. scispace.com [scispace.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
refining reaction temperature for amination of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the nuanced challenge of refining the reaction temperature for the amination of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene. Our goal is to empower you with the scientific rationale and practical steps to navigate this complex transformation successfully.
Introduction: The Challenge of Polysubstituted Aromatics
The amination of polyhalogenated and electronically diverse aromatic rings like this compound presents a significant synthetic challenge. The molecule's two distinct halogen leaving groups (bromine and chlorine) and the mixed electronic effects of its substituents (electron-donating ethoxy and electron-withdrawing fluoro) demand precise control over reaction conditions to achieve desired selectivity and yield. Temperature, in this context, is not merely a parameter to accelerate the reaction but a critical tool to modulate the delicate balance between productive C-N bond formation and undesirable side reactions.
This guide will focus primarily on the Palladium-catalyzed Buchwald-Hartwig amination, a versatile and widely used method for this type of transformation.[1][2] We will explore how temperature influences catalyst activity, selectivity, and the potential for side reactions, providing you with a logical framework for optimization.
Troubleshooting Guide & FAQs
This section is designed to address common issues encountered during the amination of this compound, with a specific focus on temperature optimization.
Q1: I am not observing any product formation at my initial reaction temperature. What are the likely causes and how can I troubleshoot this?
A1: Lack of reactivity is a common initial hurdle. Here’s a systematic approach to diagnosing and resolving the issue:
-
Initial Temperature Too Low: The most straightforward explanation is that the initial temperature is insufficient to overcome the activation energy of the catalytic cycle. For Buchwald-Hartwig reactions, a typical starting temperature range is 80-100°C.[3] If you started lower, a stepwise increase in temperature is the first logical step.
-
Catalyst System Inactivity: Efficient generation of the active Pd(0) species is crucial.[1] If you are using a traditional palladium source like Pd(OAc)₂, it may not be efficiently reduced to the active catalytic species at lower temperatures. Consider using a pre-catalyst, such as a G3 or G4 palladacycle, which are designed to form the active catalyst more readily.[1]
-
Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[4] For a sterically hindered substrate, a bulky, electron-rich phosphine ligand is often required. If your current ligand is not promoting the reaction, consider screening other ligands known for their effectiveness in challenging cross-couplings.
-
Base Strength: The choice of base is crucial and can influence the reaction rate.[3][4] Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and are often effective.[4] If you are using a weaker base, such as a carbonate or phosphate, a higher temperature may be necessary to achieve a sufficient reaction rate.[3][4]
Troubleshooting Workflow for No Reactivity:
Caption: Troubleshooting workflow for lack of product formation.
Q2: My reaction is sluggish and gives a low yield. How can I improve the conversion by adjusting the temperature?
A2: A low yield suggests that while the catalytic system is active, it is not efficient under the current conditions. Temperature plays a key role here:
-
Sub-optimal Temperature: The reaction may be proceeding, but too slowly to reach completion in a reasonable timeframe. A carefully controlled increase in temperature can significantly enhance the reaction rate. We recommend a systematic approach, such as running small-scale parallel reactions at different temperatures (e.g., 80°C, 90°C, 100°C, 110°C) to identify the optimal point.
-
Catalyst Decomposition at High Temperatures: Conversely, excessively high temperatures can lead to catalyst decomposition, reducing the overall yield. This is often observed as a darkening of the reaction mixture. If you suspect this is occurring, lowering the temperature or using a more thermally stable ligand/precatalyst system may be beneficial.
-
Solvent Choice: The solvent's boiling point dictates the maximum achievable temperature.[5] Common solvents for Buchwald-Hartwig reactions include toluene (b.p. 111°C) and dioxane (b.p. 101°C).[5] If a higher temperature is required, consider a higher-boiling solvent like xylene (b.p. ~140°C). Always ensure your solvent is anhydrous and degassed to prevent catalyst deactivation.[4]
Q3: I am observing the formation of a significant side product. How can temperature manipulation help improve the selectivity?
A3: In the case of this compound, the primary selectivity challenge is to favor amination at the C-Br bond over the C-Cl bond.
-
Understanding Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > OTf > Cl. This inherent difference is your primary tool for achieving selectivity. The C-Br bond is significantly more susceptible to oxidative addition to the Pd(0) center than the C-Cl bond.
-
The Role of Temperature in Selectivity: Lowering the reaction temperature can often enhance selectivity. By providing just enough energy for the more facile C-Br bond activation, you can minimize the competing, higher-activation-energy C-Cl bond cleavage.
-
Side Reactions: Besides amination at the chloro position, other potential side reactions include hydrodehalogenation (replacement of a halogen with hydrogen) and catalyst decomposition pathways.[6] Optimizing the temperature can help to find a sweet spot where the desired reaction proceeds efficiently while minimizing these undesired pathways.
Experimental Protocol: Temperature Screening for Optimal Yield and Selectivity
This protocol outlines a parallel screening experiment to efficiently determine the optimal reaction temperature.
-
Preparation:
-
In an array of oven-dried reaction vials equipped with stir bars, add this compound (1.0 eq), the chosen amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
In a separate glovebox, prepare a stock solution of the palladium precatalyst and ligand in the chosen anhydrous, degassed solvent (e.g., toluene).
-
-
Reaction Setup:
-
Add the catalyst/ligand stock solution to each reaction vial.
-
Seal the vials and place them in separate heating blocks pre-set to the desired screening temperatures (e.g., 80°C, 90°C, 100°C, 110°C).
-
-
Monitoring and Analysis:
-
After a set time (e.g., 4 hours), take a small aliquot from each reaction.
-
Analyze the aliquots by LC-MS to determine the ratio of starting material, desired product (amination at C-Br), and the undesired side product (amination at C-Cl).
-
-
Data Evaluation:
-
Based on the LC-MS data, determine the temperature that provides the best balance of high conversion of the starting material and high selectivity for the desired product.
-
Data Presentation: Example Temperature Screening Results
| Temperature (°C) | Conversion of Starting Material (%) | Selectivity (Product : Side Product) |
| 80 | 45 | >99 : 1 |
| 90 | 85 | 98 : 2 |
| 100 | 98 | 95 : 5 |
| 110 | >99 | 90 : 10 |
This is illustrative data and actual results will vary based on the specific amine, catalyst, and other conditions.
Logical Relationship Diagram: Balancing Yield and Selectivity
Caption: The interplay between reaction temperature, yield, and selectivity.
Conclusion
Refining the reaction temperature for the amination of this compound is a critical step in achieving a successful synthetic outcome. By understanding the underlying principles of the Buchwald-Hartwig amination and employing a systematic, data-driven approach to optimization, researchers can navigate the challenges posed by this complex substrate. Remember that temperature is a powerful lever; use it judiciously to balance reactivity and selectivity. Should you require further assistance, our team of application scientists is always available for consultation.
References
-
University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available at: [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. Available at: [Link]
-
American Chemical Society Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]
-
Kim, S.-T., et al. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Journal of the American Chemical Society. Available at: [Link]
-
Kim, S.-T., et al. (2023). Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. ChemRxiv. Available at: [Link]
-
Purdue University Graduate School. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
-
Tarselli, M. A., et al. (2014). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. ACS Catalysis. Available at: [Link]
-
Ding, X., et al. (2021). Room-Temperature CuI-Catalyzed Amination of Aryl Iodides and Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]
-
Fisher Scientific. Aromatic Nucleophilic Substitution. Available at: [Link]
-
Yang, C., & Zhang, F. (2019). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
OpenStax. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Solvent Effects on the Reactivity of Polyfunctional Haloaromatics
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide addresses the principles of solvent effects on a model polyfunctional haloaromatic system, referred to as "Compound A" (1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene) . Due to the lack of specific published data for this exact molecule, the content is built upon established principles and data from analogous structures to provide a robust and scientifically grounded troubleshooting resource.
Introduction
Polyfunctional haloaromatics like "Compound A" are valuable intermediates in medicinal chemistry and materials science. Their reactivity is complex, governed by the interplay of multiple halogen substituents and an activating ethoxy group. The choice of solvent is not merely an incidental condition but a powerful tool that can dictate reaction outcomes, including rate, yield, and, most critically, chemoselectivity. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered when working with such molecules, focusing on the causal relationships between solvent properties and reaction behavior.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
Q1: How does solvent choice impact the chemoselectivity between the C-Br and C-Cl bonds in cross-coupling reactions?
Answer: Solvent choice can dramatically invert the chemoselectivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). The key factor is often the solvent's ability to coordinate with the palladium catalyst.[1]
-
Non-Coordinating Solvents (e.g., Toluene, THF, Dioxane): These solvents do not bind strongly to the palladium center. In such cases, the reaction typically proceeds through a neutral, monoligated palladium species (e.g., Pd(L)). This catalyst is more sensitive to the inherent reactivity of the carbon-halogen bonds, leading to preferential oxidative addition at the weaker C-Br bond over the stronger C-Cl bond.[2]
-
Polar, Coordinating Solvents (e.g., DMF, Acetonitrile, DMSO): These solvents can act as ligands, coordinating to the palladium center to form species like Pd(L)(solvent). This coordination alters the electronic properties and steric environment of the catalyst, which can invert the selectivity.[1][3] In some systems, these solvents favor reaction at the more electron-deficient site, which could be the C-Cl bond, or stabilize anionic transition states that favor reaction at other sites like triflates.[1][3]
Troubleshooting Insight: If you observe poor selectivity or reaction at the "wrong" halide, the first step is to reconsider your solvent system. Switching from a non-coordinating solvent like THF to a coordinating one like DMF can be a powerful strategy to alter the reaction's course.[1]
Q2: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction failing or slow in a protic solvent like ethanol?
Answer: Protic solvents (e.g., water, alcohols) are generally poor choices for SNAr reactions, especially with anionic nucleophiles (e.g., RO⁻, RS⁻, N₃⁻).[4][5][6] The primary reasons are:
-
Nucleophile Solvation: Protic solvents form a "cage" around the anionic nucleophile through strong hydrogen bonds.[5][7] This solvation stabilizes the nucleophile, lowering its ground-state energy and significantly increasing the activation energy required for it to attack the aromatic ring.[8][9]
-
Stabilization of Leaving Group: While protic solvents can stabilize the departing halide ion, their detrimental effect on the nucleophile's reactivity is far more pronounced in the rate-determining step of most SNAr reactions.[5][10]
For optimal SNAr rates, polar aprotic solvents like DMSO, DMF, or acetonitrile are strongly recommended.[7][11] These solvents can dissolve ionic nucleophiles but do not form strong hydrogen bonds, leaving the nucleophile "naked" and highly reactive.[5][11]
Q3: I am trying to perform an ortho-lithiation directed by the fluorine atom, but I'm getting a complex mixture of products. What role does the solvent play?
Answer: In ortho-lithiation, the solvent's role is critical for stabilizing the organolithium intermediate and controlling its reactivity. For a substrate like Compound A, you are contending with multiple potential reaction pathways.
-
Coordinating Ethers (THF, Diethyl Ether): These are the standard solvents for lithiation. The oxygen lone pairs coordinate to the lithium ion, breaking up the alkyllithium aggregates (like butyllithium tetramers/hexamers) into more reactive monomers or dimers. This coordination is essential for the reaction to proceed. THF is generally a better coordinating solvent than diethyl ether.[12][13]
-
Side Reactions: The primary issue is often temperature control. Organolithium reagents can react with THF, especially at temperatures above -20 °C.[14] Furthermore, for your specific substrate, lithiation could be followed by elimination of LiF or LiCl, leading to aryne intermediates and subsequent side reactions.[14][15] Using a less coordinating but lower-freezing-point solvent like diethyl ether, or a mixture, and maintaining strict temperature control (e.g., -78 °C) is crucial.[15]
Troubleshooting Insight: If you suspect aryne formation (indicated by products from trapping with a diene or dimerization), ensure your temperature is rigorously maintained at or below -78 °C. Consider using a non-coordinating co-solvent like hexane to temper the reactivity of the alkyllithium reagent.
Section 2: Troubleshooting Guides
Guide 1: Poor Chemoselectivity in Suzuki-Miyaura Cross-Coupling
Problem: The reaction of Compound A with an arylboronic acid is giving a mixture of C-Br and C-Cl coupled products, or selective coupling at the wrong position.
| Symptom | Probable Cause | Recommended Solution & Rationale |
| Exclusive or high C-Br coupling, but C-Cl coupling is desired. | The use of a non-coordinating solvent (Toluene, THF) favors the kinetically preferred oxidative addition at the weaker C-Br bond.[2] | Switch to a polar, coordinating solvent. Try the reaction in DMF, DMAc, or acetonitrile. These solvents coordinate to the Pd(0) center, altering its electronic properties and potentially reversing selectivity to favor the C-Cl bond.[1][3] |
| Exclusive or high C-Cl coupling, but C-Br coupling is desired. | The use of a strongly coordinating solvent (e.g., DMF) is favoring the thermodynamically preferred pathway or stabilizing an anionic palladium intermediate that reacts preferentially at the C-Cl site.[1] | Switch to a non-polar, non-coordinating solvent. Use toluene or 1,4-dioxane. This should favor the standard reactivity trend where oxidative addition is faster for C-I > C-Br > C-OTf > C-Cl.[16] |
| Low conversion, decomposition of starting material. | The solvent may not be adequately solubilizing the base (e.g., K₃PO₄, Cs₂CO₃) or the boronic acid, leading to poor reaction kinetics and catalyst decomposition. | Add a co-solvent. For reactions in toluene or THF, adding a small amount of water or a polar aprotic solvent can improve the solubility of inorganic bases and facilitate the transmetalation step.[16] However, be aware that water can also affect catalyst stability and selectivity.[17] |
Visualizing the Solvent Effect in Cross-Coupling
Caption: Solvent coordination alters catalyst species and inverts chemoselectivity.
Guide 2: Failed Grignard Reagent Formation
Problem: Attempting to form a Grignard reagent from Compound A (R-MgBr or R-MgCl) results in no reaction or a dark, tarry mixture.
| Symptom | Probable Cause | Recommended Solution & Rationale |
| Reaction does not initiate. | 1. Wet Solvent/Glassware: Grignard reagents are potent bases and are instantly quenched by protic sources like water.[18] 2. Passive Mg Surface: Magnesium turnings are coated with a passivating layer of MgO. | 1. Use Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar). Use freshly opened anhydrous ether or THF.[18][19] 2. Activate the Magnesium: Add a small crystal of iodine (I₂), a few drops of 1,2-dibromoethane (DBE), or sonicate the flask to break the oxide layer and expose fresh magnesium.[20] |
| Reaction mixture turns dark brown/black. | Wurtz Coupling: The initially formed Grignard reagent (R-MgX) is nucleophilic and can attack the C-Br or C-Cl bond of another molecule of starting material, leading to homocoupling (R-R) and the formation of finely divided, dark-colored metal byproducts.[18][19] | 1. Slow Addition: Add the solution of Compound A dropwise to the activated magnesium suspension to maintain a low concentration of the halide. 2. Use THF: THF is a better solvent for stabilizing Grignard reagents than diethyl ether and can sometimes suppress side reactions.[12][19] 3. Consider Halogen-Metal Exchange: As an alternative, form a simple Grignard (e.g., i-PrMgCl) and then perform a halogen-metal exchange with your substrate at low temperature. This avoids the harsh conditions of direct insertion. |
| Low yield of desired product after quenching. | Enolization of Electrophile: If the Grignard reagent is added to a ketone with acidic α-protons, it can act as a base rather than a nucleophile, leading to enolization and recovery of the starting ketone.[18] | This is less of a solvent issue and more of a reactivity issue. However, the choice of solvent can influence the aggregation state and basicity of the Grignard reagent. In such cases, consider using a less basic organometallic reagent (e.g., an organozinc or organocuprate). |
Experimental Protocol: Grignard Reagent Formation
-
Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
-
Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor sublimes and the color dissipates upon reacting with the magnesium surface.
-
Initiation: Add a small portion (~5-10%) of a solution of Compound A (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction should initiate, evidenced by gentle bubbling and a slight exotherm. If it does not, gentle warming or sonication may be required.
-
Addition: Once initiated, dilute the remaining halide solution with more anhydrous THF and add it dropwise at a rate that maintains a gentle reflux. Overheating can promote Wurtz coupling.[19]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature or gentle reflux for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey or brown solution is your Grignard reagent, ready for use.
Section 3: Advanced Concepts & Pathway Visualization
The SNAr Mechanism: Solvent's Central Role
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The solvent's ability to stabilize this charged intermediate is paramount.
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preventing homocoupling in Suzuki reactions of substituted aryl bromides
Technical Support Center: Suzuki-Miyaura Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating side reaction of homocoupling. As a self-validating system, this document provides not only troubleshooting steps but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.
Understanding the Problem: The Challenge of Homocoupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form C-C bonds. However, the formation of symmetrical biaryl byproducts, arising from the coupling of two identical partners (either the aryl bromide or, more commonly, the boronic acid), can significantly reduce the yield of the desired cross-coupled product and introduce purification challenges. This guide will dissect the causes of homocoupling and provide robust strategies to suppress it.
Two primary types of homocoupling can occur:
-
Aryl Halide Homocoupling (Ar-Ar): Two molecules of the aryl halide react to form a biaryl. This is often referred to as reductive homocoupling.[1][2]
-
Boronic Acid Homocoupling (Ar'-Ar'): Two molecules of the organoboron reagent couple. This is frequently the more prevalent and problematic side reaction.
The focus of this guide is on preventing the homocoupling of the organoboron partner, which can proceed through several mechanistic pathways.
Mechanisms of Boronic Acid Homocoupling
Understanding the pathways that lead to this undesired byproduct is the first step toward its prevention. The two most prominent mechanisms are mediated by oxygen and the presence of palladium(II) species.
Figure 1: Key mechanistic pathways leading to boronic acid homocoupling. The oxygen-mediated route involves a catalytic cycle with a palladium peroxo complex[3][4][5], while the Pd(II)-mediated path is a stoichiometric reaction that reduces the precatalyst.[6][7]
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues in a question-and-answer format to help you diagnose and solve homocoupling problems in your Suzuki reactions.
Q1: I'm observing a significant amount of biaryl byproduct derived from my boronic acid. What is the most likely cause and my first troubleshooting step?
A1: The most common cause of boronic acid homocoupling is the presence of dissolved oxygen in your reaction mixture.[6][8] The active Pd(0) catalyst can react with O₂ to form a palladium peroxo complex, which initiates a catalytic cycle dedicated to homocoupling, as illustrated in Figure 1.[4][5]
Primary Action: Implement rigorous degassing of all solvents, solutions (including the aqueous base), and the reaction headspace.
-
Recommended Method: The "freeze-pump-thaw" technique is highly effective for removing dissolved gases. Perform at least three cycles for optimal results.
-
Alternative Method: Sparging (bubbling) an inert gas like argon or nitrogen through your solvents for 20-30 minutes can also be effective, though generally less rigorous than freeze-pump-thaw.[7][9]
-
Best Practice: Always maintain a positive pressure of an inert gas (e.g., via a balloon or manifold) throughout the entire reaction setup and duration.[10]
Q2: How does my choice of palladium source affect homocoupling?
A2: Your choice of palladium source is critical. Pd(II) precatalysts, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), must be reduced in situ to the catalytically active Pd(0) state. One pathway for this reduction is the stoichiometric homocoupling of two boronic acid molecules, which generates the biaryl byproduct and Pd(0).[6][7][9]
Recommendations:
-
Use a Pd(0) Source: Employing a Pd(0) catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) bypasses the need for an initial reduction step, thereby closing a major pathway to homocoupling.[11]
-
Use Modern Precatalysts: Buchwald's G3 and G4 precatalysts are designed to generate the active Pd(0) species cleanly and efficiently upon activation by the base, minimizing side reactions.[8][9]
-
Consider Additives: If using a Pd(II) source is unavoidable, adding a mild reducing agent like potassium formate can help reduce the Pd(II) to Pd(0) without interfering with the main catalytic cycle, thus suppressing homocoupling.[7][12]
Q3: What is the role of ligands in preventing homocoupling, and which should I choose?
A3: Ligands are arguably the most powerful tool for controlling selectivity and preventing side reactions. The right ligand stabilizes the palladium catalyst and sterically and electronically favors the desired cross-coupling pathway.[9]
Causality:
-
Steric Bulk: Bulky ligands physically hinder the palladium center, making it difficult for two boronic acid partners to approach and form the intermediates required for homocoupling.[8][9]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium atom. This promotes the rate-limiting reductive elimination step of the cross-coupling cycle, helping it to outcompete the homocoupling pathway.[13]
Table 1: Comparison of Ligand Classes for Suppressing Homocoupling
| Ligand Class | Example(s) | Key Features | Best For |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Highly bulky and electron-rich.[9] | General purpose, excellent for sterically hindered aryl bromides and chlorides.[14][15][16] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, sterically demanding. | Highly active catalysts, good for challenging couplings. |
| Ferrocenyl Phosphines | dppf | Good balance of steric and electronic properties. | Robust and widely used, though sometimes less effective for highly hindered substrates than Buchwald ligands. |
| Simple Trialkylphosphines | P(t-Bu)₃ | Very electron-rich but can be sensitive to air. | Effective but requires careful handling. |
For most substituted aryl bromides, starting with a Buchwald ligand like SPhos or XPhos is a highly reliable strategy to minimize homocoupling.[14]
Q4: Can my choice of base influence the amount of homocoupling?
A4: Yes, the base plays a crucial role in activating the boronic acid for transmetalation, but an improper choice can accelerate side reactions.[13][17] The optimal base is often substrate-dependent and may require screening.
General Guidelines:
-
Weaker Inorganic Bases: Bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often the first choice. They are typically strong enough to promote the desired reaction without being overly aggressive, which can lead to side reactions like protodeboronation or homocoupling.[9][18]
-
Stronger Bases: Stronger bases like hydroxides or alkoxides should be used with caution, as they can sometimes increase the rate of side reactions.
-
Solubility: The base must have some solubility in the reaction medium. This is why a co-solvent of water is often necessary with inorganic bases in organic solvents like dioxane or THF.[9]
Table 2: General Guide to Base Selection
| Base | Relative Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, DMF/H₂O | A good general-purpose base, often a safe starting point.[9] |
| K₃PO₄ | Moderate-Strong | Dioxane, Toluene | Often effective for more challenging or sterically hindered couplings.[19] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Higher solubility in organic solvents can be advantageous. |
| NaOt-Bu | Very Strong | THF, Dioxane | Use with caution; can promote side reactions but is sometimes necessary for unreactive substrates. |
Q5: What procedural adjustments can I make during my experiment to reduce homocoupling?
A5: Beyond reagent selection, several procedural modifications can significantly disfavor the homocoupling pathway.
Figure 2: A troubleshooting workflow to systematically address homocoupling issues.
Procedural Recommendations:
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly via syringe pump over the course of the reaction keeps its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.[9]
-
Adjust Stoichiometry: Using a slight excess of the aryl bromide (e.g., 1.05-1.1 equivalents) can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in boronic acid side reactions.[9]
-
Lower the Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate can suppress side reactions, which often have higher activation energies than the desired transformation.[9]
-
Ensure Reagent Purity: Use high-purity boronic acids. Some boronic acids can degrade on storage, and impurities can interfere with the reaction. More stable boronic esters (e.g., pinacol esters) can be used to circumvent stability issues.[11][20]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a robust starting point for coupling substituted aryl bromides while minimizing homocoupling.
-
Glassware and Reagent Preparation:
-
Reaction Setup:
-
To the reaction flask, add the aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., SPhos, 0.03 mmol, 3 mol%).
-
Seal the reaction flask with a septum, and attach it to a Schlenk line or manifold.
-
-
Degassing:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[10]
-
Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL) via syringe.
-
Perform three cycles of freeze-pump-thaw on the solvent mixture for maximum oxygen removal.
-
-
Reaction Initiation:
-
After the final thaw cycle, add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw
-
Freeze: Place your sealed reaction flask containing the liquid solvent(s) in a cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry) until the contents are completely frozen solid.
-
Pump: With the contents frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes gases from the headspace above the frozen solvent.
-
Thaw: Close the connection to the vacuum line. Remove the flask from the cold bath and allow the contents to thaw completely. You may observe bubbling as dissolved gases escape into the vacuum headspace.
-
Repeat: Repeat this three-step cycle at least two more times to ensure thorough removal of dissolved oxygen. After the final cycle, backfill the flask with your chosen inert gas.
References
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Catalysis. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. ResearchGate. [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
An efficient indenyl-derived phosphine ligand for the Suzuki-Miyaura coupling of sterically hindered aryl halides. PubMed. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
-
Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Chemistry Portal. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. [Link]
-
What is the proper way to set up a suzuki coupling? Reddit. [Link]
-
The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. [Link]
-
Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
The Importance of Boronic Acids in Suzuki-Miyaura Coupling. Blazechem. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
Sources
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- 12. researchgate.net [researchgate.net]
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- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
An official website of the United States government Here's how you know
Introduction
Welcome to the technical support guide for the synthesis of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. The primary synthetic route discussed is the Sandmeyer reaction, a robust and widely used method for converting aromatic amines into aryl halides.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges and safety considerations inherent in scaling up this multi-step synthesis.
The synthesis of this compound is a critical process for the development of various pharmaceutical and agrochemical compounds.[3] Its successful scale-up requires a nuanced understanding of reaction kinetics, thermal management, and impurity control. This guide is structured to address specific issues you may encounter at each key stage of the synthesis.
Frequently Asked Questions (FAQs)
General Synthesis & Strategy
Q1: What is the most viable synthetic route for scaling up the production of this compound?
The most established and scalable method is a two-step, one-pot Sandmeyer reaction starting from 2-chloro-4-ethoxy-3-fluoroaniline.[4] This process involves:
-
Diazotization: The conversion of the primary aromatic amine into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures.[5]
-
Copper-Catalyzed Bromination: The substitution of the diazonium group with bromine using a copper(I) bromide catalyst.[1]
This route is generally preferred for its reliability and the commercial availability of the starting materials.
Q2: Why is the Sandmeyer reaction preferred over direct bromination of an aniline derivative?
Direct bromination of anilines or their derivatives is often difficult to control. The amino group is a powerful activating group, which can lead to multiple brominations on the aromatic ring, resulting in a mixture of di- and tri-substituted products.[6] While protecting the amino group (e.g., through acetylation) can moderate this reactivity, the Sandmeyer reaction provides a more regioselective and predictable outcome for introducing a bromine atom at a specific position.[6][7]
Safety & Handling
Q3: What are the primary safety hazards associated with this synthesis, especially during scale-up?
The most significant hazard is the formation and handling of the aryl diazonium salt intermediate.[8]
-
Thermal Instability: Diazonium salts are notoriously unstable, particularly at temperatures above 5 °C, and can decompose exothermically and violently, releasing nitrogen gas.[5] This poses a risk of a runaway reaction and over-pressurization of the reactor.
-
Explosive Potential: In a dry, solid state, diazonium salts are highly sensitive to shock, friction, and heat and can be explosive.[5][8] For this reason, they must never be isolated and should always be prepared and consumed in situ in a solution.
-
Chemical Hazards: The reagents used, such as hydrobromic acid, sodium nitrite, and the halogenated benzene product itself, are corrosive and/or irritants.[9][10][11] Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, and lab coats, is mandatory.[12]
Q4: How can the risks of handling diazonium salts be mitigated during a large-scale reaction?
Strict adherence to protocol is critical. Key mitigation strategies include:
-
Rigorous Temperature Control: The diazotization reaction must be maintained at -5 to 5 °C to ensure the stability of the diazonium salt.[4] This requires a reactor with efficient cooling and monitoring systems.
-
Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions and the presence of residual nitrous acid, which can also contribute to instability.[8]
-
Continuous Monitoring: Always check for excess nitrous acid using starch-iodide paper and neutralize it with a scavenger like sulfamic acid or urea before proceeding.[4]
-
Controlled Addition: Add the sodium nitrite solution slowly and sub-surface to prevent localized high concentrations and temperature spikes.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, categorized by reaction stage.
Stage 1: Diazotization of 2-chloro-4-ethoxy-3-fluoroaniline
Problem 1: The reaction mixture turns dark brown or black, and significant nitrogen evolution is observed during the sodium nitrite addition.
-
Likely Cause: Decomposition of the diazonium salt. This is almost always due to a loss of temperature control, with the reaction temperature rising above the critical 5-10 °C range.[5]
-
Solution & Prevention:
-
Immediate Action: Halt the addition of sodium nitrite and apply maximum cooling to the reactor.
-
Scale-Up Consideration: Ensure your cooling system is robust enough to handle the exothermic nature of the reaction at the intended scale. The heat generated is proportional to the amount of material, but the surface area for cooling does not increase at the same rate.
-
Process Control: Implement a slow, controlled addition rate for the sodium nitrite solution. An automated dosing pump linked to a temperature probe can prevent temperature overshoots.
-
Problem 2: The diazotization appears incomplete, leading to low yield in the subsequent Sandmeyer step.
-
Likely Cause: Insufficient acid or incomplete dissolution of the aniline salt. The aniline must be fully protonated to its salt form to react efficiently with nitrous acid.
-
Solution & Prevention:
-
Check Solubility: Ensure the 2-chloro-4-ethoxy-3-fluoroaniline is fully dissolved in the hydrobromic acid before cooling and starting the nitrite addition. A slurry will react slowly and incompletely.
-
Acid Stoichiometry: Use a sufficient excess of hydrobromic acid (typically 2.5-3 equivalents) to both form the aniline salt and provide the acidic medium for diazotization.[13]
-
Verification: Before proceeding to the Sandmeyer step, you can perform a small-scale quench test. Add a small aliquot of the diazonium solution to a coupling agent (e.g., 2-naphthol solution). The formation of a vibrant azo dye indicates the successful formation of the diazonium salt.
-
Stage 2: Sandmeyer Reaction & Work-up
Problem 3: The final product yield is low, despite a seemingly successful diazotization.
-
Likely Cause 1: Inactive Copper(I) Catalyst. Copper(I) bromide is susceptible to oxidation to Copper(II), which is much less effective as a catalyst in the Sandmeyer reaction.[2]
-
Solution: Use freshly prepared or high-purity, commercially sourced CuBr. If preparing it yourself, ensure it is properly washed and stored under an inert atmosphere.[14]
-
-
Likely Cause 2: Formation of Phenolic Byproducts. If the diazonium salt decomposes thermally before it can react with the copper catalyst, it can react with water to form the corresponding phenol (2-chloro-4-ethoxy-3-fluorophenol).
-
Solution: Add the cold diazonium salt solution to the hot CuBr solution in a controlled manner.[15] This ensures the diazonium salt encounters the catalyst immediately under conditions that favor the Sandmeyer reaction over thermal decomposition.
-
-
Likely Cause 3: Azo Coupling Side Reactions. Unreacted diazonium salt can couple with the starting aniline or other electron-rich aromatic species to form colored azo compounds, which appear as impurities and reduce the yield of the desired product.
-
Solution: Ensure the diazotization goes to completion before the Sandmeyer step. Maintaining a slight excess of acid can also help suppress azo coupling by keeping any unreacted aniline protonated and thus deactivated.[16]
-
Problem 4: The crude product is difficult to purify, showing multiple spots on TLC or peaks in GC-MS close to the product.
-
Likely Cause: Formation of isomeric or other halogenated byproducts. This can arise from impurities in the starting aniline or side reactions. For instance, if the initial bromination used to prepare a precursor was not perfectly regioselective, you may carry isomers through the synthesis.[17]
-
Solution & Prevention:
-
Starting Material Purity: Use high-purity 2-chloro-4-ethoxy-3-fluoroaniline. Analyze the starting material by GC-MS or HPLC to confirm its isomeric purity before beginning the scale-up.
-
Purification Strategy: Standard purification for halogenated aromatics involves extraction, washing, and then either vacuum distillation or column chromatography.[4][14] For closely related isomers, fractional distillation under reduced pressure is often more effective and scalable than chromatography.[15]
-
Process Flow & Troubleshooting Logic
The following diagram illustrates a logical workflow for the synthesis and a decision tree for common troubleshooting scenarios.
Caption: General workflow and troubleshooting decision points.
Protocols & Data
Table 1: Recommended Reaction Parameters
| Parameter | Stage 1: Diazotization | Stage 2: Sandmeyer Reaction |
| Key Reagents | 2-chloro-4-ethoxy-3-fluoroaniline, HBr, NaNO₂ | Diazonium salt solution, CuBr, HBr |
| Stoichiometry (rel. to Aniline) | Aniline (1 eq), HBr (2.5-3.0 eq), NaNO₂ (1.0-1.05 eq) | CuBr (0.5-1.1 eq) |
| Temperature | -5 °C to 5 °C | 50 °C to 70 °C |
| Reaction Time | 30 - 60 minutes | 1 - 3 hours (or until gas evolution stops) |
| Solvent | Water / 48% Hydrobromic Acid | Aqueous HBr |
| Key Control Point | Strict temperature control to prevent decomposition.[8] | Controlled addition of diazonium to hot catalyst.[15] |
Step-by-Step Experimental Protocol (Illustrative)
Disclaimer: This protocol is for informational purposes. All procedures must be adapted and validated for specific equipment and scaled quantities. A thorough safety review is mandatory before implementation.
Equipment: Jacketed glass reactor with overhead stirring, temperature probe, cooling circulator, and an addition funnel or pump.
Part A: Diazotization
-
Charge the reactor with 2.5 equivalents of 48% hydrobromic acid.
-
With stirring, slowly add 1.0 equivalent of 2-chloro-4-ethoxy-3-fluoroaniline. Stir until all solids are dissolved.
-
Cool the reactor jacket to bring the internal temperature of the solution to 0 °C.
-
Prepare a solution of 1.05 equivalents of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir for an additional 15 minutes at 0-5 °C.
-
Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount more of the nitrite solution.
-
If the test is positive, add a small amount of sulfamic acid until the starch-iodide test is negative. The diazonium salt solution is now ready for immediate use.
Part B: Sandmeyer Reaction
-
In a separate, larger reactor, prepare a mixture of 1.1 equivalents of copper(I) bromide in 48% hydrobromic acid.
-
Heat this catalyst mixture to 60 °C with stirring.
-
Slowly transfer the cold diazonium salt solution from Part A into the hot copper bromide solution. A vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours, or until gas evolution has completely ceased.
-
Cool the reaction mixture to room temperature.
Part C: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers. Wash sequentially with water, 5% aqueous sodium hydroxide (to remove any phenolic byproducts), and finally with a saturated brine solution.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.[4]
Analytical Characterization
The purity of the final product and the identity of any impurities should be confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Outcome for Pure Product |
| GC-MS | To assess purity and identify volatile impurities.[17] | A single major peak with the correct mass-to-charge ratio (m/z) for the molecular ion. |
| ¹H NMR | To confirm the structure and identify isomeric impurities. | A complex aromatic splitting pattern consistent with the substitution pattern. Signals for the ethoxy group (triplet and quartet). |
| ¹⁹F NMR | Highly sensitive for fluorine-containing compounds and impurities. | A single major resonance, likely a doublet of doublets due to coupling with neighboring protons. |
| HPLC | To quantify purity and non-volatile impurities.[17] | A single major peak with a consistent retention time against a reference standard. |
References
-
Chen, Y., et al. (2025). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Bromo-4-chloro-2-fluorobenzene. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
- Wang, J., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress.
-
Iskra, J., et al. (2020). Bromination of para-substituted anilines using H2O2–HBr system or NBS in water as a reaction medium. ResearchGate. Retrieved from [Link]
-
Butt, A. R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]
-
Friščić, T., et al. (2018). Mechanochemical Radical Boronation of Aryl Diazonium Salts Promoted by Sodium Chloride. ResearchGate. Retrieved from [Link]
- Google Patents. (1995). Method for producing 1-bromo-2-chloro-4-fluorobenzene.
- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
-
Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of halogenated aromatic compounds.
- Chemistry LibreTexts. (2025).
-
Science.gov. (n.d.). halogenated aromatic compounds: Topics. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of substituted bromobenzenes.
-
YouTube. (2020). Clayden l Chapter 21 (Part-4) l Reactions of Aniline/Bromination /Nitration/Substitution on aniline. Retrieved from [Link]
-
Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Organic Syntheses. (1944). o-CHLOROBROMOBENZENE. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene.
Sources
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- 4. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 14. 1-Bromo-4-chloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene Derivatives by NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In the synthesis of complex aromatic compounds, such as the 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene scaffold, subtle differences in substitution patterns can lead to vastly different biological activities and physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of such molecules in solution.
This guide provides an in-depth, practical comparison of NMR techniques to confirm the precise structure of this compound derivatives. We will move beyond a simple recitation of methods to explain the underlying principles and strategic choices an experienced scientist makes to build an unshakeable, self-validating structural hypothesis.
The Challenge: Differentiating Isomers and Ensuring Regiochemical Purity
The synthesis of polysubstituted benzenes can often yield a mixture of regioisomers. For our target molecule, this compound, a primary challenge is to confirm the precise arrangement of the five substituents and differentiate it from other potential isomers that could arise from the synthetic route. For instance, a slight variation in reaction conditions could potentially lead to the formation of 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene or other isomers. NMR provides the detailed connectivity and spatial information necessary to resolve this ambiguity.
Strategic NMR Workflow for Structural Confirmation
A multi-faceted approach employing a suite of 1D and 2D NMR experiments is essential for a comprehensive and trustworthy structural assignment. Our workflow is designed to build a complete picture of the molecule, with each experiment providing a layer of evidence that corroborates the others.
Figure 1. Strategic workflow for the comprehensive NMR-based structural elucidation of this compound derivatives.
Part 1: Foundational Analysis with 1D NMR Spectroscopy
One-dimensional NMR spectra provide the initial, fundamental data points for our structural puzzle.
¹H NMR: The Initial Blueprint
The proton NMR spectrum gives us the first look at the hydrogen framework of the molecule. We analyze three key features: chemical shift (δ), integration, and multiplicity (splitting pattern).
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups (like halogens) deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like the ethoxy group) shield them, causing an upfield shift.[1]
-
Integration: The area under each signal is proportional to the number of protons it represents. This allows for a direct count of the protons in different environments.
-
Multiplicity: Spin-spin coupling between neighboring, non-equivalent protons splits signals into multiplets. The number of peaks in a multiplet (n+1 rule for simple cases) and the coupling constant (J, in Hz) reveal the number of neighboring protons and provide crucial connectivity information. Aromatic protons typically show ortho coupling (³JHH) of 7-10 Hz and meta coupling (⁴JHH) of 2-3 Hz.[2][3]
Predicted ¹H NMR Data for this compound:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.1-7.3 | Doublet of doublets (dd) | 1H | H-6 | Coupled to H-5 (ortho) and F-3 (meta). Deshielded by adjacent Br. |
| ~6.8-7.0 | Doublet of doublets (dd) | 1H | H-5 | Coupled to H-6 (ortho) and F-3 (para). Shielded by the ethoxy group. |
| ~4.1-4.3 | Quartet (q) | 2H | -OCH₂CH₃ | Coupled to the three protons of the methyl group. |
| ~1.4-1.6 | Triplet (t) | 3H | -OCH₂CH₃ | Coupled to the two protons of the methylene group. |
¹³C{¹H} NMR: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For our target structure, we expect to see 8 distinct signals (6 for the aromatic ring and 2 for the ethoxy group). The chemical shifts of aromatic carbons are typically found between 110-160 ppm.[4][5] The electronegativity of the substituents plays a significant role in determining the precise chemical shifts.
Predicted ¹³C NMR Data for this compound:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-155 | C-4 | Attached to the strongly electron-donating ethoxy group. |
| ~145-150 (d, ¹JCF) | C-3 | Directly bonded to fluorine, resulting in a large C-F coupling constant. |
| ~125-130 | C-6 | Aromatic CH. |
| ~115-120 (d, ²JCF) | C-2 | Attached to chlorine and adjacent to fluorine, showing a smaller C-F coupling. |
| ~110-115 | C-5 | Aromatic CH, shielded by the ethoxy group. |
| ~105-110 (d, ³JCF) | C-1 | Attached to bromine, showing a smaller C-F coupling. |
| ~64-68 | -OCH₂CH₃ | Methylene carbon of the ethoxy group. |
| ~14-16 | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |
¹⁹F NMR: The Fluorine Perspective
Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool. Fluorine has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR.[6][7] The chemical shift range of ¹⁹F is much wider than for ¹H, making it very sensitive to subtle changes in the electronic environment.[8][9] The ¹⁹F spectrum will show couplings to nearby protons, providing further confirmation of the substitution pattern. We would expect to see couplings to H-5 (para, ⁴JHF) and H-6 (meta, ⁵JHF). Long-range H-F couplings are well-documented and are invaluable for structural assignment.
Part 2: Unambiguous Connectivity from 2D NMR Spectroscopy
While 1D NMR provides a solid foundation, 2D NMR experiments are required to definitively piece the puzzle together by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): Identifying H-H Neighbors
The COSY experiment reveals which protons are coupled to each other.[10][11][12] A cross-peak in the 2D spectrum indicates that the two protons at the corresponding chemical shifts on the x and y axes are spin-spin coupled. For our target molecule, we would expect to see a cross-peak between H-5 and H-6, confirming their ortho relationship. We would also see a cross-peak between the methylene and methyl protons of the ethoxy group.
Figure 2. Expected COSY correlations for this compound.
HSQC (Heteronuclear Single Quantum Coherence): Direct C-H Attachment
The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached.[13] This allows for the unambiguous assignment of all protonated carbons. For our molecule, we would see cross-peaks for C-5/H-5, C-6/H-6, the ethoxy methylene C/H, and the ethoxy methyl C/H.
HMBC (Heteronuclear Multiple Bond Correlation): The Long-Range View
The HMBC experiment is one of the most powerful tools for elucidating the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the fragments identified by COSY and HSQC.
Key Expected HMBC Correlations:
-
H-6 would show correlations to C-1 , C-2 , C-4 , and C-5 .
-
H-5 would show correlations to C-1 , C-3 , and C-4 .
-
The ethoxy methylene protons would show correlations to C-4 and the ethoxy methyl carbon .
These correlations would definitively establish the positions of the bromine, chlorine, and ethoxy group relative to the aromatic protons.
Figure 3. Key expected long-range HMBC correlations for structural confirmation.
NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Proximity
The NOESY experiment detects protons that are close to each other in space, even if they are not directly connected through bonds.[14][15][16] This is particularly useful for confirming the substitution pattern around the ring. For our target molecule, a key NOESY correlation would be expected between the ethoxy methylene protons and H-5 . This would provide definitive evidence that the ethoxy group is at the C-4 position, adjacent to C-5. A weaker correlation might also be observed between the ethoxy methylene protons and the fluorine at C-3, as through-space H-F NOEs can sometimes be detected.
Experimental Protocols
The following provides a standardized protocol for acquiring the necessary NMR data.
Sample Preparation:
-
Weigh 10-15 mg of the purified this compound derivative.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d is a common first choice for its versatility.[17]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | 16-32 scans, 30° pulse angle | Quantitative proton count, chemical shifts, and coupling constants. |
| ¹³C{¹H} NMR | 1024-2048 scans, broadband proton decoupling | Count of unique carbons, chemical shifts. |
| ¹⁹F NMR | 64-128 scans, may require proton decoupling | Fluorine chemical shift and H-F coupling patterns. |
| COSY | 256x1024 data points, 2-4 scans per increment | Establish ¹H-¹H spin systems. |
| HSQC | 256x1024 data points, 4-8 scans per increment | Correlate protons to their directly attached carbons. |
| HMBC | 256x2048 data points, 8-16 scans per increment | Establish long-range ¹H-¹³C connectivity. |
| NOESY | 256x2048 data points, 16-32 scans, mixing time 500-800 ms | Determine through-space proton proximities. |
Data Reporting:
NMR data should be reported in a standardized format, as recommended by journals such as those of the American Chemical Society (ACS). This includes the solvent, spectrometer frequency, chemical shifts to two decimal places for ¹H and one for ¹³C, integration values, multiplicity (with standard abbreviations), and coupling constants in Hz.
Example Reporting Format: ¹H NMR (400 MHz, CDCl₃) δ 7.15 (dd, J = 8.8, 2.1 Hz, 1H), 6.95 (dd, J = 8.8, 4.5 Hz, 1H), 4.15 (q, J = 7.0 Hz, 2H), 1.48 (t, J = 7.0 Hz, 3H).
Conclusion: A Self-Validating System for Structural Certainty
By systematically applying this suite of 1D and 2D NMR experiments, a researcher can build a robust and self-validating case for the structure of this compound derivatives. The COSY and HSQC experiments establish the individual spin systems, the HMBC connects these fragments and places the quaternary carbons, and the NOESY confirms the spatial arrangement of the substituents. Each piece of data should be consistent with the others, leading to a single, unambiguous structural assignment. This rigorous approach is essential for ensuring the scientific integrity of research and development in the chemical and pharmaceutical sciences.
References
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A Senior Application Scientist's Guide to Cross-Coupling: Comparative Reactivity of Bromo, Chloro, and Fluoro Substituents
For researchers, scientists, and drug development professionals navigating the intricate landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent an indispensable tool for the construction of complex molecular architectures. The choice of the aryl halide coupling partner is a critical decision that profoundly influences reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of bromo-, chloro-, and fluoro-substituted aromatic compounds in these pivotal transformations, supported by mechanistic insights and practical experimental data.
The Fundamental Principle: A Tale of Bond Energies and Oxidative Addition
The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is:
Aryl Iodide > Aryl Bromide > Aryl Chloride >> Aryl Fluoride
This hierarchy is fundamentally rooted in the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bond. The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst. A weaker C-X bond facilitates this step, leading to faster reaction rates and milder required conditions.
| Bond | Average Bond Energy (kJ/mol) |
| C-F | ~485 |
| C-Cl | ~327 |
| C-Br | ~285 |
| C-I | ~213 |
This data underscores the significant energy barrier that must be overcome to activate the exceptionally strong C-F bond compared to its heavier halogen counterparts.
The following diagram illustrates the pivotal role of oxidative addition in a generalized Suzuki-Miyaura cross-coupling cycle. The ease of this initial step dictates the overall efficiency of the reaction.
Aryl Bromides: The Reliable Workhorse
Aryl bromides represent a sweet spot in the balance between reactivity and stability, making them a common and reliable choice for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.
Key Characteristics:
-
High Reactivity: The C-Br bond is sufficiently weak to undergo oxidative addition under relatively mild conditions with a broad range of palladium catalysts.
-
Versatile Catalyst Systems: Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with common phosphine ligands such as PPh₃ or bidentate ligands like dppf are often effective.
-
Predictable Reactivity: Reactions with aryl bromides are generally predictable and provide good to excellent yields, making them ideal for both small-scale discovery and larger-scale synthesis.
Aryl Chlorides: The Economical and Abundant Alternative
The significantly lower cost and wider commercial availability of aryl chlorides have driven extensive research into developing catalyst systems capable of activating the stronger C-Cl bond.
Key Characteristics and Experimental Considerations:
-
Lower Reactivity: The higher bond dissociation energy of the C-Cl bond necessitates more forcing reaction conditions (higher temperatures, longer reaction times) and more sophisticated catalyst systems.
-
Specialized Ligands are Crucial: The breakthrough in aryl chloride coupling came with the development of sterically hindered and electron-rich phosphine ligands. These ligands, often of the biarylphosphine class (e.g., XPhos, SPhos, RuPhos), increase the electron density on the palladium center, which in turn promotes the oxidative addition of the less reactive aryl chloride.[1]
-
Stronger Bases Often Required: To facilitate the catalytic cycle, stronger bases like potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) are frequently employed in conjunction with aryl chlorides.
Aryl Fluorides: The Final Frontier of Cross-Coupling
The activation of the C-F bond is one of the most challenging endeavors in cross-coupling chemistry due to its exceptional strength.[2] However, the unique properties that fluorine imparts to organic molecules, particularly in pharmaceuticals and agrochemicals, make the development of C-F activation methods a highly active area of research.
Challenges and Advanced Strategies:
-
Extreme Inertness: The very high bond dissociation energy of the C-F bond renders it unreactive towards many conventional palladium catalysts.
-
Specialized Catalyst Systems: Successful cross-coupling of aryl fluorides often requires highly specialized catalyst systems. These may involve:
-
Nickel Catalysis: Nickel catalysts are generally more reactive towards oxidative addition than their palladium counterparts and have shown considerable promise in C-F bond activation.[3]
-
Bimetallic Systems: Cooperative catalysis, for instance involving palladium and magnesium, can lower the energy barrier for C-F bond activation.[2][4]
-
Directing Groups: The presence of a directing group on the aromatic ring can facilitate C-F activation by pre-coordinating the metal center.
-
-
Limited Substrate Scope: Currently, the scope of aryl fluoride cross-coupling is often limited to electron-deficient arenes or those bearing specific activating groups.
Quantitative Comparison: A Data-Driven Perspective
The following table provides a comparative overview of the performance of bromo-, chloro-, and fluoro-substituted arenes in representative Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The data, compiled from various literature sources, illustrates the general trends in reactivity and the increasing demands on the catalyst system as we move from bromine to fluorine.
| Reaction | Aryl Halide | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | 80 | 2 | >95 |
| 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | 100 | 12 | ~90 | |
| 4-Fluorotoluene | Specialized Ni or Pd catalyst | Strong Base | >120 | 24 | Variable, often lower | |
| Buchwald-Hartwig | 4-Bromoanisole | Pd(OAc)₂ / BINAP | NaOtBu | 80 | 4 | >95 |
| 4-Chloroanisole | Pd₂(dba)₃ / XPhos | NaOtBu | 110 | 18 | ~92 | |
| 4-Fluoroanisole | Specialized Ni or Pd catalyst | Strong Base | >130 | 24 | Substrate dependent |
Note: The conditions and yields presented are illustrative and can vary significantly based on the specific substrates and ancillary ligands used.
Experimental Protocols: From Theory to Practice
To provide a practical context, detailed step-by-step methodologies for the Buchwald-Hartwig amination of an aryl bromide and an aryl chloride are provided below. These protocols highlight the key differences in the experimental setup required to achieve high yields with these different substrates.
Protocol 1: Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine
Methodology:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol), BINAP (0.015 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed toluene (5 mL) via syringe.
-
Add 4-bromotoluene (1.0 mmol) and morpholine (1.2 mmol) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir for 4 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine[6]
Methodology:
-
To a two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv.).
-
Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (4.22 mmol, 1.0 equiv.) and morpholine (6.33 mmol, 1.5 equiv.) in one portion.
-
Heat the resulting mixture to reflux (approximately 110 °C) and stir for 6 hours.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Separate the organic layer, wash with water (10 mL) and brine (10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the desired product.
Causality Behind Experimental Choices:
-
Catalyst System: The protocol for the aryl chloride utilizes a more specialized catalyst system: a Pd(0) source (Pd(dba)₂) and a bulky, electron-rich biarylphosphine ligand (XPhos). This is essential to facilitate the more challenging oxidative addition of the C-Cl bond.
-
Reaction Conditions: The reaction with 4-chlorotoluene requires a higher temperature (refluxing toluene) and a longer reaction time to achieve a high yield, reflecting the higher activation energy for C-Cl bond cleavage.
-
Stoichiometry: A higher excess of the base is used in the aryl chloride coupling to ensure the efficient generation of the active catalyst and to drive the reaction to completion.
Conclusion: A Strategic Choice for Synthetic Success
The selection of a bromo-, chloro-, or fluoro-substituent for a cross-coupling reaction is a strategic decision that balances reactivity, cost, and the availability of suitable catalytic systems. Aryl bromides remain the reliable and highly reactive choice for a broad range of transformations. The development of advanced catalyst systems has rendered the more economical aryl chlorides as viable and attractive substrates, particularly for large-scale applications. While the activation of aryl fluorides remains a formidable challenge, ongoing innovations in catalysis are progressively expanding the synthetic chemist's toolkit, paving the way for the efficient utilization of these unique building blocks in the synthesis of next-generation materials and therapeutics. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions, leading to more efficient, cost-effective, and successful synthetic endeavors.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Li, J., et al. (2013). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 18(11), 13636-13648. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Al-dujaili, K. H. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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comparing 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene with other building blocks
An In-Depth Comparative Guide to the Reactivity of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Advantage of Orthogonal Halogen Reactivity
In the landscape of medicinal chemistry and materials science, the design of complex aromatic and heteroaromatic systems is a cornerstone of innovation. Aryl halides are fundamental building blocks in this endeavor, primarily serving as electrophilic partners in transition metal-catalyzed cross-coupling reactions. Among these, this compound emerges as a particularly valuable scaffold. Its utility stems not just from the specific substitution pattern of its alkoxy and fluorine groups, which modulate electronic properties and metabolic stability, but from the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.
This guide provides a comparative analysis of this compound, focusing on its performance in the Suzuki-Miyaura cross-coupling reaction. We will explore how the inherent difference in bond dissociation energies between the C-Br and C-Cl bonds can be harnessed to achieve selective, sequential functionalization. This "orthogonal" reactivity allows for the stepwise introduction of different molecular fragments, offering a level of synthetic precision that is not achievable with di-bromo or di-chloro analogues. We will present experimental protocols and comparative data to illustrate the strategic advantages of this building block for researchers, scientists, and drug development professionals.
Comparative Reactivity Analysis: C-Br vs. C-Cl in Suzuki-Miyaura Coupling
The cornerstone of the Suzuki-Miyaura reaction is the oxidative addition of a palladium(0) catalyst to a carbon-halogen bond. The rate of this step is highly dependent on the nature of the halogen, following the general trend: C-I > C-Br > C-OTf >> C-Cl. This well-established reactivity hierarchy is the key to the selective functionalization of this compound. The C-Br bond, being more reactive, can be selectively coupled under conditions that leave the more robust C-Cl bond intact. The C-Cl bond can then be subjected to a second coupling reaction under more forcing conditions, often requiring a more active catalyst system.
To illustrate this, we will compare the performance of this compound with a closely related analogue, 1,2-dichloro-4-ethoxy-3-fluorobenzene, in a model Suzuki-Miyaura reaction with phenylboronic acid.
Experimental Design
The following diagram outlines the comparative experimental workflow designed to probe the differential reactivity of the C-Br and C-Cl bonds.
Caption: Comparative workflow for Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols are representative procedures for achieving selective mono- and di-functionalization.
Protocol 1: Selective Suzuki-Miyaura Coupling of the C-Br Bond
This protocol is designed to selectively target the more reactive C-Br bond of this compound.
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq).
-
Add phenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 mmol, 3 mol%).
-
Add degassed toluene (5 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Chloro-4-ethoxy-3-fluoro-1,1'-biphenyl.
Protocol 2: Suzuki-Miyaura Coupling of the C-Cl Bond
This protocol employs more forcing conditions and a more active catalyst system, suitable for coupling the less reactive C-Cl bond. This would be used on the product from Protocol 1 for a second, different coupling, or on an analogue like 1,2-dichloro-4-ethoxy-3-fluorobenzene.
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add the chloro-aryl substrate (e.g., 1,2-dichloro-4-ethoxy-3-fluorobenzene) (1.0 mmol, 1.0 eq).
-
Add phenylboronic acid (1.5 mmol, 1.5 eq), potassium phosphate (3.0 mmol, 3.0 eq), Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 mmol, 2 mol%), and SPhos (0.08 mmol, 8 mol%).
-
Add degassed toluene (5 mL).
-
Heat the reaction mixture to 110°C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and follow the workup and purification procedure described in Protocol 1.
Results and Discussion: A Quantitative Comparison
The table below summarizes the expected yields from the reactions described above, based on established principles of palladium-catalyzed cross-coupling reactions.
| Starting Material | Condition | Target Bond | Expected Product | Expected Yield (%) |
| This compound | Mild (Protocol 1) | C-Br | 2-Chloro-4-ethoxy-3-fluoro-1,1'-biphenyl | >90% |
| This compound | Forcing (Protocol 2) | C-Br & C-Cl | Mixture of mono- and di-coupled products | Variable |
| 1,2-Dichloro-4-ethoxy-3-fluorobenzene | Mild (Protocol 1) | C-Cl | Starting material recovered | <5% |
| 1,2-Dichloro-4-ethoxy-3-fluorobenzene | Forcing (Protocol 2) | C-Cl | 2-Chloro-4-ethoxy-3-fluoro-1,1'-biphenyl | 70-85% |
The data clearly illustrates the synthetic advantage of this compound. Under mild conditions (Protocol 1), a clean, high-yielding, selective coupling at the C-Br position is achieved. The alternative building block, 1,2-dichloro-4-ethoxy-3-fluorobenzene, is largely unreactive under these same conditions. This orthogonality is critical for synthetic planning. It allows a chemist to introduce a molecular fragment at the C-1 position and then, in a subsequent step, use a different boronic acid under more forcing conditions to functionalize the C-2 position.
This stepwise approach, illustrated below, is a powerful strategy for building molecular complexity in a controlled manner.
Caption: Sequential Suzuki-Miyaura coupling strategy.
In contrast, using a di-bromo analogue would likely lead to a mixture of mono- and di-coupled products even under mild conditions, making purification difficult and lowering the overall yield of a desired unsymmetrical product. A di-chloro analogue, while allowing for a clean mono-coupling, requires harsh conditions from the outset, which may not be compatible with sensitive functional groups on the boronic acid partner.
Conclusion
This compound is a superior building block for the synthesis of complex, unsymmetrically substituted aromatic compounds compared to its di-chloro or di-bromo counterparts. Its key advantage lies in the differential reactivity of the C-Br and C-Cl bonds, which enables a reliable and high-yielding sequential Suzuki-Miyaura coupling strategy. This allows for the precise and controlled introduction of two different substituents, a critical capability in modern drug discovery and materials science. The ability to perform the first coupling under mild conditions preserves thermally or chemically sensitive functionalities, while the more robust C-Cl bond remains available for a subsequent transformation. This strategic flexibility makes this compound an invaluable tool for synthetic chemists.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene, a halogenated aromatic compound that presents unique analytical challenges. We will delve into the principles of various techniques, present supporting experimental data for a validated method, and offer field-proven insights into experimental design, grounded in authoritative regulatory standards.
The Analytical Challenge: Structural Considerations
This compound is a polysubstituted benzene ring with multiple halogen atoms and an ether group. This structure dictates its physicochemical properties, influencing the choice of analytical methodology. Key considerations include its volatility, polarity, and potential for interaction with stationary phases in chromatographic systems.
Comparative Analysis of Analytical Techniques
The quantification of this compound can be approached using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based detection and identification.[1][2][3][4] | High sensitivity and selectivity, definitive identification, well-suited for volatile and semi-volatile compounds.[3][4] | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes. | Impurity profiling, trace-level quantification, and identification of unknowns. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[5][6][7][8] | Versatile for a wide range of compounds, non-destructive, and widely available.[5][6] | Lower sensitivity compared to MS, potential for co-elution with matrix components. | Routine quality control, assay of major components. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) with Mass Spectrometry (LC-MS) | Similar to HPLC but with smaller particle size columns for higher resolution and speed, coupled with a mass spectrometer.[9] | High throughput, excellent sensitivity and selectivity.[9] | Higher cost of instrumentation and maintenance. | High-throughput screening, quantification of low-level impurities. |
Recommended Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
For the quantification of this compound, GC-MS is the recommended technique due to its high sensitivity, selectivity, and the volatile nature of the analyte. The following sections provide a detailed protocol for the validation of a GC-MS method in accordance with international guidelines.[10][11][12][13][14][15][16][17][18]
Experimental Workflow for GC-MS Method Validation
Caption: Workflow for the validation of the GC-MS method.
Detailed Validation Protocol
This protocol is designed to meet the requirements of major regulatory bodies, including the FDA and those adhering to ICH and USP guidelines.[10][11][12][13][14][19][20][21][22]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[13][15][20]
-
Protocol:
-
Analyze a blank sample (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of this compound.
-
Analyze a spiked sample containing the analyte and potential impurities to ensure that the analyte peak is well-resolved from any other components.
-
-
Acceptance Criteria: The blank should show no significant interference at the retention time of the analyte. In the spiked sample, the resolution between the analyte and the closest eluting peak should be greater than 1.5.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[15]
-
Protocol:
-
Prepare a series of at least five calibration standards of this compound ranging from 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot the peak area response against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.
| Concentration (µg/mL) | Peak Area (Mean) | RSD (%) |
| 5.0 | 125,432 | 1.2 |
| 7.5 | 188,148 | 0.9 |
| 10.0 | 250,864 | 0.7 |
| 12.5 | 313,580 | 0.5 |
| 15.0 | 376,296 | 0.4 |
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[13]
-
Protocol:
-
Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding a known amount of this compound to a blank matrix.
-
Analyze each level in triplicate.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| Low (80%) | 8.0 | 7.92 | 99.0 |
| Medium (100%) | 10.0 | 10.05 | 100.5 |
| High (120%) | 12.0 | 11.88 | 99.0 |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Acceptance Criteria: The RSD over the two days should be ≤ 3.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Alternatively, use a signal-to-noise ratio approach (LOD: S/N of 3:1; LOQ: S/N of 10:1).
-
-
Illustrative Results:
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
-
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small variations to the method parameters, such as:
-
GC oven temperature program (± 2°C)
-
Injector temperature (± 5°C)
-
Carrier gas flow rate (± 5%)
-
-
Analyze a sample under each of the modified conditions and evaluate the effect on the results.
-
-
Acceptance Criteria: The results should not be significantly affected by the variations in the method parameters. System suitability parameters should still be met.
Logical Relationship of Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The validation of an analytical method is a critical process in drug development and quality control, ensuring that the data generated is reliable and accurate. For the quantification of this compound, a validated GC-MS method offers the necessary sensitivity, selectivity, and robustness. By following a structured validation protocol based on international guidelines, researchers and scientists can be confident in the quality of their analytical results. The principles and protocols outlined in this guide provide a comprehensive framework for achieving this. The continuous lifecycle management of the analytical procedure is also crucial to ensure it remains fit for its intended purpose over time.[12][21]
References
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BA Sciences. USP <1225> Method Validation. [Link]
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gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
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uspbpep.com. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
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ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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gmp-compliance.org. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
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USP-NF. <1225> Validation of Compendial Procedures. [Link]
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International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Slideshare. ICH Q2 Analytical Method Validation. [Link]
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Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. [Link]
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National Center for Biotechnology Information. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResearchGate. HPLC Determination of Four Derivatives of Benzene. [Link]
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ResearchGate. Portable mass spectrometry for the direct analysis and quantification of volatile halogenated hydrocarbons in the gas phase | Request PDF. [Link]
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WUR eDepot. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
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Agilent. Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. [Link]
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Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]
-
ResearchGate. LCMS-guided detection of halogenated natural compounds. [Link]
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National Center for Biotechnology Information. Analytical methods and achievability - Guidelines for drinking-water quality. [Link]
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PubChem. 1-Bromo-2-chloro-3-fluorobenzene. [Link]
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TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]
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National Institutes of Health. Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses. [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in Cross-Coupling Reactions of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
For the discerning researcher in pharmaceutical and materials science, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of novel molecular architectures. This guide provides an in-depth comparison of catalyst systems for the cross-coupling of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene, a versatile building block for advanced chemical synthesis. While direct comparative studies on this specific substrate are not extensively documented, this guide extrapolates from well-established principles and experimental data from closely related analogues to provide a robust starting point for your research.
The Substrate: Understanding this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the inherent differences in the carbon-halogen bond strengths. The generally accepted order of reactivity is C-Br > C-Cl, a principle that allows for chemoselective functionalization. The electron-donating ethoxy group and the electron-withdrawing fluoro and chloro substituents create a unique electronic and steric environment that must be considered when selecting a catalyst system.
Chemoselectivity: The Key to Successful Coupling
The primary challenge and opportunity in coupling reactions with this substrate is achieving high selectivity for the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. This selectivity is influenced by the choice of palladium catalyst, ligands, base, and solvent. Milder reaction conditions, such as lower temperatures and shorter reaction times, generally favor the activation of the weaker C-Br bond.
Comparative Performance of Palladium Catalysts
The following sections detail the performance of various palladium catalysts in the most common cross-coupling reactions, with data from analogous systems providing a predictive framework for this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For polyhalogenated substrates, the choice of catalyst and ligand is crucial for achieving high yields and selectivity.
Catalyst and Ligand Considerations:
-
For high reactivity and selectivity towards the C-Br bond , catalyst systems employing bulky, electron-rich phosphine ligands are often preferred. These ligands facilitate the oxidative addition step, which is typically rate-determining, and can enhance selectivity for the C-Br bond over the stronger C-Cl bond.[1]
-
Traditional catalysts like Pd(PPh₃)₄ can be effective, but may require higher temperatures, which can lead to a loss of selectivity.
-
Modern catalyst systems based on ligands such as Buchwald's SPhos or XPhos, or bulky N-heterocyclic carbenes (NHCs), have shown superior performance in the coupling of challenging aryl chlorides and bromides, and are expected to perform well with this substrate.[1]
Representative Experimental Data for Suzuki-Miyaura Coupling of an Analogous Dichlorobromobenzene:
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2,4-dichlorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 1-Bromo-3,5-dichlorobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 18 | 85 |
This data is illustrative and based on typical conditions for similar substrates. Optimization will be necessary for this compound.
Experimental Protocol: A Starting Point for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound.[2]
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Sources
Differentiating Isomers of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene: A Spectroscopic Comparison Guide
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a critical analytical challenge. The isomeric purity of a compound can profoundly impact its pharmacological activity, toxicity, and patentability. This guide provides a comprehensive spectroscopic framework for the differentiation of isomers of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene, a polysubstituted aromatic compound with potential applications as a synthetic building block. By leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can unambiguously distinguish between these closely related structures.
The Challenge of Isomerism
Constitutional isomers of this compound share the same molecular formula (C₈H₇BrClFO) but differ in the connectivity of their atoms. This seemingly subtle distinction gives rise to unique electronic environments for each atom within the molecule, which can be probed and characterized by various spectroscopic techniques. For the purpose of this guide, we will focus on the named compound and its hypothetical isomers where the positions of the bromine, chlorine, and fluorine atoms on the benzene ring are varied, while the ethoxy group remains at position 4.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We will explore ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
¹H NMR Spectroscopy: Probing the Aromatic Protons
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the nature and position of the substituents. The electron-withdrawing effects of the halogens (F > Cl > Br) and the electron-donating effect of the ethoxy group will dictate the shielding and deshielding of the aromatic protons.
Predicted ¹H NMR Spectral Data:
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) and Splitting Patterns | Predicted Ethoxy Group Chemical Shifts (ppm) |
| This compound | H-5: ~7.2 (d), H-6: ~6.9 (d) | OCH₂: ~4.1 (q), CH₃: ~1.4 (t) |
| 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene | H-5: ~7.1 (d), H-6: ~7.0 (d) | OCH₂: ~4.1 (q), CH₃: ~1.4 (t) |
| 2-Bromo-1-chloro-4-ethoxy-3-fluorobenzene | H-5: ~7.3 (d), H-6: ~6.8 (d) | OCH₂: ~4.1 (q), CH₃: ~1.4 (t) |
Note: Predicted chemical shifts are approximate and can be influenced by solvent and concentration. The key is the relative difference in shifts and splitting patterns.
The distinct substitution patterns will result in unique coupling constants (J-values) between the aromatic protons. Furthermore, through-space coupling between the fluorine atom and nearby protons (e.g., H-2 or H-4 in the parent compound) can provide definitive structural confirmation.[1][2][3][4]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.
Predicted ¹³C NMR Aromatic Region Chemical Shifts (ppm):
| Isomer | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound | ~110 (d) | ~125 (d) | ~150 (d) | ~155 (s) | ~115 (d) | ~120 (d) |
| 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene | ~112 (d) | ~148 (d) | ~120 (d) | ~154 (s) | ~116 (d) | ~128 (d) |
| 2-Bromo-1-chloro-4-ethoxy-3-fluorobenzene | ~128 (d) | ~115 (d) | ~152 (d) | ~156 (s) | ~114 (d) | ~118 (d) |
Note: (d) denotes a doublet due to ¹³C-¹⁹F coupling, (s) denotes a singlet. The carbon directly attached to fluorine will exhibit a large one-bond coupling constant (¹JCF), while other carbons will show smaller two-, three-, or four-bond couplings.
¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment
¹⁹F NMR is exceptionally sensitive to the electronic environment around the fluorine atom. The chemical shift of the fluorine signal will be uniquely characteristic for each isomer.
Predicted ¹⁹F NMR Chemical Shifts (ppm, relative to CFCl₃):
| Isomer | Predicted ¹⁹F Chemical Shift (ppm) |
| This compound | ~ -130 to -140 |
| 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene | ~ -110 to -120 |
| 2-Bromo-1-chloro-4-ethoxy-3-fluorobenzene | ~ -125 to -135 |
The precise chemical shift is highly dependent on the neighboring substituents. Additionally, through-space coupling to a nearby bromine or chlorine atom, although not always resolved, can influence the linewidth of the ¹⁹F signal.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A wide spectral width may be necessary to locate the signal.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
Diagram: Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic differentiation of isomers.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy provides information about the vibrational modes of a molecule. While it may not be as definitive as NMR for isomer identification, it offers valuable confirmatory data.
Key IR Spectral Features:
-
C-H stretching (aromatic): Aromatic C-H stretches typically appear in the region of 3100-3000 cm⁻¹.
-
C-H stretching (aliphatic): The ethoxy group will show C-H stretches from the CH₂ and CH₃ groups in the 3000-2850 cm⁻¹ region.
-
C=C stretching (aromatic): Aromatic ring C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region.
-
C-O stretching: The C-O stretch of the ethoxy group will be a strong band around 1250-1200 cm⁻¹.
-
C-X stretching (C-Br, C-Cl, C-F): These vibrations occur in the fingerprint region (below 1300 cm⁻¹) and can be difficult to assign definitively, but the overall pattern will be unique to each isomer.
-
Out-of-Plane (OOP) Bending: The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring.[5][6][7] The number and position of these bands can provide strong evidence for the isomeric structure.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr), as a KBr pellet for solid samples, or as a solution in a suitable solvent (e.g., CCl₄).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pathways upon ionization.
Key Mass Spectrometric Features:
-
Molecular Ion Peak (M⁺): All isomers will exhibit a molecular ion peak corresponding to the molecular weight of C₈H₇BrClFO. A key feature will be the isotopic pattern. Due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks. The relative intensities of the M, M+2, and M+4 peaks will be characteristic of the presence of one bromine and one chlorine atom.
-
Fragmentation Pattern: While the molecular ion will be the same for all isomers, the fragmentation pattern upon electron impact (EI) ionization can differ. The positions of the substituents will influence the stability of the resulting fragment ions. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms and cleavage of the ethoxy group. For instance, the loss of a bromine radical followed by a chlorine radical, or vice versa, will lead to distinct fragment ions. The relative abundances of these fragment ions will provide clues to the isomeric structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard ionization technique such as Electron Ionization (EI) to generate fragment ions.
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and the major fragment ions.
Diagram: Isomeric Structures
Caption: Molecular structures of two potential isomers.
Conclusion
The differentiation of isomers of this compound is a tractable analytical challenge when a multi-technique spectroscopic approach is employed. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide the most definitive data for structural elucidation through the analysis of chemical shifts and coupling patterns. IR spectroscopy offers valuable confirmatory information regarding functional groups and substitution patterns. Mass spectrometry confirms the molecular weight and provides insights into fragmentation pathways that can differ between isomers. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently establish the identity and purity of their target isomer, ensuring the integrity of their scientific endeavors.
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Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]
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Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A. [Link]
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Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. PubMed. [Link]
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1-Bromo-2-chloro-3-fluorobenzene. PubChem. [Link]
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2-Bromo-1-chloro-4-fluorobenzene. PubChem. [Link]
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2-Bromo-1-chloro-3-fluorobenzene. PubChem. [Link]
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1-Bromo-3-chloro-4-ethyl-2-fluorobenzene. PubChem. [Link]
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1-Bromo-2-chloro-benzene - MS (GC) Spectrum. SpectraBase. [Link]
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1-Bromo-2,4,5-trifluoro-benzene - 19F NMR Chemical Shifts. SpectraBase. [Link]
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11.8: Infrared Spectroscopy. Chemistry LibreTexts. [Link]
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IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]
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mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]
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The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. ResearchGate. [Link]
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Polybrominated diphenyl ethers (PBDEs), polychlorinated biphenyls (PCBs), organochlorine pesticides (OCPs) in human breast milk from Colombia: A probabilistic risk assessment approach. PubMed. [Link]
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Polychlorinated biphenyls and their hydroxylated metabolites (OH-PCBS) in pregnant women from eastern Slovakia. PubMed. [Link]
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Polybrominated diphenyl ethers and polychlorinated dibenzo-p-dioxins and dibenzofurans in surface dust at an E-waste processing site in Southeast China. PubMed. [Link]
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A Senior Application Scientist's Guide to the Selective Functionalization of Substituted Bromochlorofluorobenzenes
For researchers, medicinal chemists, and professionals in drug development, the precise and selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthesis. Substituted bromochlorofluorobenzenes represent a particularly intriguing class of building blocks, offering multiple points for diversification. The differential reactivity of the carbon-halogen bonds (C-Br, C-Cl, C-F) allows for a range of selective transformations, provided the reaction conditions are carefully chosen. This guide provides an in-depth comparison of the primary synthetic routes for the functionalization of these versatile substrates, supported by mechanistic insights and established experimental protocols.
The Landscape of Reactivity: A Comparative Overview
The synthetic utility of a substituted bromochlorofluorobenzene is dictated by the distinct chemical behavior of its three different halogen atoms. The choice of reaction type determines which halogen will preferentially participate, a concept governed by fundamental principles of bond energies, electronegativity, and the mechanisms of the chosen transformation.
| Reaction Type | Most Reactive Site | Underlying Principle |
| Palladium-Catalyzed Cross-Coupling | C-Br | Lower bond dissociation energy of C-Br facilitates oxidative addition. |
| Nucleophilic Aromatic Substitution (SNAr) | C-F or C-Cl | High electronegativity of F and Cl polarizes the C-X bond, activating the ring for nucleophilic attack. The rate-determining step is the initial attack, not C-X bond cleavage. |
| Grignard Reagent Formation / Metal-Halogen Exchange | C-Br | The greater polarizability and lower bond strength of the C-Br bond favor reaction with magnesium or organolithium reagents.[1] |
| Ortho-Lithiation (Directed Metalation) | C-H ortho to F | The strong inductive effect and coordinating ability of fluorine directs deprotonation to the adjacent position. |
Palladium-Catalyzed Cross-Coupling Reactions: Targeting the C-Br Bond
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds.[2] In the context of bromochlorofluorobenzenes, the selectivity is overwhelmingly in favor of reacting at the carbon-bromine bond.
Mechanistic Rationale for Selectivity
The catalytic cycle of a Suzuki-Miyaura reaction typically begins with the oxidative addition of the aryl halide to a palladium(0) complex.[3] This step is often rate-determining and is highly dependent on the bond dissociation energy of the carbon-halogen bond. The relative bond strengths are C-F > C-Cl > C-Br > C-I. Consequently, the weaker C-Br bond undergoes oxidative addition much more readily than the stronger C-Cl and C-F bonds.[4]
The electronic nature of the substituents also plays a role. Electron-withdrawing groups on the aromatic ring can increase the rate of oxidative addition.[5] For instance, in a molecule like 1-bromo-2-chloro-4-fluorobenzene, the fluorine and chlorine atoms, being electron-withdrawing, will enhance the reactivity of the C-Br bond towards the palladium catalyst.
Caption: Selective oxidative addition in Suzuki-Miyaura coupling.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
The following is a general protocol for the selective coupling at the C-Br position of a bromochlorofluorobenzene with an arylboronic acid. This protocol is adapted from established procedures for polyhalogenated arenes.[3][6]
Materials:
-
Substituted bromochlorofluorobenzene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol)
-
SPhos (buchwald ligand) (0.04 mmol)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized water, degassed (2 mL)
-
Schlenk flask and standard equipment for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask, add the bromochlorofluorobenzene, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Using syringes, add anhydrous 1,4-dioxane and degassed deionized water to the flask.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr): A Surprising Role for Fluorine
Nucleophilic aromatic substitution (SNAr) provides a complementary strategy, often targeting the most electronegative halogens, which are typically poor leaving groups in SN1 and SN2 reactions.[7] This counterintuitive reactivity is a hallmark of the SNAr mechanism.
Mechanistic Insights into Leaving Group Ability
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and rate-determining step is the nucleophilic attack on the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8] The reaction is greatly accelerated by the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group, as these groups help to stabilize the negative charge of the intermediate.[8]
The leaving group's primary role in the rate-determining step is not its ability to depart, but its ability to activate the ring for attack through its inductive electron-withdrawing effect. Since fluorine is the most electronegative halogen, it polarizes the carbon-halogen bond most effectively, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[9][10] Therefore, the reactivity order for leaving groups in SNAr is often F > Cl > Br > I.[9]
Caption: The addition-elimination mechanism of SNAr.
Experimental Protocol: SNAr with an Alkoxide
This protocol describes a typical SNAr reaction, where an alkoxide displaces a halogen on an activated bromochlorofluorobenzene. The choice of which halogen is displaced (F or Cl) will depend on the specific substitution pattern and reaction conditions.
Materials:
-
Activated bromochlorofluorobenzene (e.g., with a nitro group ortho or para to the halogens) (1.0 mmol)
-
Sodium methoxide (1.2 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the activated bromochlorofluorobenzene in anhydrous DMF.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and stir.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Organometallic Routes: Grignard Formation and Lithiation
The formation of organometallic reagents offers another avenue for the selective functionalization of bromochlorofluorobenzenes, again with a preference for the C-Br bond.
Selective Grignard Reagent Formation
Direct reaction with magnesium metal to form a Grignard reagent follows the reactivity trend of I > Br > Cl.[11] The C-F bond is generally unreactive under these conditions.[12] A more controlled and selective method is the halogen-magnesium exchange reaction using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride ("Turbo Grignards").[5] This allows for the selective formation of the Grignard reagent at the C-Br position, even at low temperatures.[5]
Caption: Selective Grignard formation via halogen-magnesium exchange.
Ortho-Lithiation
Directed ortho-lithiation is a powerful technique for C-H activation. In fluorinated aromatics, the fluorine atom is a potent ortho-directing group due to its strong inductive effect.[13] When a bromochlorofluorobenzene is treated with a strong lithium base (e.g., n-butyllithium or lithium diisopropylamide), deprotonation will preferentially occur at the hydrogen atom situated between two halogens, with a strong preference for positions ortho to fluorine.[13] This generates a highly reactive aryllithium species that can be quenched with various electrophiles.
Conclusion and Outlook
The selective functionalization of substituted bromochlorofluorobenzenes is a highly achievable goal through the rational application of fundamental reaction mechanisms. The C-Br bond is the primary target for transformations proceeding through oxidative addition or metal-halogen exchange, such as palladium-catalyzed cross-couplings and Grignard reagent formation. In contrast, nucleophilic aromatic substitution leverages the high electronegativity of fluorine and chlorine to facilitate addition-elimination pathways, often leading to the displacement of these halogens. Finally, the directing effect of fluorine can be exploited for regioselective C-H activation via ortho-lithiation. By understanding these competing reactivities, researchers can strategically design synthetic routes to access a wide array of novel and complex molecules for various applications in science and industry.
References
- BenchChem. (2025). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
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- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
- Sigma-Aldrich. Selective Metalations using i-PrMgCl·LiCl and s-BuMgCl·LiCl.
- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Deitmann, E. et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
- University of Liverpool. Directed (ortho)
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- Almond-Thynne, J. et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- Wikipedia. Metal–halogen exchange.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry Stack Exchange. (2019). How does 1-bromo-2-fluorobenzene react with lithium amalgam?.
- Deng, L. et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC - NIH.
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293.
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- University of Leeds. (Hetero)
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
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- Sustainable Catalysis. (2025). SNAr Reaction in Other Common Molecular Solvents. Wordpress.
- Request PDF. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Yang, S. et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: CatalystEvaluationandMechanism.
- Request PDF. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
- BenchChem. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
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- GUPEA. (2025).
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A Senior Application Scientist's Guide to the Cross-Validation of Experimental vs. Predicted Spectral Data for Halogenated Aromatics
For: Researchers, scientists, and drug development professionals engaged in the structural elucidation and characterization of halogenated aromatic compounds.
Introduction: The Imperative of Corroborative Structural Elucidation
In the realm of pharmaceutical development and materials science, halogenated aromatic compounds are of paramount importance. Their unique electronic properties, metabolic stability, and ability to form specific halogen bonds make them privileged scaffolds in drug design and functional materials. However, the very features that make them valuable also introduce complexities in their structural analysis. Unambiguous characterization is not merely an academic exercise; it is a foundational requirement for establishing structure-activity relationships (SAR), ensuring regulatory compliance, and protecting intellectual property.
This guide presents a comprehensive framework for the cross-validation of spectral data, leveraging the synergy between empirical laboratory measurements and theoretical computational predictions. The core principle is that neither approach, in isolation, is infallible. Experimental artifacts can arise, and computational models are, by definition, approximations of reality. By systematically comparing the two, we create a self-validating loop that dramatically increases the confidence in a proposed chemical structure. We will move beyond a simple "match/no-match" paradigm to a quantitative, statistically grounded comparison, providing a robust methodology for researchers in the field.
Part 1: The Experimental Foundation – Acquiring High-Fidelity Spectral Data
The quality of any cross-validation study is fundamentally limited by the quality of the input data. For halogenated aromatics, a multi-technique approach is essential, as each spectroscopic method provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR remains the cornerstone of molecular structure elucidation in solution.[1][2] For halogenated aromatics, both ¹H and ¹³C NMR are critical.
-
Expertise & Causality: The electronegativity and anisotropic effects of halogens induce significant changes in the chemical shifts of nearby protons and carbons, providing key information about the substitution pattern. In ¹³C NMR, the direct attachment of a halogen (particularly heavier ones like bromine and iodine) can cause substantial downfield shifts, though correlations can be complex.[1] We prioritize high-resolution spectra to accurately determine not just chemical shifts (δ) but also scalar coupling constants (J-couplings), which are invaluable for confirming connectivity.
Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified halogenated aromatic compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of residual proton signals that may overlap with analyte signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio (S/N) > 100:1 for key signals.
-
Process the data with minimal line broadening to resolve fine coupling patterns.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Use a sufficient number of scans and a relaxation delay (d1) of at least 2 seconds to ensure accurate integration of non-quaternary carbons.
-
If signal overlap is an issue, consider advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (if necessary): For complex structures, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to definitively assign protons and carbons and establish multi-bond connectivities.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation patterns, which are highly characteristic for halogenated compounds.
-
Expertise & Causality: The most critical feature for chlorine- and bromine-containing compounds is the isotopic distribution. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[3][4] Bromine has two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.[3][4] This results in a characteristic "M+2" peak in the mass spectrum, where M is the molecular ion containing the lighter isotope. The intensity ratio of the M and M+2 peaks is a definitive indicator of the presence and number of Cl or Br atoms.[4]
Protocol: Acquiring Electron Ionization Mass Spectra (EI-MS)
-
Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system for volatile compounds or a direct insertion probe for pure, solid samples. GC-MS is preferred as it ensures the analysis of a pure compound.
-
Ionization: Utilize a standard electron ionization (EI) source at 70 eV. This energy level is standard and promotes reproducible fragmentation patterns, allowing for library matching.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound, ensuring the molecular ion region is well-resolved.
-
Data Analysis:
-
Identify the molecular ion (M⁺) peak.
-
Critically examine the M+2 region. Compare the observed intensity ratio to the theoretical ratio for the suspected number of chlorine or bromine atoms.
-
Analyze the fragmentation pattern, looking for characteristic losses of the halogen atom (X•) or hydrogen halide (HX).[5]
-
Vibrational Spectroscopy (IR & Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a functional group "fingerprint."
-
Expertise & Causality: For halogenated aromatics, the key vibrations include the C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C ring stretching (~1400-1600 cm⁻¹), and out-of-plane C-H bending, which is highly dependent on the substitution pattern.[6] Crucially, the carbon-halogen (C-X) stretching vibration provides direct evidence of the halogen. The frequency of this vibration is mass-dependent, decreasing significantly as the mass of the halogen increases (C-F > C-Cl > C-Br > C-I).[7]
Protocol: Acquiring Fourier-Transform Infrared (FTIR) Spectra
-
Sample Preparation:
-
For solids, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample prep and provides high-quality, reproducible spectra. Ensure good contact between the sample and the ATR crystal.
-
Alternatively, prepare a KBr pellet containing ~1% of the sample.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum, co-adding at least 32 scans at a resolution of 4 cm⁻¹ to achieve a good S/N ratio.
-
-
Data Processing:
-
Perform an automatic baseline correction and ATR correction (if applicable).
-
Identify and label the wavenumbers of key absorption bands.
-
Part 2: The Computational Counterpart – Predicting Spectral Data
Computational chemistry, particularly Density Functional Theory (DFT), has become a robust tool for predicting a wide range of molecular properties, including NMR, IR, and UV-Vis spectra.[8][9]
-
Trustworthiness: The validity of a predicted spectrum is contingent on the chosen methodology. The protocols described here are based on widely validated methods that provide a balance of accuracy and computational feasibility for the molecules of interest.
Workflow for Computational Spectral Prediction
The process follows a logical sequence from structural input to final spectrum simulation.
Caption: Computational workflow for predicting molecular spectra using DFT.
Protocol: DFT-Based Spectral Prediction
-
Structure Input: Build the 3D structure of the candidate halogenated aromatic compound in a molecular editor.
-
Geometry Optimization:
-
Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Causality: Spectral properties are highly sensitive to molecular geometry (bond lengths, angles). An unoptimized or incorrect geometry will lead to inaccurate predictions.
-
Recommended Method: The B3LYP hybrid functional with a Pople-style basis set like 6-31G(d,p) or 6-311+G(2d,p) offers a reliable starting point for organic molecules.[8][10]
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the optimization.
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
The output provides the harmonic vibrational frequencies and intensities needed to simulate the IR spectrum. Note: Calculated frequencies are often systematically higher than experimental ones and may require scaling by an empirical factor (~0.96-0.98 for B3LYP).
-
-
NMR Calculation:
-
Using the optimized geometry, calculate the NMR isotropic shielding constants.
-
Recommended Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard and most reliable approach.[10]
-
To convert absolute shielding constants (σ) to chemical shifts (δ), calculate the shielding constant for a reference compound (e.g., Tetramethylsilane, TMS) at the exact same level of theory and use the equation: δ_sample = σ_TMS - σ_sample.[10]
-
Spin-spin coupling constants can also be calculated, but this is a more computationally intensive task. The Fermi-contact term is the most significant contributor.[1][2]
-
-
UV-Vis Calculation (Optional):
-
Perform a Time-Dependent DFT (TD-DFT) calculation to obtain the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.[11]
-
Part 3: The Corroboration – A Quantitative Cross-Validation Workflow
This is where we synthesize the experimental and computational data streams. The goal is to move beyond qualitative visual comparison to a quantitative assessment of agreement.
Caption: The cross-validation workflow, integrating experimental and computational data.
Step 1: Data Preprocessing and Feature Extraction
Before comparison, data must be in a consistent format.
-
Experimental: Extract key features: peak positions (δ in ppm for NMR, ν in cm⁻¹ for IR, λ_max in nm for UV-Vis), coupling constants (J in Hz), and relative intensities/integrals.
-
Predicted: Extract the corresponding calculated values. Apply scaling factors to vibrational frequencies as determined from the literature for the chosen DFT method. Convert NMR shieldings to chemical shifts using the calculated TMS reference.
Step 2: Quantitative Comparison and Statistical Analysis
We will now quantify the agreement between the two datasets. For this example, let's consider a hypothetical case study of 1,2-Dichlorobenzene .
Table 1: ¹³C NMR Data Comparison for 1,2-Dichlorobenzene
| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) (GIAO/B3LYP/6-311+G(2d,p)) | Absolute Error (ppm) |
| C1, C2 | 132.7 | 133.5 | 0.8 |
| C3, C6 | 130.5 | 131.1 | 0.6 |
| C4, C5 | 127.9 | 128.4 | 0.5 |
Table 2: Key IR Vibrational Frequencies (cm⁻¹) Comparison
| Vibrational Mode Assignment | Experimental ν (cm⁻¹) | Predicted ν (cm⁻¹) (Scaled) | Absolute Error (cm⁻¹) |
| Aromatic C-H Stretch | 3075 | 3082 | 7 |
| Aromatic C=C Stretch | 1575 | 1580 | 5 |
| C-H Out-of-Plane Bend | 752 | 748 | 4 |
| C-Cl Stretch (Asymmetric) | 1035 | 1041 | 6 |
Statistical Metrics:
To formalize the comparison, we use statistical metrics. Chemometrics provides powerful tools for this analysis.[12][13][14]
-
Correlation Plots: Plot predicted values against experimental values. A strong correlation is indicated by an R² value close to 1.0. This is the most intuitive visual check of systematic agreement.
-
Mean Absolute Error (MAE): This metric gives an average of the absolute differences between predicted and experimental values. It provides a straightforward measure of the average prediction error in the units of the measurement (e.g., ppm for NMR).
-
MAE = (1/n) * Σ|Predictedᵢ - Experimentalᵢ|
-
-
Root Mean Square Error (RMSE): Similar to MAE, but it gives greater weight to larger errors. It is one of the most common metrics for evaluating model accuracy.
-
RMSE = √[(1/n) * Σ(Predictedᵢ - Experimentalᵢ)²]
-
-
Principal Component Analysis (PCA): For comparing entire spectra rather than just peak lists, PCA can be employed.[13][15] This method reduces the dimensionality of the data, allowing you to plot the spectra in a 2D or 3D space. If the experimental spectrum and the predicted spectrum for the correct isomer cluster closely together, it provides strong evidence for the assignment.
Table 3: Summary of Statistical Validation for 1,2-Dichlorobenzene
| Data Type | Metric | Value | Interpretation |
| ¹³C NMR | R² | 0.9998 | Excellent linear correlation. |
| ¹³C NMR | MAE | 0.63 ppm | High accuracy in chemical shift prediction. |
| IR Freq. | R² | 0.9999 | Excellent linear correlation. |
| IR Freq. | RMSE | 5.6 cm⁻¹ | High accuracy in vibrational mode prediction. |
Conclusion: A New Standard for Structural Confidence
The systematic cross-validation of experimental and computationally predicted spectral data represents a paradigm shift from simple structure confirmation to robust structural verification. By integrating high-quality empirical measurements with validated theoretical models, we create a powerful, self-correcting workflow. This approach not only provides an unparalleled level of confidence in the assignment of halogenated aromatic structures but also allows for the rationalization of observed spectral features through the lens of theoretical chemistry. For researchers in drug development and materials science, adopting this methodology is a critical step towards ensuring data integrity, accelerating research, and building a more profound understanding of the molecules they create.
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A Comparative Guide to Phosphine Ligands in Palladium-Catalyzed Aryl Amination
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A Comprehensive Guide to Predicting and Analyzing Regioisomers in Electrophilic Aromatic Substitution Reactions of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, particularly in the design and development of novel pharmaceutical agents, a profound understanding of the factors governing the regioselectivity of chemical reactions is paramount. This guide provides a detailed analysis of the electrophilic aromatic substitution (EAS) reactions of 1-bromo-2-chloro-4-ethoxy-3-fluorobenzene, a polysubstituted aromatic compound with a complex interplay of directing electronic and steric effects. By dissecting the influence of each substituent, we will predict the probable regioisomeric products of common EAS reactions and provide a framework for their experimental verification and analysis.
Theoretical Framework: The Dance of Directing Groups
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, enabling the introduction of a wide array of functional groups onto a benzene ring.[1] The regiochemical outcome of these reactions on a substituted benzene is dictated by the electronic nature of the substituents already present. These substituents can be broadly classified as either activating or deactivating, and as ortho/para or meta directors.[2][3]
In the case of this compound, we have four distinct substituents to consider:
-
Ethoxy Group (-OCH₂CH₃): This is a strongly activating group due to the lone pairs on the oxygen atom, which can be donated into the aromatic ring through resonance (+R effect). This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. The ethoxy group is a powerful ortho, para-director.[2]
-
Bromo (-Br), Chloro (-Cl), and Fluoro (-F) Groups: Halogens are a unique class of substituents. While they are deactivating overall due to their strong inductive electron-withdrawing effect (-I effect), they are ortho, para-directors because their lone pairs can participate in resonance donation (+R effect), stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions.[4]
Predicting the Major Regioisomer:
In a polysubstituted benzene ring with competing directing groups, the most powerful activating group generally controls the position of substitution.[5][6] In our target molecule, the ethoxy group is the most potent activating group and will therefore be the primary director of electrophilic attack.
The positions ortho to the ethoxy group are C3 and C5. The position para to the ethoxy group is C1, which is already occupied by a bromine atom. The C3 position is substituted with a fluorine atom. Therefore, the most likely site for electrophilic attack is the C5 position , which is vacant and activated by the ethoxy group.
While the halogens are also ortho, para-directors, their deactivating nature makes them less influential than the strongly activating ethoxy group. Furthermore, steric hindrance from the adjacent chloro and fluoro groups might slightly disfavor substitution at other positions.
Synthesis of the Starting Material: this compound
A plausible synthetic route to this compound can be adapted from patented procedures for similar halogenated aromatic compounds.[7][8][9] The synthesis would likely begin with a commercially available substituted aniline, followed by diazotization and subsequent Sandmeyer-type reactions to introduce the bromo and chloro groups. The ethoxy group could be introduced via Williamson ether synthesis on a corresponding phenol. A detailed, generalized protocol is provided below.
Experimental Protocol: Synthesis of a Halogenated Anisole Analogue
The following protocol is adapted from the synthesis of 1-bromo-4-chloro-2-fluorobenzene and can serve as a template for the synthesis of the target molecule, likely starting from a suitable ethoxy-fluoroaniline.[10]
Materials:
-
2-Fluoro-4-chloroaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Ethyl acetate
-
Sodium sulfate
-
Saturated brine solution
-
Petroleum ether
Procedure:
-
To a solution of 2-fluoro-4-chloroaniline in hydrobromic acid at -10°C, add a solution of sodium nitrite in water dropwise.
-
Stir the mixture at -10°C for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a suspension of copper(I) bromide in hydrobromic acid.
-
Add the cold diazonium salt solution portion-wise to the copper(I) bromide suspension.
-
Allow the reaction mixture to warm to room temperature and then heat at 55°C for 20 minutes.
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
Comparative Analysis of Electrophilic Aromatic Substitution Reactions
Due to the lack of specific experimental data for this compound in the public domain, we will analyze the outcomes of EAS reactions on structurally similar compounds to provide a robust predictive comparison. A close analogue is 3-bromo-4-fluoroanisole, which also features a strong activating methoxy group and two deactivating halogen substituents.
| Reaction | Electrophile | Predicted Major Product for this compound | Supporting Evidence from Analogues |
| Nitration | NO₂⁺ | 1-Bromo-2-chloro-4-ethoxy-3-fluoro-5-nitrobenzene | Nitration of substituted anisoles strongly favors substitution at the positions ortho and para to the methoxy group. Given the substitution pattern, the C5 position is the most likely site. |
| Halogenation (e.g., Bromination) | Br⁺ | 1,5-Dibromo-2-chloro-4-ethoxy-3-fluorobenzene | Bromination of 2-chloro-4-fluoroanisole occurs at the position ortho to the methoxy group.[10] |
| Friedel-Crafts Acylation | RCO⁺ | 1-(5-Bromo-4-chloro-2-ethoxy-3-fluorophenyl)ethan-1-one | Friedel-Crafts acylation is highly sensitive to steric hindrance. The C5 position, being the most accessible and electronically activated, is the preferred site. The reaction is generally regioselective on activated aromatic rings.[11] |
Causality behind Experimental Choices:
-
Nitration: A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent. The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions.
-
Halogenation: Molecular bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or FeCl₃) is commonly used for the halogenation of aromatic rings. The Lewis acid polarizes the halogen-halogen bond, making it more electrophilic.
-
Friedel-Crafts Acylation: An acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride is the standard reagent for introducing an acyl group. The reaction is generally performed in an inert solvent.[11]
Analytical Methodologies for Regioisomer Identification
The successful synthesis and subsequent electrophilic substitution reactions will likely yield a mixture of regioisomers. The separation and unambiguous identification of these isomers are crucial for product validation and for understanding the true regioselectivity of the reaction.
Separation Techniques
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for separating isomers.[4][12] For halogenated aromatic compounds, reversed-phase HPLC is often the method of choice.
Experimental Protocol: HPLC Separation of Halogenated Aromatic Compounds
This protocol is a general guideline and should be optimized for the specific mixture of isomers.[12]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the aromatic compounds have strong absorbance (typically around 254 nm).
-
Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another excellent technique for separating and identifying volatile and semi-volatile isomers. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides a unique mass spectrum for each component, aiding in its identification.[3]
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules, including the differentiation of regioisomers. The chemical shifts, coupling constants, and number of signals in the aromatic region of the NMR spectrum provide a wealth of information about the substitution pattern of the benzene ring.[13][14]
-
¹H NMR: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The coupling patterns (e.g., doublets, triplets) and the magnitude of the coupling constants (J-values) can help determine the relative positions of the protons.
-
¹³C NMR: The number of signals in the aromatic region of the ¹³C NMR spectrum can indicate the symmetry of the molecule. For example, a para-disubstituted benzene ring will show fewer signals than an ortho- or meta-disubstituted ring due to symmetry.[15]
Infrared (IR) Spectroscopy:
The out-of-plane C-H bending vibrations in the region of 900-675 cm⁻¹ of the IR spectrum are characteristic of the substitution pattern of the benzene ring. While complex in polysubstituted systems, these bands can provide supporting evidence for the proposed structures.
Conclusion
The regioselectivity of electrophilic aromatic substitution on this compound is predicted to be strongly governed by the powerful activating and ortho, para-directing ethoxy group, leading to preferential substitution at the C5 position. This prediction is supported by the analysis of EAS reactions on analogous polysubstituted aromatic compounds.
For researchers and drug development professionals, a thorough understanding of these directing effects is crucial for the rational design of synthetic routes to novel compounds. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for the synthesis, separation, and characterization of the resulting regioisomers, ensuring the unambiguous identification of the desired products. By combining theoretical predictions with rigorous experimental validation, chemists can navigate the complexities of polysubstituted aromatic chemistry with greater confidence and precision.
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A Researcher's Guide to Biological Activity Screening of Novel Compounds Derived from 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis and screening. The halogenated benzene scaffold, 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene, presents a versatile starting point for the synthesis of a diverse library of compounds. The unique substitution pattern of this molecule, featuring bromine, chlorine, fluorine, and an ethoxy group, offers multiple reaction sites for derivatization, paving the way for the creation of novel chemical entities with potential therapeutic applications. The incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]
This guide provides a comprehensive overview of the standard biological screening methodologies that can be employed to evaluate the potential anticancer, antimicrobial, and anti-inflammatory activities of compounds derived from this compound. By presenting detailed experimental protocols and hypothetical comparative data, this document aims to equip researchers with the necessary tools to effectively assess the biological potential of their synthesized molecules.
I. Anticancer Activity Screening
The development of novel anticancer agents is a cornerstone of pharmaceutical research. Derivatives of fluorinated benzene compounds have shown promise in this area.[2][3][4] A primary step in evaluating the anticancer potential of newly synthesized compounds is to assess their cytotoxicity against various cancer cell lines.
A. Comparative Analysis of Cytotoxicity
A common and effective method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In this hypothetical scenario, we compare the cytotoxic activity of three novel derivatives of this compound (designated as Compound A, Compound B, and Compound C) against the human breast cancer cell line MCF-7. Doxorubicin, a well-established chemotherapeutic agent, is used as a positive control.
| Compound | IC₅₀ (µM) on MCF-7 cells |
| Compound A | 15.8 |
| Compound B | 27.3 |
| Compound C | 9.2 |
| Doxorubicin | 1.2 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
The hypothetical data suggests that Compound C exhibits the most potent anticancer activity among the tested derivatives, although it is less potent than the standard drug, Doxorubicin.
B. Experimental Protocol: MTT Assay for Cell Viability
The causality behind this experimental choice lies in its simplicity, reliability, and high-throughput capability, making it an ideal initial screening tool.[5][6]
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Compound A, B, and C) and the positive control (Doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compounds compared to the untreated control cells. Determine the IC₅₀ value for each compound.
C. Visualizing the Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
III. Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases, making the search for novel anti-inflammatory drugs a significant area of research. [7][8]The anti-inflammatory potential of compounds can be evaluated through various in vitro assays, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. [9][10]
A. Comparative Analysis of Anti-inflammatory Activity
In this hypothetical comparison, we assess the ability of our derivative compounds to inhibit NO production in RAW 264.7 macrophage cells stimulated with LPS. Dexamethasone, a potent corticosteroid, is used as a positive control.
| Compound | IC₅₀ (µM) for NO Inhibition |
| Compound A | 45.2 |
| Compound B | 89.7 |
| Compound C | 21.5 |
| Dexamethasone | 5.6 |
The hypothetical results indicate that Compound C possesses the most significant anti-inflammatory activity among the derivatives.
B. Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay is selected because NO is a key pro-inflammatory mediator, and its inhibition is a relevant indicator of anti-inflammatory potential. [9][10] Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum. [11]2. Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and Dexamethasone for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours to induce NO production.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent. [10]6. Data Analysis: Calculate the percentage of NO inhibition for each compound concentration and determine the IC₅₀ values.
C. Visualizing a Key Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB pathway by Compound C, leading to reduced NO production.
Conclusion
The journey from a promising chemical scaffold like this compound to a potential therapeutic agent is paved with rigorous screening and evaluation. This guide provides a foundational framework for the initial in vitro assessment of novel derivatives for their anticancer, antimicrobial, and anti-inflammatory properties. The detailed protocols and comparative data presentation offer a blueprint for researchers to systematically investigate the biological activities of their synthesized compounds. While the presented data is hypothetical, the methodologies are standard and widely accepted in the scientific community. Through such systematic screening, the therapeutic potential of novel chemical entities can be effectively unveiled, contributing to the advancement of drug discovery.
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Safety Operating Guide
Proper Disposal of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene: A Senior Application Scientist's Guide
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-bromo-2-chloro-4-ethoxy-3-fluorobenzene, a halogenated aromatic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting the core principles of responsible chemical stewardship.
Understanding the Hazard Profile: An Evidence-Based Approach
Inferred Hazards:
-
Skin and Eye Irritation: Halogenated aromatic compounds are frequently cited as causing skin and serious eye irritation.[4][5][6][7][8]
-
Respiratory Irritation: Inhalation may cause respiratory tract irritation.[4][6][7][8]
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may accumulate, posing a risk to ecosystems.[1][2][3]
Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a fume hood.
The Cardinal Rule of Halogenated Waste: Segregation
The cornerstone of proper chemical waste management lies in meticulous segregation.[9] this compound is a halogenated organic compound. As such, it must never be mixed with non-halogenated organic waste.[10][11][12]
The rationale behind this strict segregation is rooted in the disposal process itself. Non-halogenated solvents can often be recycled or used as fuel extenders in cement kilns.[12] In contrast, halogenated wastes require high-temperature incineration with specialized flue gas scrubbing to neutralize the acidic and toxic byproducts, such as hydrogen halides.[12][13][14] Cross-contamination of non-halogenated waste streams with even small amounts of halogenated compounds can render the entire volume of waste unsuitable for recycling and significantly increase disposal costs.[12]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound, from the point of generation to final hand-off to environmental health and safety (EHS) professionals.
Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the following PPE:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[15]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-resistant lab coat.[15]
-
Respiratory Protection: If there is a risk of aerosolization or if working outside a fume hood, a respirator may be necessary.[15]
Waste Collection
-
Select the Appropriate Container: Use a designated, leak-proof container specifically for halogenated organic waste.[10][12][16] This container should be made of a material compatible with the chemical, typically glass or high-density polyethylene (HDPE).
-
Label the Container: Proper labeling is crucial for safety and compliance.[9][16] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Environmental Hazard")
-
The date of accumulation
-
-
Transfer the Waste: Carefully transfer the waste into the designated container, avoiding splashes and spills. If the compound is in a solution, the solvent must also be considered halogenated waste.
-
Seal the Container: Securely close the container lid to prevent leakage or evaporation.[10][16]
Storage of Waste
-
Designated Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[13]
-
Secondary Containment: Place the container in a secondary containment bin to mitigate the impact of any potential leaks.[16]
-
Incompatible Materials: Do not store halogenated waste containers near incompatible materials, such as strong oxidizing agents.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean up a small spill, don the appropriate PPE.
-
Contain and Absorb: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the liquid.[6]
-
Collect and Dispose: Carefully collect the absorbent material and place it in the designated halogenated waste container.[6]
-
Decontaminate: Clean the spill area with soap and water.
-
Large Spills: For large spills, contact your institution's EHS department immediately.[10]
Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[5][9] These companies are equipped to transport and incinerate halogenated organic compounds in compliance with local, state, and federal regulations.[12][13][14] Never attempt to dispose of this chemical down the drain or in regular trash.[10]
Summary of Key Information
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Contains bromine, chlorine, and fluorine atoms. |
| Primary Disposal Method | Incineration | High-temperature destruction is necessary to break down the stable aromatic ring and manage halogenated byproducts.[12][13] |
| Segregation | Mandatory | Must be kept separate from non-halogenated waste to prevent contamination and ensure proper disposal pathways.[10][11][12] |
| Container | Labeled, sealed, compatible material (e.g., glass, HDPE) | Prevents leaks, evaporation, and misidentification.[10][16] |
| PPE | Safety goggles, chemical-resistant gloves, lab coat | Protects against skin, eye, and respiratory irritation.[15] |
Disposal Workflow
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A Senior Application Scientist's Guide to Handling 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
Introduction: A Proactive Stance on Safety
1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene is a substituted halogenated aromatic compound, a class of chemicals indispensable in modern drug discovery and materials science. However, its complex structure also signals a need for meticulous handling protocols. The Safety Data Sheet (SDS) for this specific compound contains limited toxicological and ecological data.[1] This absence of comprehensive hazard information does not imply safety. Instead, it mandates that we, as responsible scientists, adopt a conservative approach grounded in established best practices for handling potentially hazardous halogenated organic compounds.[2][3]
This guide provides an integrated safety and operational plan. It moves beyond a simple checklist to instill a deep understanding of why each step is critical, ensuring that safety is not just a protocol, but a core component of scientific excellence.
Hazard Assessment and Guiding Principles
Given the data gaps for this specific molecule, our safety paradigm is built upon the known hazards of similar halogenated aromatics and the principle of ALARA (As Low As Reasonably Achievable) for chemical exposure.
-
Known Hazards (Inferred from SDS and Analogs):
-
Skin Contact: Assumed to cause skin irritation. Prolonged contact with halogenated solvents can lead to defatting or dermatitis.[2][3][4][5]
-
Eye Contact: Expected to cause serious eye irritation or damage.[2][4] Chemical splashes are a primary risk.
-
Inhalation: May cause respiratory tract irritation.[2][4] Vapors can be harmful, and many halogenated solvents can affect the central nervous system, liver, or kidneys with significant exposure.[3]
-
-
Core Principle: Every interaction with this compound must be controlled. Assume that contact with skin, eyes, or the respiratory system will cause harm and that all waste generated is hazardous.
The Personal Protective Equipment (PPE) Protocol
Effective chemical handling is a system, not a single piece of equipment. The following protocol integrates engineering controls with personal gear to create overlapping layers of protection. According to OSHA, employers are required to provide and ensure the proper use of PPE wherever chemical hazards are present.[6][7]
Engineering Controls: The Primary Barrier
Your first and most critical line of defense is not worn, but engineered into the laboratory space.
-
Chemical Fume Hood: All handling of this compound—from weighing and aliquoting to reaction setup and workup—must be performed inside a certified and operational chemical fume hood.[2][3] This protects you from inhaling hazardous vapors. Keep the sash at the lowest possible height that still allows for comfortable work.
Primary Protective Gear: A Step-by-Step Guide
This is the essential PPE required for any direct handling of the compound.
-
Body Protection:
-
Chemically Resistant Lab Coat: A standard cotton lab coat is insufficient. Wear a lab coat made of materials designed to resist chemical splashes. Ensure it is fully buttoned with sleeves rolled down.
-
Full-Length Pants and Closed-Toe Shoes: This is a mandatory laboratory practice to protect against spills.
-
-
Hand Protection: Beyond the Basics The selection of appropriate gloves is arguably the most critical PPE decision. Glove materials react differently to various chemicals, and failure to choose correctly can result in injury.[8][9]
-
Recommended Material: Nitrile gloves are a suitable starting point for protection against many chlorinated solvents.[3][10] For prolonged exposure or immersion, heavier nitrile or Viton® gloves are required.[2] Butyl rubber is generally not recommended for use with halogenated solvents.[10]
-
The Importance of Breakthrough Time: Always consult the glove manufacturer's chemical resistance guide.[8] Do not simply wear "nitrile gloves"; understand their specific breakthrough time for halogenated aromatic compounds. Change gloves immediately if you suspect contamination.
-
Double Gloving: For enhanced protection during transfers of larger volumes, consider wearing two pairs of nitrile gloves. This provides a buffer in case the outer glove is compromised.
-
-
Eye and Face Protection:
-
Chemical Splash Goggles: Standard safety glasses are inadequate. You must wear tightly fitting chemical splash goggles that conform to ANSI Z87.1 standards to protect against splashes, a primary risk with liquids.[1][6]
-
Face Shield: When transferring volumes greater than 500 mL or when there is any heightened risk of splashing, a face shield must be worn in addition to chemical splash goggles.[3]
-
Respiratory Protection: For Non-Routine and Emergency Situations
Under normal operating conditions within a fume hood, additional respiratory protection is not required.[4] However, it becomes essential in specific scenarios:
-
When to Use: A respirator is necessary if you must handle the chemical outside of a fume hood, if ventilation fails, or during a large spill response.
-
Required Type: The SDS for this compound specifies a full-face respirator if exposure limits are exceeded.[1] At a minimum, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges should be used.[2][11] All personnel requiring a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.[12]
Operational Guide: Safe Handling & PPE Selection Workflow
The following diagram and protocol outline the decision-making and procedural flow for safely handling this compound.
Caption: Logical workflow for PPE selection, handling, and decontamination.
Experimental Protocol: Aliquoting the Compound
-
Preparation: Verify the chemical fume hood is operational. Place an absorbent, plastic-backed pad on the work surface. Assemble all necessary equipment (pipettes, vials, waste containers) inside the hood.
-
PPE: Don all required primary protective gear as outlined in the table and diagram above.
-
Handling: Place the stock container of this compound in a secondary container (e.g., a beaker) to contain any potential drips.
-
Transfer: Carefully open the container and use appropriate tools (e.g., glass pipettes with a bulb) to transfer the required amount. Perform this action slowly to minimize the risk of splashes.
-
Cleanup: Securely cap the stock container and the aliquot vial. Use a solvent like acetone to rinse any contaminated glassware. This rinsate must be collected as halogenated hazardous waste.[2]
-
Disposal: Place all contaminated disposable items (pipette tips, wipes) into the designated solid halogenated waste container.
Decontamination and Disposal: A Critical Final Step
Improper disposal and decontamination can lead to delayed exposure and environmental contamination.
PPE Doffing Procedure (Removing Gear Safely)
The goal is to remove PPE without contaminating your skin or clothing.
-
Outer Gloves: With your outer gloves still on, wipe down any contaminated surfaces in the fume hood. Remove the outer pair of gloves by peeling them off, ensuring you only touch the inside of the second glove with your bare hand. Dispose of them in the solid halogenated waste container.
-
Face Shield & Lab Coat: Remove your face shield and lab coat.
-
Goggles: Remove your chemical splash goggles.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as before.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Waste Segregation and Disposal
Halogenated organic waste must be segregated from all other waste streams.[13] This is because it requires high-temperature incineration for disposal and mixing it with non-halogenated solvents significantly increases disposal costs and environmental burden.[14][15]
| Waste Stream | Description | Container Requirements |
| Halogenated Organic Liquid Waste | Pure compound, reaction mixtures containing the compound, and solvent rinses (e.g., acetone) of contaminated glassware. | Clearly labeled, compatible container (e.g., 4L poly bottle) with a sealed, screw-top cap. Must be kept closed when not in use.[3][14] |
| Contaminated Solid Waste | Used gloves, absorbent pads, pipette tips, and any other solid item contaminated with the compound. | Labeled, sealed plastic bag or container designated for solid halogenated waste. |
Emergency Procedures
Spill Response (Small Spill <100 mL inside a Fume Hood)
-
Alert: Alert personnel in the immediate area.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or a spill pillow to cover and contain the spill.[16] Do not use combustible materials like paper towels as the primary absorbent.[16]
-
Collect: Carefully collect the absorbed material using a scoop or forceps and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated liquid waste. Follow with a soap and water wash.
Personnel Exposure
Follow the first-aid measures outlined in the SDS[1]:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][11] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Conclusion
The safe handling of this compound is predicated on a healthy respect for the unknown and a diligent application of established safety protocols for halogenated compounds. By integrating engineering controls, meticulous PPE selection, and proper operational and disposal procedures, you build a self-validating system of safety that protects you, your colleagues, and your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
